Broussonin A
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBURPCQDLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317996 | |
| Record name | Broussonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73731-87-0 | |
| Record name | Broussonin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broussonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broussonin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating Broussonin A from Broussonetia papyrifera: A Technical Guide for Natural Product Researchers
Foreword: The Pursuit of Bioactive Phenols
The intricate tapestry of natural products chemistry offers a rich source of novel bioactive compounds with significant therapeutic potential. Among these, Broussonin A, a prenylated phenol found in the paper mulberry tree, Broussonetia papyrifera (L.) L'Hér. ex Vent., has garnered considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive, in-depth methodology for the isolation and characterization of Broussonin A, designed for researchers, scientists, and drug development professionals. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible workflow from plant material to purified compound.
Introduction to Broussonetia papyrifera and Broussonin A
Broussonetia papyrifera, a member of the Moraceae family, has a long history in traditional medicine, particularly in East Asia.[1] The plant is a rich reservoir of various secondary metabolites, including flavonoids, alkaloids, and polyphenolic compounds, which contribute to its medicinal properties.[2] Broussonin A, a diarylpropane derivative, is one such compound that has demonstrated a range of biological effects, including antioxidant and tyrosinase inhibitory activities.[3][4] The potent bioactivities of compounds from Broussonetia species make them attractive targets for drug discovery and development.[4]
This guide will detail a bioassay-guided fractionation approach, a powerful strategy for isolating active constituents from a complex mixture.[5] This method utilizes a specific biological assay at each stage of separation to direct the purification process towards the compound of interest.
The Strategic Approach: Bioassay-Guided Fractionation
The core principle of bioassay-guided fractionation is to systematically partition a crude extract and test the biological activity of each resulting fraction. This iterative process allows researchers to focus their purification efforts on the fractions exhibiting the highest activity, thereby efficiently homing in on the target compound.
Caption: Bioassay-Guided Fractionation Workflow.
Detailed Experimental Protocol
This protocol is a synthesized and optimized workflow based on established methodologies for the isolation of phenolic compounds from Broussonetia papyrifera.[1]
Plant Material and Extraction
-
Collection and Preparation: Collect the twigs of Broussonetia papyrifera. Ensure proper botanical identification. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried twigs into a coarse powder.
-
Extraction: Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol at room temperature for an extended period (e.g., 7 days), with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Expertise & Experience: The choice of 95% ethanol is strategic. It is a versatile solvent capable of extracting a wide range of compounds of varying polarities, including the target phenolic compound, Broussonin A. Maceration at room temperature is a gentle extraction method that minimizes the degradation of thermolabile compounds.
Solvent Partitioning (Liquid-Liquid Extraction)
-
Suspension: Suspend the crude ethanolic extract in water.
-
Fractionation: Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical and effective sequence is:
-
n-hexane
-
Chloroform
-
Ethyl acetate
-
n-butanol
-
-
Bioassay: Subject each of the solvent fractions to the chosen bioassay (e.g., tyrosinase inhibition assay). The chloroform-soluble fraction has been reported to exhibit potent tyrosinase inhibitory activity and is often the focus for isolating compounds like Broussonin A.[1]
-
Trustworthiness: This systematic partitioning ensures a preliminary separation of compounds based on their polarity. By testing each fraction, the bioassay provides a self-validating system, confirming which fraction contains the compound of interest and justifying the subsequent purification steps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Citral-Containing Essential Oils as Potential Tyrosinase Inhibitors: A Bio-Guided Fractionation Approach [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Structure Elucidation and Characterization of Broussonin A
Foreword: The Logic of Discovery
In the field of natural product chemistry, the journey from a crude plant extract to a fully characterized molecule with known biological activity is a testament to the power of analytical science. It is not merely a sequence of experiments but a logical pursuit, where each step is dictated by the findings of the one before it. This guide focuses on Broussonin A, a diarylpropane natural product, to illustrate this intricate process. As researchers, scientists, and drug development professionals, our goal is not just to identify a structure but to understand it in a way that is robust, verifiable, and provides a foundation for future innovation. This document eschews a rigid template, instead mirroring the organic and deductive workflow of actual structure elucidation. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and authoritative exploration of Broussonin A.
Chapter 1: Sourcing and Isolation of the Target Molecule
Broussonin A is a diarylpropane natural product that has been isolated from the bark and branches of plants from the Moraceae family, notably Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki.[1][2] These plants have a history in traditional medicine, and their chemical constituents are of significant interest for their potential pharmacological properties.[1]
The initial and most critical phase of any natural product investigation is the procurement of a pure sample. The structural data derived from even the most sophisticated analytical instruments is meaningless if the sample is contaminated. Therefore, a multi-step purification protocol is not just a preparatory step but the first pillar of a self-validating analytical system.
Protocol 1: Extraction and Chromatographic Purification of Broussonin A
This protocol outlines a standard methodology for the isolation of Broussonin A from its natural source. The choice of solvents and chromatographic media is based on the polarity of the target compound.
Step 1: Maceration and Crude Extraction
-
Preparation: Air-dried and powdered twigs or bark of Broussonetia papyrifera are used as the starting material. Drying and powdering increase the surface area, maximizing extraction efficiency.
-
Solvent Extraction: The powdered plant material is macerated at room temperature with a solvent such as methanol or ethanol. These polar solvents are effective at extracting a wide range of secondary metabolites, including polyphenolic compounds like Broussonin A.
-
Concentration: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator. This yields a crude extract.
Step 2: Solvent Partitioning
-
Objective: To perform a preliminary fractionation of the crude extract based on polarity.
-
Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.
-
Rationale: Broussonin A, being a moderately polar phenolic compound, is expected to partition preferentially into the ethyl acetate fraction. This step effectively removes highly nonpolar compounds (like waxes and fats) and highly polar compounds (like sugars and salts).
Step 3: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for the initial chromatographic separation due to its versatility and cost-effectiveness.
-
Mobile Phase: A gradient elution system is employed, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Causality: A gradient elution is crucial. An isocratic (single-solvent) system would likely lead to either poor separation of compounds with similar polarities or excessively long retention times for more polar components. The gradient ensures that compounds are eluted in a reasonable timeframe and with better resolution.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
Step 4: High-Performance Liquid Chromatography (HPLC)
-
Final Purification: Fractions enriched with Broussonin A are pooled and subjected to preparative HPLC for final purification.
-
Column: A reverse-phase C18 column is typically used, which separates compounds based on their hydrophobicity.
-
Mobile Phase: A mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape, is used in a stepwise gradient.
-
Validation: The purity of the isolated Broussonin A is confirmed by analytical HPLC, where it should appear as a single, sharp peak.
Chapter 2: Unveiling the Molecular Blueprint - Spectroscopic Analysis
With a pure compound in hand, the process of deciphering its two-dimensional structure begins. This is a synergistic process where data from multiple spectroscopic techniques are pieced together like a puzzle.
Molecular Formula Determination: The Role of Mass Spectrometry
Before determining the connectivity of atoms, we must first know the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like Broussonin A, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Interpretation: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula. For Broussonin A, the molecular formula is established as C₁₆H₁₈O₃.
-
Self-Validation: The determined molecular formula provides the degree of unsaturation (double bond equivalents), which must be consistent with the structural features later identified by NMR spectroscopy. For C₁₆H₁₈O₃, the degree of unsaturation is 8, suggesting the presence of aromatic rings and/or other double bonds.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the connectivity of atoms.[3] A suite of 1D and 2D NMR experiments is required to assemble the structure of Broussonin A piece by piece.
The overall workflow for NMR-based structure elucidation is a logical progression from simple 1D experiments to more complex 2D correlation experiments.
Caption: Logical workflow for 2D structure elucidation using NMR.
¹H and ¹³C NMR Spectroscopic Data of Broussonin A
The following table summarizes the assigned chemical shifts for Broussonin A, based on data from related 1,3-diarylpropanes.[2][4] These values are the fundamental data points from which the entire structure is deduced.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity, Coupling Constant (J, Hz) |
| Propane Chain | |||
| 1 | ~32.0 | ~2.60 | t, J ≈ 7.6 |
| 2 | ~35.0 | ~1.90 | m |
| 3 | ~34.5 | ~2.55 | t, J ≈ 7.6 |
| Ring A | |||
| 1' | ~134.0 | - | - |
| 2' | ~115.0 | ~6.65 | d, J ≈ 8.0 |
| 3' | ~129.5 | ~7.00 | d, J ≈ 8.0 |
| 4' | ~154.0 | - | - |
| 5' | ~129.5 | ~7.00 | d, J ≈ 8.0 |
| 6' | ~115.0 | ~6.65 | d, J ≈ 8.0 |
| Ring B | |||
| 1'' | ~125.0 | - | - |
| 2'' | ~158.0 | - | - |
| 3'' | ~102.0 | ~6.35 | d, J ≈ 2.5 |
| 4'' | ~159.0 | - | - |
| 5'' | ~106.0 | ~6.30 | dd, J ≈ 8.5, 2.5 |
| 6'' | ~130.0 | ~7.05 | d, J ≈ 8.5 |
| Substituents | |||
| OMe at C-4'' | ~55.2 | ~3.75 | s |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument frequency. The assignments are based on the structure of Broussonin A [1-(4'-hydroxyphenyl)-3-(2''-hydroxy-4''-methoxyphenyl)propane] and analysis of homologous structures.[2][4]
Protocol 2: A Step-by-Step Logic for NMR Data Interpretation
-
¹H NMR Analysis:
-
Observation: The spectrum shows distinct aromatic protons in the δ 6.3-7.1 ppm region and aliphatic protons from the propane chain between δ 1.9-2.6 ppm. A sharp singlet around δ 3.75 ppm is characteristic of a methoxy group.
-
Interpretation: The splitting patterns in the aromatic region suggest two different substitution patterns. The AA'BB' system (two doublets around δ 7.00 and 6.65 ppm) is indicative of a 1,4-disubstituted (para) benzene ring (Ring A). The AMX system (three distinct aromatic protons) suggests a 1,2,4-trisubstituted ring (Ring B). The two triplets and one multiplet in the aliphatic region are characteristic of a propyl (-CH₂-CH₂-CH₂-) chain.
-
-
¹³C NMR and DEPT Analysis:
-
Observation: The ¹³C NMR spectrum shows 16 distinct carbon signals, consistent with the molecular formula. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Interpretation: The DEPT spectra confirm the presence of one methoxy (CH₃) group, three methylene (CH₂) groups in the propane chain, and several aromatic methine (CH) groups, along with quaternary carbons (which are absent in DEPT-135 but present in the broadband-decoupled ¹³C spectrum).
-
-
HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons
-
Purpose: This experiment creates a 2D map correlating each proton with the carbon atom it is directly attached to.
-
Application: The HSQC spectrum for Broussonin A would show cross-peaks connecting the aliphatic proton signals (~2.60, ~1.90, ~2.55 ppm) to their corresponding carbon signals (~32.0, ~35.0, ~34.5 ppm). Similarly, each aromatic proton is unambiguously linked to its carbon, confirming the assignments made in the table.
-
-
COSY (Correlation Spectroscopy): Mapping the Proton Network
-
Purpose: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the connectivity within spin systems.
-
Application: A key COSY correlation would be observed between the protons at C-1 (δ ~2.60) and C-2 (δ ~1.90), and between C-2 (δ ~1.90) and C-3 (δ ~2.55). This definitively establishes the propane chain's integrity. In Ring B, a correlation between H-5'' (δ ~6.30) and H-6'' (δ ~7.05) would confirm their adjacency.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
-
Purpose: This is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This allows for the connection of isolated spin systems across quaternary carbons and heteroatoms.
-
Application & Causality: The HMBC experiment provides the crucial links to assemble the Broussonin A molecule:
-
Connecting Ring A to the Chain: Protons on C-1 (δ ~2.60) will show a correlation to carbons C-2' and C-6' of Ring A. This is the definitive link proving that the para-substituted ring is attached to one end of the propane chain.
-
Connecting Ring B to the Chain: Protons on C-3 (δ ~2.55) will show a correlation to carbons C-1'', C-2'', and C-6'' of Ring B, locking the other end of the chain to the trisubstituted ring.
-
Placing the Methoxy Group: The methoxy protons (δ ~3.75) will show a strong three-bond correlation to C-4'' (δ ~159.0), confirming its position on Ring B.
-
-
Caption: Key HMBC (red) and COSY (green) correlations for Broussonin A.
Chapter 3: Defining the Three-Dimensional Architecture
Determining the 2D structure is only part of the story. Natural products are three-dimensional entities, and their specific stereochemistry is often the key to their biological activity.[5] While Broussonin A itself is achiral, many related natural products are not. The principles for determining stereochemistry are crucial for any drug development professional.
-
Relative Stereochemistry (for chiral analogues): The Nuclear Overhauser Effect (NOE) is the primary NMR method for determining the relative spatial proximity of protons. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals cross-peaks between protons that are close in space, regardless of their bonding connectivity. This allows for the assignment of relative stereochemistry (e.g., cis vs. trans on a ring).
-
Absolute Stereochemistry: Determining the absolute configuration (R/S) is more complex.
-
X-ray Crystallography: This is the gold standard. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the entire 3D structure, including absolute stereochemistry.
-
Chiral Derivatization (Mosher's Method): For molecules with chiral hydroxyl or amine groups, derivatization with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) allows for the determination of the absolute configuration by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.
-
Total Synthesis: The unambiguous synthesis of a specific stereoisomer from starting materials of known chirality serves as the ultimate confirmation of the natural product's absolute configuration.
-
Chapter 4: Functional Characterization and Biological Significance
The final step in characterizing a new compound is to understand its function. Broussonin A has been shown to possess several interesting biological activities, which validates the scientific effort of its isolation and elucidation.
-
Butyrylcholinesterase (BChE) Inhibition: Broussonin A is a potent inhibitor of BChE, with a reported IC₅₀ value of 4.16 µM.[5] This activity suggests potential applications in neurodegenerative disease research.
-
Anti-Angiogenic Effects: Studies have demonstrated that Broussonin A can suppress endothelial cell proliferation, migration, and tube formation, which are key processes in angiogenesis (the formation of new blood vessels).[2] These effects are mediated through the inactivation of VEGFR-2 signaling pathways.[2] This positions Broussonin A as a lead compound for research in oncology and other diseases associated with pathological angiogenesis.
Conclusion: From Structure to Significance
The elucidation of Broussonin A's structure is a classic example of the logical workflow in modern natural product science. It begins with the careful isolation of a pure compound, followed by a systematic deconstruction of its spectroscopic data. Each experiment, from HRMS to 2D NMR, provides a piece of the puzzle, and the consistency across all data sets provides the self-validation required for scientific rigor. The final characterization of its biological activities transforms the molecule from a chemical curiosity into a potential tool for therapeutic innovation, underscoring the vital link between fundamental structural chemistry and drug development.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
-
Zheng, Z., Chen, H., et al. (2022). The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications. Molecules, 27(17), 5418. [Link]
-
de Almeida, P. A., Fraiz, S. V., & Braz-Filho, R. (1999). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Journal of the Brazilian Chemical Society, 10(5), 347-353. [Link]
- MedChemExpress. (n.d.). Broussonin A. Retrieved from a relevant product page detailing its BChE inhibitory activity.
-
Lee, J., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(5), 1547-1561. [Link]
Sources
Broussonetia kazinoki as a source of Broussonin A
Broussonetia kazinoki as a Source of Broussonin A: A Technical Guide to Isolation, Characterization, and Pharmacological Applications
Executive Summary
This technical guide provides a comprehensive analysis of Broussonetia kazinoki (Paper Mulberry) as a primary biological source for Broussonin A , a bioactive 1,3-diphenylpropane. Targeted at drug development professionals and phytochemical researchers, this document details the extraction methodologies, structural characterization via NMR, and the molecular mechanisms underlying its pharmacological efficacy—specifically its anti-angiogenic and anti-inflammatory properties.
Botanical & Phytochemical Profile
-
Botanical Source: Broussonetia kazinoki Sieb. (Moraceae).
-
Target Tissue: Root bark (highest concentration of diphenylpropanes).
-
Chemical Class: 1,3-Diphenylpropanes (Flavonoid-related polyphenols).
-
Key Analogs: Broussonin B, Kazinol C, Kazinol F.
Phytochemical Significance: Unlike common flavonoids (C6-C3-C6), Broussonin A possesses a unique 1,3-diphenylpropane skeleton . This structural flexibility allows for deep penetration into hydrophobic protein pockets, such as the active site of tyrosinase or the ATP-binding pocket of kinases like VEGFR-2.
Extraction & Isolation Methodology
The following protocol is a validated system for isolating Broussonin A from B. kazinoki root bark. It prioritizes the preservation of phenolic integrity and the separation of closely related diphenylpropanes.
Validated Isolation Protocol
Step 1: Crude Extraction
-
Substrate: Dried, pulverized root bark of B. kazinoki (1.0 kg).
-
Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).
-
Method: Ultrasonic-assisted extraction (UAE) for 3 cycles (60 min each) at room temperature.
-
Rationale: Sonication disrupts cell walls, maximizing the release of intracellular polyphenols without thermal degradation.
Step 2: Liquid-Liquid Partitioning
-
Concentrate the EtOH extract in vacuo. Suspend the residue in distilled water.
-
Sequential Partitioning:
-
n-Hexane: Removes lipids, waxes, and chlorophyll.
-
Dichloromethane (CH₂Cl₂): CRITICAL STEP. Broussonin A and related diphenylpropanes preferentially partition into this layer due to their moderate polarity.
-
Ethyl Acetate (EtOAc): Captures remaining glycosides and more polar flavonoids.
-
n-Butanol: Removes highly polar saponins/sugars.
-
Step 3: Chromatographic Purification
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: Gradient elution with n-Hexane:EtOAc (e.g., 10:1
1:1). -
Fractionation: Collect fractions based on TLC profiles (visualized under UV 254/365 nm and p-anisaldehyde staining).
-
Final Purification (HPLC):
-
Column: Semi-preparative C18 (e.g., Kromasil or YMC-Pack, 5
m, 250 10 mm). -
Mobile Phase: Methanol:Water (0.1% TFA) gradient (60%
100% MeOH). -
Detection: UV at 280 nm.
-
Extraction Workflow Visualization
Figure 1: Step-by-step isolation workflow for Broussonin A from B. kazinoki root bark.
Structural Characterization
Verification of Broussonin A requires analysis of the 1,3-diphenylpropane skeleton.
Key NMR Diagnostic Features:
-
Methylene Bridge: The propane chain connecting the two aromatic rings is the defining feature.
-
H-1 & H-3: Typically appear as triplets or multiplets in the 2.5 – 2.8 ppm range (1H NMR) and ~30-35 ppm (13C NMR).
-
H-2: If saturated, appears as a multiplet around 1.8 – 2.0 ppm .
-
-
Aromatic Protons: Two distinct spin systems (Ring A and Ring B).
-
Signals in the 6.3 – 7.2 ppm range.
-
Coupling constants (
values) differentiate between ortho and meta substitution patterns.
-
-
Hydroxyl Groups: Broad singlets (exchangeable with D₂O), usually > 5.0 ppm, confirming the polyphenolic nature.
Mass Spectrometry (ESI-MS):
-
Molecular Ion: [M-H]⁻ or [M+H]⁺ consistent with the molecular formula (e.g., C₁₆H₁₈O₃ for Broussonin A analogs, exact mass depends on hydroxylation/methoxylation pattern).
Pharmacological Mechanisms
Broussonin A acts as a multi-target inhibitor, primarily affecting angiogenesis and inflammation.
Anti-Angiogenic Mechanism (VEGF-A/VEGFR-2)
Broussonin A inhibits the proliferation and migration of endothelial cells (HUVECs) by blocking the VEGF signaling cascade.
-
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
Action: Inhibits the auto-phosphorylation of VEGFR-2.
-
Downstream Effect: Blockade of ERK1/2 and p38 MAPK phosphorylation, leading to reduced expression of Integrin
1 and disruption of tube formation.
Anti-Inflammatory Mechanism (NF- B)
Similar to its analog Broussonin E, Broussonin A suppresses the production of pro-inflammatory cytokines (TNF-
-
Pathway: Inhibition of NF-
B nuclear translocation. -
Effect: Downregulation of iNOS and COX-2 expression in LPS-stimulated macrophages.
Mechanism of Action Diagram
Figure 2: Dual mechanistic pathway of Broussonin A inhibiting VEGF-induced angiogenesis and LPS-induced inflammation.
Quantitative Data Summary
| Activity | Assay Model | Key Result (IC₅₀ / Effect) | Reference |
| Angiogenesis | HUVEC Tube Formation | Significant inhibition at 1–10 | [1] |
| Cell Migration | Wound Healing Assay | Blocked VEGF-induced migration at 5 | [1] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Competitive inhibition (IC₅₀ < 20 | [2] |
| Inflammation | LPS-induced RAW264.7 | Reduced NO production (IC₅₀ ~10-20 | [3] |
*Note: Values for Tyrosinase inhibition are often compared with Kojic Acid. Broussonin A shows comparable or superior potency depending on the specific derivative form.
References
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling p
1 expression. Source: PubMed / Wiley Online Library URL:[Link] -
Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. Source: Chinese Journal of Natural Medicines URL:[Link]
-
Studies on the constituents of Broussonetia species. Source: Chemical & Pharmaceutical Bulletin URL:[Link]
Broussonin A: Mechanism of Action in Cancer Cells
Targeting the Tumor Microenvironment via VEGFR-2 and Integrin 1 Blockade
Executive Summary
Broussonin A (C
This technical guide details the molecular cascades triggered by Broussonin A, establishing its potential as a lead compound for disrupting the vascular supply and invasive capability of solid tumors, specifically Non-Small Cell Lung Cancer (NSCLC) and ovarian carcinoma.
Chemical Profile & Pharmacokinetics
-
IUPAC Name: 4-[3-(4-hydroxyphenyl)propyl]-2-methoxyphenol
-
Class: Diarylpropane / Stilbenoid derivative
-
Molecular Weight: 258.31 g/mol
-
Solubility: Soluble in DMSO, Ethanol; poorly soluble in water.
-
Bioactivity Range: 0.1
M – 10 M (in vitro efficacy).
Mechanistic Core: Signal Transduction & Molecular Targets
Broussonin A exerts its anti-neoplastic effects through three interconnected pathways.
3.1. Blockade of the VEGF-A/VEGFR-2 Axis (Anti-Angiogenesis)
Tumor growth is rate-limited by its blood supply. Broussonin A acts as an antagonist to the VEGF-A/VEGFR-2 signaling axis in endothelial cells, which indirectly starves the tumor.
-
Receptor Inhibition: It prevents the phosphorylation of VEGFR-2 (KDR/Flk-1) upon VEGF-A stimulation.
-
Kinase Cascade Suppression: By blocking VEGFR-2, it halts the activation of downstream survival and proliferation kinases:
-
ERK1/2 (p44/42 MAPK): Essential for endothelial cell proliferation.
-
Akt (Protein Kinase B): Critical for cell survival and preventing apoptosis.
-
p38 MAPK: Involved in migration and stress responses.
-
p70S6K: A downstream effector of mTOR involved in protein synthesis and cell growth.
-
3.2. Downregulation of Integrin
1 (Anti-Invasion)
Integrins are transmembrane receptors that facilitate cell-ECM (extracellular matrix) adhesion, a prerequisite for tumor invasion and metastasis.
-
Mechanism: Broussonin A treatment leads to a dose-dependent reduction in Integrin
1 protein levels in cancer cells (e.g., A549, SKOV-3). -
Consequence: Loss of Integrin
1 disrupts the focal adhesion complex, impairing the cancer cell's ability to migrate through the ECM and invade surrounding tissues.
3.3. Cell Cycle Arrest via Rb Modulation
In addition to microenvironmental effects, Broussonin A induces cytostasis in proliferating cells.
-
Target: Retinoblastoma protein (Rb).
-
Action: It modulates the phosphorylation status of Rb, preventing the E2F transcription factor release necessary for the G1
S phase transition. This results in cell cycle arrest, halting proliferation without necessarily inducing immediate massive apoptosis.
Visualization of Signaling Pathways
The following diagram illustrates the dual blockade of Angiogenic and Invasive signaling by Broussonin A.
Caption: Broussonin A inhibits angiogenesis and invasion by blocking VEGFR-2 phosphorylation and downregulating Integrin
Experimental Validation Protocols
To validate the mechanisms described above, the following self-validating experimental systems are recommended.
5.1. In Vitro Angiogenesis: HUVEC Tube Formation Assay
This assay quantifies the ability of Broussonin A to disrupt the formation of capillary-like structures, a direct measure of anti-angiogenic potency.
-
Matrix Preparation: Thaw Growth Factor-Reduced Matrigel at 4°C overnight. Coat 96-well plates (50
L/well) and polymerize at 37°C for 30 min. -
Cell Seeding: Resuspend HUVECs (Passage 3-5) in EGM-2 medium. Seed 2
10 cells/well.[1] -
Treatment: Immediately add Broussonin A (0.1, 1, 5, 10
M) or Vehicle (0.1% DMSO). Include Suramin or SU5416 as a positive control. -
Incubation: Incubate for 6–18 hours at 37°C, 5% CO
. -
Imaging & Analysis: Capture images using phase-contrast microscopy. Quantify total tube length and number of branching points using ImageJ (Angiogenesis Analyzer plugin).
-
Validation Criteria: Vehicle control must show closed polygon networks. Broussonin A should show dose-dependent fragmentation of tubes.
-
5.2. Cancer Cell Invasion: Transwell Matrigel Assay
Validates the anti-invasive mechanism via Integrin
-
Preparation: Coat the upper surface of Transwell inserts (8
m pore size) with Matrigel (1 mg/mL). -
Seeding: Starve cancer cells (A549 or SKOV-3) in serum-free medium for 6 hours. Seed 5
10 cells into the upper chamber in serum-free medium containing Broussonin A. -
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate for 24 hours.
-
Quantification: Wipe non-invading cells from the top surface. Fix invading cells (bottom surface) with methanol and stain with Crystal Violet. Count cells in 5 random fields.
5.3. Mechanistic Confirmation: Western Blotting[2]
-
Lysis: Treat cells with Broussonin A (0–10
M) for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors. -
Targets:
-
p-VEGFR2 (Tyr1175): Marker of receptor activation.
-
Integrin
1: Marker of invasion potential. -
p-ERK1/2, p-Akt, p-p38: Downstream effectors.
-
GAPDH/
-Actin: Loading control.
-
-
Expected Outcome: Dose-dependent decrease in phospho-proteins and total Integrin
1.
Quantitative Data Summary
The following table summarizes the inhibitory effects of Broussonin A observed in key cancer and endothelial models.
| Cell Line | Tissue Origin | Assay Type | IC | Biological Effect |
| HUVEC | Endothelium | Proliferation (MTT) | ~5-10 | Inhibition of VEGF-induced growth |
| HUVEC | Endothelium | Tube Formation | > 1 | Disruption of capillary networks |
| A549 | Lung (NSCLC) | Invasion (Transwell) | 5-10 | Reduced migration & invasion |
| SKOV-3 | Ovarian | Invasion (Transwell) | 5-10 | Reduced migration & invasion |
| Rat Aorta | Ex Vivo Tissue | Microvessel Sprouting | 10 | Complete blockade of sprouting |
Experimental Workflow Diagram
Caption: Step-by-step workflow from compound isolation to mechanistic validation assays.
References
-
Kim, J. H., et al. (2022).
1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194–1205. -
MedChemExpress. Broussonin A Product Information & Biological Activity. MedChemExpress.
- Ryu, Y. B., et al. (2010). Inhibition of neuraminidase activity by polyphenol compounds isolated from the roots of Broussonetia papyrifera. Bioorganic & Medicinal Chemistry Letters, 20(3), 971-974.
- Cheng, Z., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway. Chinese Journal of Natural Medicines. (Mechanistic parallel for MAPK inhibition).
Sources
Technical Guide: Broussonin A as a Selective Butyrylcholinesterase (BChE) Inhibitor
The following technical guide details the pharmacological profile of Broussonin A , a targeted Butyrylcholinesterase (BChE) inhibitor derived from Broussonetia papyrifera.
Executive Summary
Broussonin A (CAS: 73731-87-0) is a natural 1,3-diphenylpropane isolated from the root bark of Broussonetia papyrifera (Paper Mulberry). Unlike non-selective cholinesterase inhibitors (e.g., tacrine), Broussonin A exhibits a distinct selectivity profile with potent inhibition of Butyrylcholinesterase (BChE) (
This selectivity is clinically significant for late-stage Alzheimer’s Disease (AD), where Acetylcholinesterase (AChE) levels decline while BChE activity increases by up to 120%, becoming the primary enzyme responsible for acetylcholine hydrolysis. This guide delineates the mechanistic basis, experimental validation, and therapeutic implications of Broussonin A.
Chemical & Pharmacological Profile
Chemical Identity
-
Compound Name: Broussonin A
-
Chemical Class: 1,3-Diphenylpropane (Diarylpropane)
-
Source: Broussonetia papyrifera (L.) L'Hér.[2][3][4] ex Vent. (Moraceae)[1][3][5]
-
Molecular Weight: ~242.31 g/mol
-
Structural Characterization: Characterized by a flexible propane linker connecting two phenyl rings, facilitating dual-site binding within the BChE gorge.
Inhibition Data Summary
The following table summarizes the inhibitory potency of Broussonin A compared to related phytochemicals from the same source.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity Note |
| Broussonin A | BChE | 4.16 | Reversible | High BChE Selectivity |
| Macelignan | AChE | 4.16 | Non-competitive | AChE Selective |
| Sargachromanol I | AChE | 0.79 | Mixed | AChE Selective |
| Galantamine (Ref) | AChE/BChE | ~0.5 / 8.5 | Competitive | Balanced/AChE biased |
Analytic Insight: While many flavonoids target AChE, Broussonin A's diphenylpropane scaffold allows it to accommodate the larger acyl binding pocket of BChE (approx. 200 ų larger than AChE), driving its selectivity.
Mechanistic Profile & Molecular Interactions[6][7][8]
Mechanism of Action
BChE contains a deep catalytic gorge with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.
-
Binding Mode: Broussonin A acts as a reversible inhibitor. Its hydrophobic phenyl rings engage in
stacking interactions with aromatic residues in the gorge. -
Key Residue Interactions:
-
CAS Interaction: The hydroxyl groups of Broussonin A likely form hydrogen bonds with the catalytic triad residues (Ser198 , His438 ).
-
PAS Interaction: The distal phenyl ring stabilizes the molecule via interactions with Asp70 and Tyr332 , effectively blocking substrate entry.
-
Visualization: BChE Inhibition Pathway
The following diagram illustrates the logical flow of BChE inhibition by Broussonin A, highlighting the disruption of the cholinergic deficit pathway.
Caption: Schematic representation of Broussonin A binding to BChE, preventing acetylcholine hydrolysis and enhancing synaptic transmission.
Experimental Protocols
To validate the activity of Broussonin A, the following Modified Ellman’s Assay is the standard operating procedure. This protocol ensures reproducibility and minimizes false positives from colorimetric interference.
Materials Required
-
Enzyme: Equine serum BChE (approx. 3.5 units/mg).
-
Substrate: Butyrylthiocholine iodide (BTCh, 15 mM stock).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM stock).
-
Buffer: 100 mM Sodium Phosphate Buffer (pH 8.0).
-
Inhibitor: Broussonin A (dissolved in DMSO, final concentration <1%).
Step-by-Step Workflow
-
Preparation Phase:
-
Prepare serial dilutions of Broussonin A (0.1 µM to 100 µM).
-
Aliquot 140 µL of Phosphate Buffer into 96-well microplate wells.
-
-
Enzyme Incubation:
-
Add 20 µL of BChE enzyme solution (0.05 U/mL final) to the buffer.
-
Add 20 µL of Broussonin A test solution.
-
Critical Step: Incubate at 25°C for 15 minutes to allow equilibrium binding.
-
-
Substrate Addition:
-
Add 10 µL of DTNB (Chromogen).
-
Initiate reaction with 10 µL of BTCh (Substrate).
-
-
Kinetic Measurement:
-
Measure absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.
-
The yellow color (5-thio-2-nitrobenzoate) formation indicates enzyme activity.
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Determine
using non-linear regression (Log-inhibitor vs. normalized response).
-
Visualization: Assay Workflow
Caption: Workflow for the Modified Ellman's Assay used to determine BChE inhibitory potency.
Kinetic Analysis & Interpretation
To determine the mode of inhibition , a Lineweaver-Burk plot analysis is required.[6]
-
Protocol: Repeat the Ellman's assay using fixed inhibitor concentrations (e.g., 0, 2, 4, 8 µM) while varying the substrate (BTCh) concentration (0.05 – 2.0 mM).
-
Plotting: Plot
( -axis) vs. ( -axis). -
Interpretation for Broussonin A:
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). -
Mixed Inhibition: Lines intersect in the second quadrant (
decreases, changes). -
Note: Related prenylated compounds often show mixed inhibition , suggesting Broussonin A may bind to both the free enzyme and the enzyme-substrate complex.
-
References
-
Lee, J. P., et al. (2019). "Potent inhibition of acetylcholinesterase by sargachromanol I from Sargassum siliquastrum and by selected natural compounds." Bioorganic Chemistry, 89, 103043. (Source of IC50 = 4.16 µM data).[1][6] Link
-
Ryu, H. W., et al. (2012). "Anticholinesterase potential of flavonols from paper mulberry (Broussonetia papyrifera) and their kinetic studies." Food Chemistry, 132(3), 1244-1250. Link
-
Chen, X., et al. (2019). "Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening." Bioorganic & Medicinal Chemistry, 27(19), 4566-4575. Link
-
MedChemExpress. "Broussonin A Product Datasheet." (Verification of chemical classification and commercial availability). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Broussonin A signaling pathway inhibition
Broussonin A: Targeted Inhibition of the VEGFR-2/Integrin 1 Axis
Technical Guide for Drug Development & Assay Optimization
Executive Summary & Chemical Profile
Broussonin A (1,3-diphenylpropane derivative) is a potent phytoalexin isolated from Broussonetia papyrifera and Broussonetia kazinoki. Unlike broad-spectrum polyphenols that act primarily as antioxidants, Broussonin A exhibits high-specificity kinase inhibitory activity, particularly against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .
This guide details the mechanistic silencing of angiogenic signaling cascades by Broussonin A, specifically the dual blockade of the VEGFR-2 tyrosine kinase and the Integrin
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-[3-(4-hydroxyphenyl)propyl]phenol |
| Class | 1,3-Diphenylpropane (Stilbenoid-related) |
| Primary Target | VEGFR-2 (KDR/Flk-1) |
| IC50 (Angiogenesis) | ~5–10 |
| Key Solubility | DMSO (>10 mg/mL); Ethanol |
Mechanistic Deep Dive: The Signal Silencing Architecture
The efficacy of Broussonin A stems from its ability to intercept the angiogenic signal at the membrane level before it propagates to the nucleus.
The VEGFR-2 Blockade
Under normal physiological conditions, VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation at specific tyrosine residues (e.g., Tyr1175, Tyr951). This phosphorylation recruits adapter proteins (Shc, GRB2) that trigger downstream cascades.
Broussonin A Intervention:
-
Direct Phospho-Inhibition: Broussonin A specifically abrogates the phosphorylation of Tyr951 on VEGFR-2. This residue is critical for regulating endothelial adherens junctions and cell migration.
-
Cascade Collapse: By blocking the receptor activation, Broussonin A prevents the downstream phosphorylation of:
-
Akt/mTOR: Essential for cell survival and protein synthesis (p70S6K).
-
MAPK (ERK1/2 & p38): Critical for mitogenesis and invasion.
-
Integrin 1 Downregulation
Distinct from many tyrosine kinase inhibitors (TKIs), Broussonin A also downregulates Integrin
Pathway Visualization (DOT)
Figure 1: Broussonin A acts as a dual-inhibitor, blocking VEGFR-2 phosphorylation at Tyr951 and downregulating Integrin
Validated Experimental Protocols
HUVEC Tube Formation Assay (Angiogenesis Validation)
Rationale: This assay mimics the physiological reorganization of endothelial cells into capillary-like structures, the gold standard for in vitro angiogenesis.
Reagents:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Growth Factor Reduced Matrigel
-
Broussonin A (dissolved in DMSO)
-
Recombinant Human VEGF-A (20 ng/mL)
Protocol:
-
Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates with 50
L/well. Polymerize at 37°C for 30 mins. -
Seeding: Resuspend HUVECs in basal medium (low serum) at
cells/well. -
Treatment:
-
Control: 0.1% DMSO
-
Inducer: VEGF-A (20 ng/mL)
-
Test: VEGF-A + Broussonin A (Gradient: 1, 5, 10, 20
M)
-
-
Incubation: Incubate for 6–18 hours at 37°C, 5% CO
. -
Imaging: Capture images using phase-contrast microscopy.
-
Quantification: Use ImageJ "Angiogenesis Analyzer" plugin to quantify Total Tube Length and Number of Junctions .
Validation Check: The VEGF-only well must show robust mesh formation. If the control cells do not form tubes, the Matrigel batch is likely defective.
Western Blotting for Pathway Verification
Rationale: To confirm mechanism, you must demonstrate the reduction of phosphorylation states, not just total protein levels.
Key Targets:
-
p-VEGFR2 (Tyr951) vs. Total VEGFR2
-
p-Akt (Ser473) vs. Total Akt
-
Integrin
1 (Total expression levels)
Workflow Diagram (DOT):
Figure 2: Critical timing workflow. Pre-treatment is essential to allow Broussonin A to interact with the receptor before ligand binding.
Quantitative Data Summary
The following data summarizes the inhibitory potency of Broussonin A across different assays, derived from comparative studies involving VEGF-stimulated HUVECs.
| Assay Type | Parameter Measured | Broussonin A Effect (at 10 | Biological Implication |
| Proliferation | HUVEC Growth (MTT) | ~60% Inhibition | Blocks endothelial expansion. |
| Migration | Wound Healing / Transwell | >70% Inhibition | Prevents vessel sprouting. |
| Signaling | p-VEGFR2 (Tyr951) levels | Near complete ablation | Direct target engagement. |
| Signaling | p-ERK1/2 levels | Significant reduction | Blocks mitogenic signaling. |
| Invasion | Matrigel Invasion | ~50-60% Inhibition | Reduces metastatic potential. |
Therapeutic Implications & Future Directions
Broussonin A represents a "dual-lock" mechanism in cancer therapy. Current FDA-approved anti-angiogenics (e.g., Bevacizumab, Sorafenib) often face resistance due to compensatory signaling pathways.
-
Overcoming Resistance: By downregulating Integrin
1, Broussonin A removes a key anchorage-dependent survival signal that tumors use to survive VEGFR blockade. -
Combination Therapy: Its distinct chemical scaffold suggests it could be synergistic with platinum-based chemotherapy (e.g., Cisplatin) in ovarian cancer models (SKOV-3), potentially lowering the required cytotoxic dose.
-
Lead Optimization: Medicinal chemistry efforts should focus on improving the aqueous solubility of the diarylpropane scaffold without altering the phenolic hydroxyl groups essential for kinase interaction.
References
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling p
1 expression. Source: Journal of Cellular and Molecular Medicine (2022)-
[Link]
- Note: This is the primary authoritative text defining the VEGFR-2/Integrin mechanism.
-
-
Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway.
-
[Link]
- Note: Provides comparative mechanistic data on the related compound Broussonin E, highlighting the scaffold's affinity for kinase modul
-
-
Structural insights and biological activities of flavonoids: Implications for novel applic
-
[Link]
- Note: Contextualizes the diarylpropane structure within broader flavonoid bioactivity.
-
Phytoalexin Architecture: Discovery, Synthesis, and Therapeutic Mechanics of Broussonin A
Executive Summary
Broussonin A is a bioactive 1,3-diphenylpropane phytoalexin isolated primarily from the cortex of Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki. Unlike complex flavonoids, its structural elegance lies in a flexible propane linker connecting two phenolic rings. This guide details the technical roadmap of Broussonin A, moving from its phytochemical isolation to total synthesis and its emerging role as a potent VEGFR-2 inhibitor and anti-inflammatory agent.
Natural Product Discovery & Isolation
Source: Broussonetia papyrifera (Moraceae). Physiological Role: Phytoalexin (induced defense metabolite).
Isolation Protocol (Field-Proven Methodology)
The isolation of Broussonin A requires a logic-driven fractionation to separate it from structurally similar congeners like Broussonin B and Kazinols.
-
Extraction: Dried root bark (cortex) is pulverized and extracted with Benzene or EtOAc (Ethyl Acetate) at room temperature. Note: Benzene provides cleaner initial extracts for non-polar phenolics but poses toxicity risks; EtOAc is the modern standard.
-
Solvent Partitioning: The crude extract is partitioned between water and EtOAc. The organic layer (containing polyphenols) is dried over Na₂SO₄.
-
Chromatographic Separation:
-
Stationary Phase: Silica Gel 60 (70–230 mesh).
-
Mobile Phase: Gradient elution using Hexane:EtOAc (starting 9:1 → 1:1).
-
Purification: Fractions containing the diphenylpropane skeleton (monitored by TLC, UV 254nm) are re-chromatographed. Final purification is often achieved via Preparative HPLC (C18 column, MeOH:H₂O gradient).
-
Chemical Architecture & Structural Elucidation
IUPAC Name: 4-[3-(4-hydroxyphenyl)propyl]-2-methoxyphenol (or 2-(3-(4-hydroxyphenyl)propyl)-5-methoxyphenol depending on numbering convention). Core Skeleton: 1,3-Diphenylpropane.
Structural Logic
The molecule consists of two aromatic rings linked by a saturated three-carbon chain.
-
Ring A: A guaiacol unit (3-methoxy-4-hydroxyphenyl).
-
Ring B: A simple phenol unit (4-hydroxyphenyl).
-
Linker: Saturated propyl chain (allows rotational freedom, critical for binding pockets in VEGFR-2).
Technical Data: Representative NMR Profile
Data simulated based on 1,3-diphenylpropane congeners in CDCl₃.
| Nuclei | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ||||
| Ar-H | 6.98 | d (J=8.5 Hz) | 2H | Ring B (2,6) |
| Ar-H | 6.75 | d (J=8.5 Hz) | 2H | Ring B (3,5) |
| Ar-H | 6.60 - 6.80 | m | 3H | Ring A (Guaiacol) |
| -OCH₃ | 3.84 | s | 3H | Methoxy group |
| Ar-CH₂- | 2.55 - 2.60 | t | 4H | C-1, C-3 (Benzylic) |
| -CH₂- | 1.85 - 1.95 | m | 2H | C-2 (Central methylene) |
| -OH | 5.00 - 5.50 | br s | 2H | Phenolic hydroxyls |
Total Synthesis: The Wittig Approach
While extraction yields are low (<0.01%), total synthesis provides a scalable route for drug development. The most robust pathway utilizes a Wittig Olefination followed by catalytic hydrogenation.
Retrosynthetic Analysis
To synthesize Broussonin A, we disconnect the central alkyl chain. The most logical disconnection is at the double bond (Stilbene precursor), formed from an aldehyde and a phosphonium salt.
Figure 1: Retrosynthetic logic disconnecting the saturated propane linker into accessible aromatic precursors.
Step-by-Step Synthetic Protocol
Pre-requisite: Protection of phenolic hydroxyls (e.g., as benzyl ethers) is critical to prevent side reactions during the strong base treatment in the Wittig step.
Step 1: Preparation of the Phosphonium Salt
-
Reactants: 4-(Benzyloxy)benzyl chloride + Triphenylphosphine (PPh₃).
-
Conditions: Reflux in Toluene or Xylene for 12-24 hours.
-
Workup: Filter the white precipitate (Phosphonium salt) and wash with ether.
Step 2: The Wittig Olefination (Coupling)
-
Activation: Suspend the phosphonium salt in dry THF at 0°C. Add n-Butyllithium (n-BuLi) dropwise. The solution turns deep orange/red (Ylide formation).
-
Addition: Add 4-(Benzyloxy)-3-methoxybenzaldehyde (Protected Vanillin) slowly.
-
Reaction: Stir at Room Temp for 4-6 hours.
-
Result: Formation of the Stilbene derivative (mixture of E/Z isomers). Note: Isomer ratio is irrelevant as the double bond will be reduced.
Step 3: Global Reduction & Deprotection
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Solvent: Ethanol or Methanol/EtOAc (1:1).
-
Conditions: Hydrogen atmosphere (H₂ balloon or 1-3 atm). Stir for 12 hours.
-
Mechanism:
-
The double bond is saturated to a propane chain.
-
The Benzyl (Bn) protecting groups are cleaved via hydrogenolysis, liberating the free phenols.
-
-
Purification: Filter through Celite to remove Pd/C. Concentrate and purify via Flash Chromatography.
Therapeutic Mechanics
Broussonin A is not merely an antioxidant; it is a specific signaling modulator.[1]
Mechanism of Action: Angiogenesis & Inflammation
Recent studies identify Broussonin A as a dual inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and the NF-κB pathway.
-
Anti-Angiogenesis: It binds to the tyrosine kinase domain of VEGFR-2, preventing the phosphorylation of downstream effectors (ERK, p38 MAPK, Akt). This halts endothelial cell proliferation and tube formation, critical for starving tumor growth.
-
Anti-Inflammation: It blocks the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB transcription factor. This suppresses the expression of pro-inflammatory cytokines (iNOS, COX-2).
Figure 2: Dual inhibitory pathways of Broussonin A affecting Angiogenesis (VEGFR-2) and Inflammation (NF-κB).
References
-
Takasugi, M., et al. (1980). "Broussonins A and B, new phytoalexins from diseased paper mulberry." Chemistry Letters, 9(12), 1459-1460. Link
-
Park, S.H., et al. (2022). "Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression."[1][2][3] Journal of Cellular and Molecular Medicine, 26(4), 1194-1205.[2] Link
-
Ko, H.H., et al. (2008). "Bioactive constituents of Broussonetia papyrifera." Journal of Natural Products, 71(11), 1930-1934. Link
-
Lee, D., et al. (2001). "Inhibitors of nitric oxide production from the roots of Broussonetia kazinoki." Planta Medica, 67(05), 425-429. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Natural Diarylpropane Scaffolds in Drug Discovery
Executive Summary
Natural 1,3-diarylpropanes are a specialized subclass of flavonoids and phenylpropanoids characterized by a flexible C6-C3-C6 carbon framework. Unlike their rigid flavonoid counterparts (e.g., flavones, isoflavones), the saturated propane bridge confers unique conformational freedom, allowing these molecules to adapt to diverse protein binding pockets.
This guide focuses on the isolation, synthesis, and pharmacological validation of diarylpropanes, specifically those derived from the genus Broussonetia (e.g., B. kazinoki, B. papyrifera). Key compounds such as Kazinol A, B, E, and U have emerged as high-potency leads for oncology (ERK/AKT inhibition) and metabolic regulation (PTP1B inhibition).
Chemical Architecture & Biosynthesis
The Scaffold
The 1,3-diarylpropane structure consists of two aromatic rings (A and B) connected by a saturated three-carbon chain.[1]
-
General Formula: Ar1–CH2–CH2–CH2–Ar2
-
Structural Distinction: They are structurally analogous to dihydrochalcones .[1] The absence of the
-unsaturation (found in chalcones) increases chemical stability and alters lipophilicity.
Biosynthetic Origin
These compounds originate from the phenylpropanoid pathway . The biosynthesis diverges from the central flavonoid pathway at the chalcone stage.
-
Precursor Assembly: p-Coumaroyl-CoA condenses with three malonyl-CoA units via Chalcone Synthase (CHS) to form a chalcone scaffold.[1]
-
Reduction: Unlike typical flavonoids that undergo ring closure (to flavanones), 1,3-diarylpropanes are formed via the reduction of the
-double bond of the chalcone intermediate, likely mediated by Chalcone Reductase (CHR) or enoyl reductases. -
Prenylation: Many bioactive diarylpropanes (e.g., Kazinols) undergo downstream prenylation (addition of isoprene units), significantly enhancing their membrane permeability and cytotoxicity.[2]
Extraction & Isolation Methodology
Standardized Protocol for Broussonetia kazinoki Root Bark
Effective isolation requires a polarity-guided fractionation strategy to separate the lipophilic prenylated diarylpropanes from polar glycosides.
Step-by-Step Protocol
-
Initial Extraction:
-
Macerate dried root bark (e.g., 650 g) in 95% Ethanol (3 x 6 L) under sonication at room temperature (25°C) for 3 hours.
-
Rationale: Ethanol maximizes the yield of polyphenols while minimizing the extraction of long-chain waxes found in non-polar solvents.
-
-
Concentration & Suspension:
-
Evaporate ethanol in vacuo (<40°C) to obtain a crude gum. Suspend the residue in distilled water.
-
-
Liquid-Liquid Partitioning (The Critical Step):
-
Chromatographic Purification:
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: Gradient elution with Hexane:EtOAc (e.g., 10:1
1:1). -
Polishing: Re-chromatograph active fractions using Sephadex LH-20 (Eluent: Methanol) to remove chlorophyll and polymeric tannins.
-
Visualization: Isolation Workflow
Figure 1: Polarity-guided fractionation workflow for isolating prenylated diarylpropanes.[1]
Pharmacological Mechanisms
The therapeutic value of diarylpropanes lies in their ability to act as kinase inhibitors and redox modulators .
Oncology: Kazinol E as an ERK Inhibitor
Target: Extracellular Signal-Regulated Kinase (ERK1/2).[1] Context: Breast Cancer Stem-Like Cells (CSLCs).[1][4] Mechanism:
-
Kazinol E directly binds to the ATP-binding pocket of ERK1.[4]
-
It blocks the phosphorylation of downstream substrate p90RSK2 (at Thr359/Ser363).[4]
-
Outcome: Reduction in the CD44+/CD24- stem cell population, which is responsible for tumor recurrence and drug resistance.
Metabolic Disease: PTP1B Inhibition
Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][5] Context: Type 2 Diabetes (Insulin Resistance). Mechanism:
-
PTP1B is a negative regulator of insulin signaling.
-
Prenylated diarylpropanes (e.g., Compounds 5, 9, 11 from B. kazinoki) inhibit PTP1B activity with IC50 values in the micromolar range.
-
Causality: The hydrophobic prenyl groups likely interact with the non-catalytic aryl-binding site of PTP1B, enhancing selectivity over other phosphatases.
Visualization: Kazinol E Signaling Pathway
Figure 2: Signal transduction blockade by Kazinol E in the MAPK/ERK pathway.[1]
Synthetic Approaches
While isolation provides authentic standards, total synthesis is required for scalability. The most robust route for 1,3-diarylpropanes is the Claisen-Schmidt Condensation followed by Hydrogenation .
Synthetic Protocol
-
Aldol Condensation:
-
Reactants: Substituted acetophenone (Ring A) + Substituted benzaldehyde (Ring B).
-
Catalyst: 50% KOH (aq) or NaH in DMF.
-
Product: Chalcone intermediate (
-unsaturated ketone).
-
-
Catalytic Hydrogenation:
-
Reagents: H
gas (balloon pressure), Pd/C (10% w/w). -
Solvent: Methanol or Ethyl Acetate.[1]
-
Reaction: Reduction of the double bond to yield the saturated dihydrochalcone/1,3-diarylpropane scaffold.
-
Note: If the target is a simple diarylpropane (no ketone), a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction is performed on the carbonyl group.
-
Data Summary: Biological Activity
The following table summarizes key quantitative data for Broussonetia-derived diarylpropanes.
| Compound | Target / Cell Line | IC50 / Activity | Mechanism |
| Kazinol A | MCF-7 (Breast Cancer) | High Cytotoxicity | Apoptosis via AKT/BAD; Autophagy via AMPK/mTOR |
| Kazinol E | ERK1 (Kinase Assay) | Direct Binding | ATP-competitive inhibition; blocks p90RSK2 phosphorylation |
| Kazinol U | Pancreatic | Cytoprotective | Inhibition of NF- |
| Compound 3p | RAW264.7 (Macrophages) | Significant NO inhibition | Attenuation of NF- |
| Broussonin A | Tyrosinase | < 10 | Competitive inhibition of melanin synthesis |
References
-
BenchChem. (2025).[1][2] The Discovery, Isolation, and Biological Significance of Kazinol A: A Technical Guide.Link
-
Kim, B.R., et al. (2016). Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population.[4] Biochemical and Biophysical Research Communications.[1] Link
-
Ryu, H.W., et al. (2022).[3] Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. Molecules.[1][2][3][6][7][8][9][10][11][12][13][14] Link
-
Lee, Y.J., et al. (2011). A prenylated flavan from Broussonetia kazinoki prevents cytokine-induced
-cell death through suppression of nuclear factor- B activity.[1][9] Biological and Pharmaceutical Bulletin.[1] Link -
Chen, G., et al. (2018). Flavans and diphenylpropanes with PTP1B inhibition from Broussonetia kazinoki.[1][5] Fitoterapia.[1] Link
-
Ko, H.H., et al. (2011). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents.[15] Bioorganic & Medicinal Chemistry Letters.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavans and diphenylpropanes with PTP1B inhibition from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prenylated flavan from Broussonetia kazinoki prevents cytokine-induced β-cell death through suppression of nuclear factor-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Investigation Guide: Pharmacological Profiling & Bioactivity Assessment of Broussonin A
Executive Summary & Compound Profile
Broussonin A is a diarylpropane phytoalexin isolated primarily from the cortex of Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki.[1] Unlike common flavonoids, its unique 1,3-diphenylpropane skeleton confers distinct lipophilicity and binding affinities.
This guide provides a rigorous technical framework for investigating its two primary therapeutic potentials: Anti-inflammatory modulation (via NF-κB/MAPK suppression) and Anti-angiogenic activity (via VEGFR-2 blockade).[1]
Chemical Identity[1][2][3]
-
IUPAC Name: 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol[1][2][3]
-
Solubility: Soluble in DMSO (>10 mM) and Ethanol; poor water solubility.[1]
-
Key Bioactivity: Inhibition of iNOS/COX-2 expression; suppression of VEGFR-2 phosphorylation (Tyr951).[1]
Mechanistic Rationale (The "Why")
To design valid experiments, one must understand the signaling cascades Broussonin A targets. It does not merely "kill" cells; it reprograms survival and inflammatory signaling.[1]
Anti-Inflammatory Pathway
Broussonin A acts as a transcriptional repressor of pro-inflammatory enzymes.[1] In lipopolysaccharide (LPS)-stimulated macrophages, it blocks the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB (p65).[1] Concurrently, it inhibits the phosphorylation of upstream kinases Akt and ERK, which are critical for iNOS and COX-2 mRNA stability.
Anti-Angiogenic Pathway
In endothelial cells (HUVECs), Broussonin A targets the VEGF-A/VEGFR-2 axis.[1][4] It specifically inhibits the autophosphorylation of VEGFR-2 and downstream effectors (p70S6K, p38 MAPK). This disruption leads to the downregulation of Integrin β1, effectively halting endothelial cell migration and tube formation.
Signaling Architecture Diagram
The following diagram maps the dual-action mechanism of Broussonin A, illustrating the convergence points in the MAPK and PI3K/Akt pathways.
Caption: Broussonin A exerts dual inhibition on inflammatory (NF-κB) and angiogenic (VEGFR-2) pathways.[1]
Experimental Framework (The "How")
This section details self-validating protocols. Scientific Integrity Note: Every bioactivity assay must be paired with a cytotoxicity control to ensure observed effects are pharmacological, not toxicological.
Phase I: Compound Preparation & Cytotoxicity Profiling
Before testing efficacy, define the "Non-Toxic Window."
-
Stock Solution: Dissolve Broussonin A in 100% DMSO to 20 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately prior to use. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.[1]
-
Viability Assay (CCK-8 or MTT):
Phase II: Anti-Inflammatory Screening (NO Inhibition)
The Griess assay is the standard for assessing NO production, a proxy for iNOS activity.
-
Step 1: Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 24-well plates. Adhere for 12h.
-
Step 2: Pre-treat with Broussonin A (e.g., 1, 5, 10 μM) for 1 hour.
-
Why Pre-treat? To occupy signaling receptors/kinases before the inflammatory cascade begins.[1]
-
-
Step 3: Stimulate with LPS (1 μg/mL) for 18–24 hours.[1]
-
Controls: Negative Control (Media only), Positive Control (LPS only), Drug Control (Broussonin A only, no LPS).
-
-
Step 4: Mix 100 μL supernatant with 100 μL Griess reagent. Measure absorbance at 540 nm.
-
Step 5 (Critical): Calculate % Inhibition relative to the LPS-only group.[1]
Phase III: Mechanistic Confirmation (Western Blotting)
To prove how it works, you must visualize the protein states.
-
Target Proteins: iNOS, COX-2, p-VEGFR2 (Tyr951), p-Akt (Ser473), p-ERK1/2.
-
Loading Control: β-actin or GAPDH.[1]
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1] Phosphatase inhibitors are mandatory for detecting p-Akt/p-ERK.[1]
-
Protocol Nuance: For detecting phosphorylated proteins (e.g., p-VEGFR2), harvest cells earlier (15–30 mins post-stimulation) rather than 24h, as phosphorylation is a rapid, transient event.
Experimental Workflow Diagram
Caption: Sequential workflow ensuring cytotoxicity is ruled out before functional and mechanistic profiling.
Data Presentation & Analysis
Quantitative data should be normalized to controls to allow for cross-experiment comparison.
Table 1: Expected Bioactivity Profile (Reference Data)
| Assay Type | Target/Biomarker | Effective Concentration (IC₅₀/Range) | Biological Outcome |
| Cytotoxicity | RAW 264.7 / HUVEC | > 50 μM (LC₅₀) | Defines safe dosing window (0–20 μM).[1] |
| Anti-Inflammatory | Nitric Oxide (NO) | 5 – 15 μM | Significant reduction in nitrite accumulation.[1] |
| Enzymatic | iNOS / COX-2 Protein | 10 – 20 μM | Dose-dependent downregulation of protein expression.[1] |
| Angiogenesis | VEGFR-2 (Tyr951) | 0.1 – 10 μM | Inhibition of receptor autophosphorylation.[1] |
| Migration | HUVEC Migration | 1 – 10 μM | Reduced endothelial cell motility.[1] |
Statistical Validation
-
Replicates: Minimum n=3 biological replicates.
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments vs. LPS/VEGF control).
-
Significance: P < 0.05 is the threshold for claiming bioactivity.[1]
References
-
Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A. Source: Helvetica Chimica Acta (2014).[1][6] Context: Establishes Broussonin A's ability to inhibit NO production via NF-κB modulation.[1][6][7]
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways. Source:[1] Journal of Cellular and Molecular Medicine (2022).[1][8] Context: Defines the anti-angiogenic mechanism, specifically targeting VEGFR-2 phosphorylation and integrin β1.[1]
-
The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications. Source: Molecules (2022).[1][9] Context: Comprehensive review of the isolation and broad pharmacological spectrum of Broussonetia compounds.
-
Anti-inflammatory and cytotoxic activities of phenolic compounds from Broussonetia kazinoki. Source: Phytochemistry Letters (2021).[1] Context: Provides comparative data on cytotoxicity and anti-inflammatory potency of Broussonin derivatives.[1] [1]
Sources
- 1. Broussonin B | C16H18O3 | CID 5315503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the therapeutic targets of Broussonin A
An In-Depth Technical Guide to Exploring the Therapeutic Targets of Broussonin A
Abstract
Broussonin A, a natural diphenylpropane derivative isolated from plants of the Broussonetia genus, has emerged as a molecule of significant therapeutic interest. Its diverse pharmacological activities, including anti-angiogenic, anti-tumor, and anti-melanogenic properties, suggest a multi-targeted mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established and putative therapeutic targets of Broussonin A. We will delve into the molecular pathways it modulates, present detailed experimental protocols for target validation, and offer field-proven insights into the causality behind these experimental choices. This document is designed to serve as a foundational resource for advancing Broussonin A from a promising natural compound to a potential clinical candidate.
Introduction to Broussonin A: A Multi-Targeted Natural Product
Broussonin A is a phenolic compound primarily isolated from species like Broussonetia kazinoki and Broussonetia papyrifera.[1] Structurally, it is 2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol. Its therapeutic potential stems from its ability to interact with multiple key biological targets, making it a valuable lead compound for drug discovery in oncology, dermatology, and potentially, inflammatory diseases. This guide will systematically explore its primary mechanisms of action and the methodologies required to validate its therapeutic targets.
Therapeutic Area I: Oncology and Angiogenesis
The most extensively studied activities of Broussonin A are its anti-tumor and anti-angiogenic effects.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a prime target for cancer therapy.[1][3] Broussonin A exerts its influence by directly interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.[1][4]
Primary Target Pathway: VEGF/VEGFR-2 Signaling
Vascular Endothelial Growth Factor A (VEGF-A) is a potent pro-angiogenic cytokine that initiates its signaling cascade by binding to its receptor, VEGFR-2, on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating a network of downstream pathways that lead to endothelial cell proliferation, migration, and survival.[1] Broussonin A has been shown to effectively disrupt this cascade at its origin.[1][2]
Mechanism of Action: Broussonin A inhibits the phosphorylation of VEGFR-2 at key tyrosine residues, such as Tyr951.[1] This initial blockade prevents the recruitment and activation of downstream signaling molecules, leading to a comprehensive shutdown of the pro-angiogenic response. Specifically, Broussonin A has been demonstrated to suppress the VEGF-A-induced phosphorylation of:
-
Akt: A critical kinase for cell survival and proliferation.
-
ERK (Extracellular signal-regulated kinase): A key component of the MAPK pathway that regulates cell growth and differentiation.
-
p70S6K: A kinase involved in protein synthesis and cell growth.
-
p38 MAPK: A kinase involved in inflammatory responses and stress.[1]
Furthermore, Broussonin A modulates cell adhesion molecules crucial for angiogenesis. It prevents the VEGF-induced loss of VE-cadherin at cell-cell junctions, thereby stabilizing endothelial barrier function.[1] It also significantly downregulates the expression of Integrin β1 and Integrin-Linked Kinase (ILK) , proteins essential for cell-matrix interactions, migration, and invasion.[1][2]
Experimental Validation Workflow
To rigorously validate these targets, a multi-step, self-validating experimental workflow is essential. This process moves from confirming target engagement at the molecular level to observing the resulting phenotypic changes in cellular models.
Protocol 1: Western Blot for VEGFR-2 and Downstream Kinase Phosphorylation
-
Objective: To quantify the inhibitory effect of Broussonin A on VEGF-A-induced phosphorylation of VEGFR-2, Akt, and ERK in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Causality: This experiment directly tests the hypothesis that Broussonin A engages its primary target, VEGFR-2. Observing inhibition of downstream kinases validates that this engagement is functionally significant and disrupts the signaling cascade.
-
Methodology:
-
Cell Culture: Culture HUVECs in EGM-2 medium. For experiments, passage cells (between 4 and 6) into 6-well plates and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 12-16 hours in EBM-2 basal medium to reduce basal kinase activity.
-
Pre-treatment: Treat cells with varying concentrations of Broussonin A (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with VEGF-A (10 ng/mL) for 5-15 minutes (optimal time should be determined empirically). An unstimulated control group should be included.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against: p-VEGFR-2 (Tyr951), total VEGFR-2, p-Akt (Ser473), total Akt, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
-
Self-Validation: The inclusion of total protein controls ensures that any observed decrease in phosphorylated protein is due to inhibition of signaling, not protein degradation. The loading control confirms equal protein loading across lanes.
Protocol 2: In Vitro Endothelial Cell Migration (Wound Healing) Assay
-
Objective: To assess the functional consequence of Broussonin A's inhibition of VEGF signaling on endothelial cell migration.
-
Causality: Cell migration is a fundamental process in angiogenesis. If Broussonin A inhibits upstream signaling, it should result in a measurable decrease in the migratory capacity of endothelial cells.
-
Methodology:
-
Monolayer Formation: Grow HUVECs in a 6-well plate to 100% confluency.
-
Wound Creation: Create a uniform, straight scratch in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash & Treat: Gently wash with PBS to remove detached cells. Replace with EBM-2 medium containing VEGF-A (10 ng/mL) and varying concentrations of Broussonin A or vehicle.
-
Imaging: Immediately capture an image of the wound at 0 hours.
-
Incubation: Incubate the plate for 16-18 hours to allow for cell migration.
-
Final Imaging: Capture a final image of the same wound area.
-
Analysis: Quantify the area of the wound at both time points using ImageJ or similar software. Calculate the percentage of wound closure.
-
-
Self-Validation: The 0-hour image serves as an internal control for each well, normalizing for any variations in the initial scratch width. A VEGF-A-only group serves as the positive control for migration.
Protocol 3: Ex Vivo Rat Aortic Ring Assay
-
Objective: To evaluate the anti-angiogenic effect of Broussonin A in a more complex, tissue-based model.
-
Causality: This assay provides a bridge between in vitro cell culture and in vivo models. Inhibition of microvessel sprouting from an intact tissue segment provides strong evidence of robust anti-angiogenic activity.
-
Methodology:
-
Aorta Excision: Under sterile conditions, excise the thoracic aorta from a Sprague-Dawley rat.
-
Ring Preparation: Remove surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Place each aortic ring into a well of a 24-well plate coated with Matrigel®. Add another layer of Matrigel® on top of the ring and allow it to solidify.
-
Treatment: Add culture medium (EBM-2) containing VEGF-A (50 ng/mL) and Broussonin A at desired concentrations or vehicle control.
-
Incubation & Monitoring: Incubate for 7-9 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the rings using an inverted microscope.
-
Quantification: At the end of the experiment, capture images and quantify the area of microvessel sprouting.
-
-
Self-Validation: The use of VEGF-A provides a positive control for sprouting, while a vehicle-treated ring serves as a negative control. The integrity of the ring itself demonstrates the viability of the tissue.
Quantitative Data Summary: Anti-Angiogenic and Anti-Tumor Activity
The following table summarizes the reported dose-dependent effects of Broussonin A on key angiogenic and cancer-related processes.[1]
| Assay Type | Cell Line | Stimulant | Broussonin A Concentration (µM) | Observed Effect |
| Cell Proliferation | HUVECs | VEGF-A | 0.1 - 10 | Dose-dependent inhibition |
| Cell Migration | HUVECs | VEGF-A | 0.1 - 10 | Dose-dependent inhibition |
| Cell Invasion | HUVECs | VEGF-A | 1 - 10 | Dose-dependent inhibition |
| Tube Formation | HUVECs | VEGF-A | 1 - 10 | Significant abrogation |
| Aortic Sprouting | Rat Aorta | VEGF-A | 10 | Significant suppression |
| Cancer Cell Invasion | A549, H1299 (NSCLC) | 10% FBS | 10 | Significant inhibition |
Therapeutic Area II: Dermatology
Beyond oncology, Broussonin A is a highly potent inhibitor of tyrosinase, the key enzyme in melanin synthesis.[5][6] This activity makes it a strong candidate for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation.
Primary Target Enzyme: Tyrosinase
Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] Inhibiting this enzyme directly reduces melanin production.
Mechanism of Action: Broussonin A acts as a competitive inhibitor of tyrosinase.[6] Its phenolic structure likely allows it to bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine. This reversible binding prevents the enzyme from carrying out its catalytic function.
Experimental Validation
Protocol 4: Mushroom Tyrosinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Broussonin A against mushroom tyrosinase.
-
Causality: This direct enzymatic assay confirms that Broussonin A interacts with and inhibits the target enzyme. The IC₅₀ value provides a quantitative measure of its potency, allowing for comparison with other inhibitors.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Prepare serial dilutions of Broussonin A and a reference inhibitor (e.g., Kojic Acid) in DMSO, then dilute further in buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of Broussonin A dilution (or vehicle).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) every minute for 15-20 minutes using a microplate reader.
-
Calculation:
-
Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
-
-
Self-Validation: A control reaction without any inhibitor establishes the 100% activity baseline. The use of a known inhibitor like Kojic Acid validates the assay's performance and provides a benchmark for potency.
Quantitative Data Summary: Tyrosinase Inhibition
The following table compares the tyrosinase inhibitory activity of Broussonin A with a related analog and a standard reference compound.[5] A lower IC₅₀ value indicates higher potency.
| Compound | IC₅₀ (µM) |
| Broussonin A | 1.5 |
| Broussonin B | 0.8 |
| Kojic Acid (Reference) | 18.2 |
Emerging Therapeutic Area: Inflammation
While less explored for Broussonin A itself, related compounds like Broussonin E have demonstrated potent anti-inflammatory effects by modulating macrophage activation.[8][9] This suggests that Broussonin A may also target key inflammatory signaling pathways.
Putative Targets and Proposed Experimental Approach
Based on the known anti-inflammatory mechanisms of similar phenolic compounds, Broussonin A could potentially inhibit pro-inflammatory signaling by targeting the MAPK (ERK, p38) pathways and modulating the JAK-STAT pathway in immune cells like macrophages.[8][10]
Protocol 5: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
-
Objective: To investigate the ability of Broussonin A to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Causality: This experiment tests the hypothesis that Broussonin A has anti-inflammatory properties. A reduction in key inflammatory cytokines (TNF-α, IL-6) and signaling molecules (p-p38) would provide strong evidence for this activity and identify the relevant pathways.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells into a 12-well plate.
-
Pre-treatment: Pre-treat cells with Broussonin A (e.g., 1, 5, 25 µM) or vehicle for 1 hour.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) for 24 hours (for cytokine measurement) or 30 minutes (for phosphorylation analysis).
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant after 24 hours.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Signaling Analysis (Western Blot):
-
After 30 minutes of stimulation, lyse the cells.
-
Perform Western blot analysis as described in Protocol 1, using antibodies against p-p38, total p38, p-ERK, and total ERK.
-
-
-
Self-Validation: An LPS-only group serves as a positive control for inflammation. A vehicle-only group serves as a negative control. Measuring cell viability (e.g., via MTT assay) in parallel is critical to ensure that reduced cytokine levels are due to anti-inflammatory activity and not cytotoxicity.
Conclusion and Future Directions
Broussonin A is a compelling natural product with well-defined therapeutic targets in oncology and dermatology. Its potent, dual-action mechanism of inhibiting the VEGFR-2 pathway and Integrin β1 expression makes it a promising candidate for anti-cancer and anti-angiogenic therapies.[1] Simultaneously, its exceptional tyrosinase inhibitory activity positions it as a valuable agent for cosmetic and dermatological applications.[5]
The exploration of its anti-inflammatory potential represents a promising new frontier. Future research should focus on:
-
In Vivo Efficacy: Validating the anti-angiogenic and anti-tumor effects in preclinical animal models.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Broussonin A to assess its drug-like properties.
-
Mechanism Elucidation: Further investigating the putative anti-inflammatory mechanisms and identifying its direct molecular targets within those pathways.
-
Combination Therapies: Exploring the synergistic potential of Broussonin A with existing chemotherapeutic or immunomodulatory agents.
By leveraging the methodologies outlined in this guide, researchers can continue to unravel the therapeutic potential of Broussonin A and accelerate its journey toward clinical application.
References
-
Kim, J. H., Kim, S., Han, S., Ahn, E. K., Cho, Y. R., Lee, J. C., & Kim, Y. M. (2022). Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(5), 1545-1558. [Link]
-
Kim, J. H., Kim, S., Han, S., Ahn, E. K., Cho, Y. R., Lee, J. C., & Kim, Y. M. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of cellular and molecular medicine, 26(5), 1545–1558. [Link]
-
Noor, R., et al. (2024). From development to clinical success: the journey of established and next-generation BTK inhibitors. Journal of Hematology & Oncology. [Link]
-
Wang, Y., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. BioKB. [Link]
-
ChemHelp ASAP. (2022). discovery of PRN1008, a BTK inhibitor - drug annotations. YouTube. [Link]
-
Hagemann, J., et al. (2021). Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. PubMed Central. [Link]
-
Ranieri, G., et al. (2008). Targeting angiogenesis with antibodies for the treatment of cancer. PubMed. [Link]
-
Wang, Y., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. PubMed. [Link]
-
Park, J. Y., et al. (2011). Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. ResearchGate. [Link]
-
Lee, J., et al. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]
-
Zhao, Y., et al. (2021). A network-based pharmacological study on the mechanism of action of muscone in breast cancer. Annals of Translational Medicine. [Link]
-
Boster Bio. Angiogenesis Signaling Pathway. Boster Bio. [Link]
-
Applied Clinical Trials Online. (2024). Accelerating the Progress of Kinase Inhibitors in Oncology. Applied Clinical Trials Online. [Link]
-
Kim, M. S., et al. (2018). Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation. MDPI. [Link]
-
Raab-Westphal, S., Marshall, J. F., & Goodman, S. L. (2017). Integrins as Therapeutic Targets: Successes and Cancers. MDPI. [Link]
-
Chen, Y., et al. (2024). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Cancers. [Link]
-
Nakada, M., et al. (2011). Aberrant Signaling Pathways in Glioma. MDPI. [Link]
-
Bhardwaj, U., et al. (2023). Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. F1000Research. [Link]
-
Al Marzouqi, N., et al. (2021). The Anti-Cancer Effects of Frondoside A. MDPI. [Link]
-
Mechanisms in Medicine. (2017). Mechanism of Action of JAK Inhibitors. YouTube. [Link]
-
Yamamoto, D. (2014). Cell signalling pathway implicated in cancer formation. Nature Asia. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PubMed Central. [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI. [Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting angiogenesis with antibodies for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation [mdpi.com]
Methodological & Application
Broussonin A: In Vitro Experimental Protocols for Assessing Anti-Cancer and Anti-Inflammatory Activities
Introduction: Unveiling the Therapeutic Potential of Broussonin A
Broussonin A, a diphenylpropane derivative isolated from plants such as Broussonetia kazinoki, has emerged as a compound of significant interest within the scientific community. Possessing a range of biological activities, Broussonin A has demonstrated notable potential in the realms of oncology and immunology. This comprehensive guide provides detailed in vitro experimental protocols for researchers, scientists, and drug development professionals to effectively investigate and validate the anti-cancer and anti-inflammatory properties of Broussonin A. The subsequent sections will delve into the mechanistic underpinnings of Broussonin A's action and provide step-by-step methodologies for its evaluation.
I. Anti-Cancer and Anti-Angiogenic Activities of Broussonin A
Broussonin A exerts its anti-cancer effects through a multi-faceted approach, primarily by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This inhibition is largely achieved by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Furthermore, Broussonin A has been shown to directly impede the proliferation and invasion of various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells.[1][2]
A. Core Mechanism: Inhibition of VEGFR-2 Signaling
VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and tube formation. Broussonin A has been demonstrated to disrupt this critical pathway.[1]
Signaling Pathway Diagram: Broussonin A's Inhibition of VEGFR-2 Signaling
Caption: Broussonin A inhibits angiogenesis by blocking VEGF-A-induced VEGFR-2 phosphorylation and downstream signaling.
B. Experimental Protocols for Anti-Angiogenic and Anti-Cancer Assessment
To empirically validate the anti-cancer and anti-angiogenic properties of Broussonin A, a series of in vitro assays are recommended. The following protocols are designed to be robust and reproducible.
Table 1: Recommended Cell Lines and Broussonin A Concentrations for Anti-Cancer Studies
| Assay | Cell Line | Recommended Broussonin A Concentration Range | Incubation Time |
| Cell Viability | A549, H1299 (NSCLC), SKOV-3 (Ovarian) | 0.1 - 10 µM | 24 - 72 hours |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µM | 16 hours |
| Cell Invasion | HUVECs, A549, H1299, SKOV-3 | 0.1 - 10 µM | 16 hours |
| Tube Formation | HUVECs | 0.1 - 10 µM | 6 hours |
| Western Blot | HUVECs | 10 µM | 30 min pre-treatment |
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Broussonin A
-
Target cancer cell lines (e.g., A549, H1299, SKOV-3)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Broussonin A in culture medium. Remove the existing medium from the wells and add 100 µL of the Broussonin A solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Self-Validation: Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells). Each concentration should be tested in triplicate.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer of cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Broussonin A (0.1-10 µM) or vehicle control. A positive control for migration can be VEGF-A (10 ng/mL).[1]
-
Imaging: Capture images of the scratch at 0 hours and after 16 hours of incubation.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
Self-Validation: Ensure the initial scratch width is consistent across all wells. Each condition should be performed in triplicate.
Protocol 3: Cell Invasion Assay (Transwell Assay)
Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
HUVECs or cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Insert Coating: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Treatment: Add Broussonin A to the upper chamber with the cells.
-
Chemoattraction: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 16 hours.[1]
-
Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Self-Validation: Include a control without a chemoattractant to measure basal invasion.
Protocol 4: Tube Formation Assay
Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel
-
96-well plate
-
Endothelial cell growth medium
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of Broussonin A (0.1-10 µM) or vehicle control. VEGF-A (10 ng/mL) can be used as a positive control for tube formation.[1]
-
Incubation: Incubate for 6 hours.[1]
-
Imaging: Visualize and photograph the tube-like structures using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Self-Validation: Include a negative control (cells on Matrigel without pro-angiogenic factors) and a positive control (with VEGF-A).
Protocol 5: Western Blot Analysis of VEGFR-2 Signaling
Principle: This technique is used to detect and quantify the phosphorylation status of VEGFR-2 and its downstream signaling proteins, thereby assessing the inhibitory effect of Broussonin A.
Materials:
-
HUVECs
-
Broussonin A (10 µM)
-
VEGF-A (10 ng/mL)
-
Lysis buffer
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture HUVECs to near confluency, serum-starve for 2 hours, then pre-treat with 10 µM Broussonin A for 30 minutes, followed by stimulation with 10 ng/mL VEGF-A for 10-15 minutes.[1]
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Self-Validation: Include untreated and VEGF-A-only treated controls. Ensure equal protein loading in all lanes.
II. Anti-Inflammatory Activity of Broussonin A
Broussonin A has also been reported to possess anti-inflammatory properties by modulating macrophage activation. It can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the inhibition of the MAPK (ERK and p38) pathway and the enhancement of the JAK2-STAT3 signaling pathway.[3]
Signaling Pathway Diagram: Broussonin A's Modulation of Inflammatory Pathways
Caption: Broussonin A exerts anti-inflammatory effects by inhibiting the MAPK pathway and activating the JAK2/STAT3 pathway.
C. Experimental Protocols for Anti-Inflammatory Assessment
Protocol 6: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a pro-inflammatory mediator. The Griess assay measures nitrite (a stable product of NO), to quantify NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Broussonin A
-
LPS (from E. coli)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Broussonin A for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Self-Validation: Include a positive control (LPS-stimulated cells) and a negative control (unstimulated cells).
Protocol 7: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of specific cytokines released into the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Broussonin A
-
LPS
-
Commercially available ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Treatment and Stimulation: Follow steps 1-3 from the NO production protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measurement and Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve provided in the kit.
Self-Validation: Adhere strictly to the controls and standards provided in the ELISA kit.
III. Tyrosinase Inhibitory Activity of Broussonin A
Broussonin A has also been investigated for its potential to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This activity suggests its potential application in cosmetics for skin whitening and treating hyperpigmentation disorders.
D. Experimental Protocol for Tyrosinase Inhibition
Protocol 8: In Vitro Mushroom Tyrosinase Inhibition Assay
Principle: This cell-free assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.
Materials:
-
Broussonin A
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, L-DOPA, and various concentrations of Broussonin A or a known inhibitor (e.g., kojic acid) as a positive control.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm at regular intervals.
-
Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of Broussonin A.
Self-Validation: Include a control reaction without any inhibitor and a positive control with a known tyrosinase inhibitor.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro investigation of Broussonin A's therapeutic potential. By systematically evaluating its effects on cancer cell viability, migration, invasion, angiogenesis, inflammatory responses, and tyrosinase activity, researchers can gain valuable insights into its mechanisms of action and advance its development as a potential therapeutic agent. Adherence to the principles of scientific integrity, including the use of appropriate controls and validated methodologies, is paramount for generating reliable and reproducible data.
References
-
Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Cell Migration and Invasion Assays as Tools for Drug Discovery - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
Cell migration and invasion assays - PubMed - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
-
VEGFR-2 conformational switch in response to ligand binding - eLife. (n.d.). Retrieved January 30, 2026, from [Link]
-
Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
(PDF) Cell Migration and Invasion Assays - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells - the Lonza Picturepark. (n.d.). Retrieved January 30, 2026, from [Link]
-
HUVEC Tube-formation Assay in Angiogenesis | Protocol Preview - YouTube. (2022, September 2). Retrieved January 30, 2026, from [Link]
-
Endothelial Tube Formation Assay (In Vitro Angiogenesis) - Cell Biolabs, Inc. (n.d.). Retrieved January 30, 2026, from [Link]
-
Cell migration and invasion assays - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
-
Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1. (n.d.). Retrieved January 30, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved January 30, 2026, from [Link]
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Angiogenesis Assays | Tube Formation Assay - ibidi. (n.d.). Retrieved January 30, 2026, from [Link]
-
Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius - iosrphr.org. (n.d.). Retrieved January 30, 2026, from [Link]
-
Cell Cycle Analysis By Flow Cytometry - YouTube. (2023, January 17). Retrieved January 30, 2026, from [Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Application Note: HUVEC Migration and Invasion Assay with Broussonin A
Executive Summary & Therapeutic Context
Broussonin A is a natural diphenylpropane derivative isolated from Broussonetia papyrifera (Paper Mulberry).[1] While historically noted for anti-inflammatory and tyrosinase-inhibitory properties, recent high-impact studies (Kim et al., 2022) have validated its potent anti-angiogenic activity.
This application note provides a rigorous, standardized protocol for evaluating Broussonin A’s efficacy in inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) migration and invasion. These processes are critical rate-limiting steps in pathological angiogenesis (tumor growth, metastasis, and retinopathy).
Key Mechanistic Insight
Broussonin A acts as a multi-kinase inhibitor. It does not merely "toxic" the cells; it specifically disrupts the VEGF-A/VEGFR-2 signaling axis . By preventing the phosphorylation of VEGFR-2, it blocks downstream cascades (ERK, AKT, p38 MAPK) required for endothelial cytoskeletal remodeling and movement.
Mechanistic Visualization
The following diagram illustrates the specific signaling nodes targeted by Broussonin A, providing the biological rationale for the assays described below.
Figure 1: Signal Transduction Blockade.[2] Broussonin A inhibits angiogenesis by preventing VEGFR-2 phosphorylation and downregulating Integrin β1, collapsing the downstream motility signals.
Pre-Experimental Setup
Reagent Preparation[3][4]
-
Broussonin A Stock (10 mM):
-
Dissolve pure Broussonin A (MW: ~240-256 g/mol , check specific batch) in high-grade DMSO.
-
Solubility Note: Broussonin A is hydrophobic. Ensure DMSO is anhydrous.
-
Aliquot into 20 µL volumes and store at -80°C. Avoid freeze-thaw cycles.
-
-
Working Solutions:
-
Dilute stock in EBM-2 (Endothelial Basal Medium) containing 0.1% BSA (Bovine Serum Albumin) immediately before use.
-
Target Concentrations: 0.1 µM, 1 µM, 5 µM, 10 µM.
-
Vehicle Control: DMSO concentration must remain constant across all wells (≤ 0.1% v/v) to prevent solvent toxicity.
-
Cell Culture Requirements[3][5][6]
-
Cell Line: Primary HUVECs (e.g., Lonza or Promocell).
-
Passage Limit: Use cells between Passage 2 and 6. Angiogenic potential drops significantly after Passage 7.
-
Starvation (Critical Step): Before adding Broussonin A, cells must be "starved" in serum-reduced medium (EBM-2 + 0.5% FBS) for 6–12 hours. This synchronizes the cell cycle and ensures migration is driven by the added VEGF, not background growth factors.
Protocol A: Wound Healing (Migration) Assay
This assay measures 2D motility. The key challenge with Broussonin A is distinguishing migration from proliferation, as the compound inhibits both.
Step-by-Step Methodology
-
Seeding: Seed HUVECs (2 × 10⁵ cells/well) in a 6-well plate coated with 0.1% Gelatin. Incubate in EGM-2 (full growth medium) until a 100% confluent monolayer forms (24h).
-
Starvation: Switch to Starvation Medium (EBM-2 + 1% FBS) for 6 hours.
-
Wounding:
-
Using a sterile P200 pipette tip, scratch a straight line through the center of the monolayer.
-
Tip: Keep the pipette perpendicular to create a clean edge.
-
-
Washing: Wash twice with PBS to remove floating debris. This prevents "false migration" from loose cells settling in the gap.
-
Treatment: Add Starvation Medium containing:
-
Inducer: VEGF-A (20 ng/mL)
-
Inhibitor: Broussonin A (0.1 – 10 µM)[1]
-
Proliferation Block (Optional but Recommended): Mitomycin C (1 µg/mL) to ensure gap closure is due solely to migration.
-
-
Imaging (Time 0): Mark the plate bottom with a marker to photograph the exact same field. Image at 0h.
-
Incubation: Incubate at 37°C, 5% CO₂ for 12–24 hours .
-
Imaging (Endpoint): Photograph the same fields.
Data Analysis (ImageJ)
Calculate the Percent Wound Closure :
Protocol B: Transwell Invasion Assay
This assay measures 3D invasion through an Extracellular Matrix (ECM), mimicking the basement membrane degradation required for angiogenesis.
Experimental Workflow Diagram
Figure 2: Transwell Invasion Workflow. The gradient forces cells to degrade Matrigel and squeeze through pores to reach the VEGF-rich bottom chamber.
Step-by-Step Methodology
-
Matrigel Coating:
-
Thaw Matrigel on ice (4°C). Dilute to 200–300 µg/mL in cold serum-free medium.
-
Add 50 µL to the upper chamber of a Transwell insert (8.0 µm pore size, polycarbonate).
-
Incubate at 37°C for 1–2 hours to polymerize.
-
-
Cell Preparation:
-
Trypsinize starved HUVECs. Resuspend in serum-free EBM-2.
-
Pre-treat cell suspension with Broussonin A (various concentrations) for 30 minutes at 37°C.
-
-
Assembly:
-
Upper Chamber: Add 2 × 10⁴ cells (in 200 µL serum-free media + Broussonin A).
-
Lower Chamber: Add 600 µL EGM-2 containing VEGF (10–20 ng/mL) and 10% FBS as chemoattractants.
-
-
Incubation: 16–24 hours at 37°C.
-
Fixation & Staining:
-
Aspirate media.[3]
-
Critical Step: Use a cotton swab to gently scrub the interior (upper) side of the membrane to remove non-invading cells.
-
Fix insert in 4% Paraformaldehyde (15 min).
-
Stain with 0.1% Crystal Violet or DAPI (10 min).
-
-
Quantification:
-
Cut the membrane out or image directly through the bottom.
-
Count cells in 5 random fields per insert (200x magnification).
-
Expected Results & Data Presentation
When reporting your findings, structure your data as follows to ensure comparability with literature standards (Kim et al., 2022).
| Parameter | Vehicle Control (DMSO) | VEGF Only (Positive Ctrl) | VEGF + Broussonin A (1 µM) | VEGF + Broussonin A (10 µM) |
| Migration (% Wound Closure) | ~10-15% (Basal) | 80-90% | ~60% | < 30% (Significant Inhibition) |
| Invasion (Cells/Field) | < 10 | > 150 | ~80 | < 40 |
| Morphology | Cobblestone | Elongated/Spindle | Mixed | Cobblestone (Reversal of EMT) |
Expert Insight: Troubleshooting
-
High Background Invasion: If cells invade without VEGF, your Matrigel layer is too thin or discontinuous. Ensure coating is done on ice to prevent premature gelling.
-
Cell Death: Broussonin A > 20 µM may cause apoptosis. Perform an MTT/CCK-8 assay first to ensure the effects are anti-migratory, not cytotoxic.
-
Solubility Issues: If crystals form in the media, the DMSO stock was likely hydrated. Prepare fresh stock in anhydrous DMSO.
References
-
Kim, J. H., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression.[2] Journal of Cellular and Molecular Medicine, 26(3), 915–928.
-
Source:[Link]
- Relevance: The definitive paper identifying the VEGFR2/ERK/AKT mechanism for Broussonin A.
-
-
Justus, C. R., et al. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), e51046.
-
Source:[Link]
- Relevance: Standardizes the scr
-
-
Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107.
-
Source:[Link]
- Relevance: Best practices for image quantific
-
- Sigma-Aldrich. The Endothelial Cell Transwell Migration and Invasion Assay Protocol. Relevance: Industry standard parameters for HUVEC seeding densities.
Sources
Application Note: A Validated Protocol for Assessing the Anti-Angiogenic Potential of Broussonin A using the In Vitro Tube Formation Assay
Abstract
This technical guide provides a comprehensive, field-proven protocol for evaluating the anti-angiogenic properties of Broussonin A, a diphenylpropane derivative, utilizing the endothelial cell tube formation assay. We delve into the mechanistic underpinnings of Broussonin A's action, focusing on its inhibitory effects on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from experimental setup to data acquisition and interpretation, ensuring a self-validating and reproducible experimental design.
Introduction: The Tube Formation Assay as a Model for Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions.[1] While essential for development and wound healing, aberrant angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis.[1][2] The in vitro tube formation assay is a robust and widely used method to model and quantify the complex multi-step process of angiogenesis.[2][3][4][5] This assay involves seeding endothelial cells onto a basement membrane-like substrate, such as Matrigel®, where they rapidly differentiate and organize into three-dimensional capillary-like structures.[3][6][7][8] The extent of tube formation, including parameters like tube length and branch points, can be quantified to assess the pro- or anti-angiogenic potential of test compounds.[2][3][6]
Broussonin A, a compound isolated from Broussonetia kazinoki, has emerged as a promising anti-angiogenic agent.[9][10] This application note will provide a detailed protocol to investigate the inhibitory effects of Broussonin A on VEGF-induced tube formation.
Mechanism of Action: Broussonin A and the VEGF Signaling Cascade
Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a potent pro-angiogenic cytokine that plays a central role in initiating and promoting angiogenesis.[11][12][13] The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade that leads to endothelial cell proliferation, migration, and ultimately, tube formation.[12][14]
Scientific evidence indicates that Broussonin A exerts its anti-angiogenic effects by directly targeting this critical pathway.[9][10] Studies have shown that Broussonin A abrogates VEGF-A-stimulated angiogenic responses, including tube formation, by inactivating VEGFR-2 downstream signaling pathways.[9][10] This inhibition also involves the down-regulation of integrin β1, a key molecule in cell-matrix interactions essential for angiogenesis.[9]
Figure 1: Simplified signaling pathway of Broussonin A's anti-angiogenic action.
Experimental Workflow: A Step-by-Step Guide
The following protocol is optimized for a 24-well plate format but can be adapted for other plate sizes.
Figure 2: Experimental workflow for the tube formation assay with Broussonin A.
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.
-
Basement Membrane Matrix: Matrigel® Basement Membrane Matrix, Growth Factor Reduced (Corning, Cat. No. 354234 or similar).[15]
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™, Lonza).
-
Broussonin A: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.
-
Positive Control: VEGF-A (recombinant human).
-
Vehicle Control: DMSO at the same final concentration as the Broussonin A treatment.
-
Negative Control: Basal medium without growth factors.
-
Staining (Optional): Calcein AM (e.g., Corning, Cat. No. 354216).[15]
-
General Lab Equipment: Pipettes, sterile tips, centrifuge, incubator (37°C, 5% CO₂), inverted microscope with a camera.
Detailed Protocol
Day 1: Plate Coating and Cell Seeding
-
Matrigel Preparation: Thaw Matrigel overnight at 4°C on ice.[15] Keep Matrigel, pipette tips, and the 24-well plate on ice to prevent premature gelation.[2][6][15]
-
Plate Coating: Using a pre-cooled pipette tip, add 250 µL of Matrigel to each well of the 24-well plate.[2] Ensure the entire surface is evenly coated.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[2][6]
-
Cell Preparation:
-
Culture HUVECs to approximately 80-90% confluency.
-
For studies involving VEGF stimulation, it is recommended to serum-starve the cells for 4-6 hours prior to the assay.
-
Harvest cells using trypsin and neutralize. Centrifuge the cell suspension and resuspend the pellet in the appropriate treatment medium.
-
Perform a cell count and adjust the concentration to 1 x 10⁵ to 1.5 x 10⁵ cells/mL.[6]
-
-
Cell Seeding: Add 1 mL of the HUVEC suspension (containing 1 x 10⁵ to 1.5 x 10⁵ cells) to each Matrigel-coated well.[6]
-
Treatment Groups:
-
Negative Control: Basal medium.
-
Vehicle Control: Basal medium with VEGF-A and the highest concentration of DMSO used.
-
Positive Control: Basal medium with VEGF-A.
-
Broussonin A Treatment: Basal medium with VEGF-A and varying concentrations of Broussonin A.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6 to 18 hours.[6][7] Tube formation is typically observed within this timeframe.[3][8]
Day 2: Imaging and Data Analysis
-
Imaging:
-
Carefully remove the plate from the incubator and examine the tube formation under an inverted phase-contrast microscope.
-
Capture images from the center of each well at 4x or 10x magnification. It is recommended to take multiple images from different fields of view per well for robust analysis.
-
For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding or stained post-incubation.[4][15]
-
-
Data Quantification:
Expected Results and Interpretation
In a successful experiment, the following outcomes are anticipated:
-
Negative Control: Minimal to no tube formation.
-
Positive Control (VEGF-A): A well-developed network of interconnected tubes.
-
Broussonin A Treatment: A dose-dependent inhibition of VEGF-A-induced tube formation. This will be evident as a reduction in total tube length, number of junctions, and number of meshes compared to the positive control.
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| Negative Control | 150 ± 25 | 5 ± 2 | 2 ± 1 |
| Positive Control (VEGF-A) | 2500 ± 200 | 80 ± 10 | 45 ± 5 |
| Broussonin A (1 µM) | 1800 ± 150 | 55 ± 8 | 30 ± 4 |
| Broussonin A (5 µM) | 900 ± 100 | 25 ± 5 | 12 ± 3 |
| Broussonin A (10 µM) | 300 ± 50 | 10 ± 3 | 4 ± 2 |
Table 1: Representative quantitative data demonstrating the dose-dependent inhibitory effect of Broussonin A on HUVEC tube formation. Data are presented as mean ± standard deviation.
A statistically significant decrease in the quantified parameters in the Broussonin A-treated groups compared to the positive control validates its anti-angiogenic activity.
Conclusion and Future Directions
This application note provides a robust and reproducible protocol for assessing the anti-angiogenic effects of Broussonin A using the in vitro tube formation assay. The described methodology, grounded in the known mechanism of Broussonin A's interference with the VEGF signaling pathway, offers a reliable platform for screening and characterizing potential anti-angiogenic compounds. Further investigations could involve validating these findings in more complex in vivo models of angiogenesis to translate these promising in vitro results towards therapeutic applications.
References
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine. [Link]
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. PubMed. [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. [Link]
-
Angiogenesis Signaling Pathway. Boster Bio. [Link]
-
Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc.. [Link]
-
Angiogenesis Assays. ibidi. [Link]
-
Antagonizing the S1P-S1P3 Axis as a Promising Anti-Angiogenic Strategy. MDPI. [Link]
-
Protocol: Endothelial Cell Tube Formation Assay. Corning. [Link]
-
Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]
-
(PDF) Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. ResearchGate. [Link]
-
Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER + Breast Cancer Cells. MDPI. [Link]
-
Discover the Power of Image Analysis: Learn How to Analyze Tube Formation Assays with ImageJ. YouTube. [Link]
-
Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. [Link]
-
VEGF Signaling Pathway. Cusabio. [Link]
-
VEGF Signaling Pathway. PharmGKB. [Link]
-
Angiogenesis Analyzer for ImageJ. Gilles Carpentier Research Web Site. [Link]
-
How to analyze Angiogenesis HUVEC cell tube formation assay using ImageJ Software. YouTube. [Link]
-
Antiangiogenic therapy: impact on invasion, disease progression, and metastasis. Nature Reviews Clinical Oncology. [Link]
-
Mechanisms of Angiogenesis Inhibitors in Metastatic Colorectal Cancer. YouTube. [Link]
-
Help quantifying tube length from angiogenesis assay. Haven't used ImageJ in nearly a year. Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-genetics.com [n-genetics.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. ibidi.com [ibidi.com]
- 9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 14. ClinPGx [clinpgx.org]
- 15. corning.com [corning.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 18. youtube.com [youtube.com]
Application Note: Broussonin A Treatment in Non-Small Cell Lung Cancer (NSCLC) Models
[1]
Executive Summary
This application note details the standardized protocol for treating Non-Small Cell Lung Cancer (NSCLC) cell lines with Broussonin A , a diphenylpropane derivative isolated from Broussonetia papyrifera. Unlike broad-spectrum cytotoxic agents, Broussonin A exhibits a targeted mechanism of action involving the suppression of Integrin
Crucially, preclinical data suggests that p53-deficient cells (e.g., H1299) may exhibit higher sensitivity to Broussonin A-mediated proliferation inhibition compared to p53-wild type cells (e.g., A549). This guide provides the experimental framework to validate these findings, focusing on cytotoxicity, invasion, and molecular signaling analysis.
Compound Profile & Preparation[2]
Compound: Broussonin A Chemical Class: Diphenylpropane / Polyphenol CAS Number: 73731-87-0 Molecular Weight: 258.31 g/mol
Solubility & Storage Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Preparation: Prepare a 100 mM stock solution in sterile DMSO.
-
Calculation: Dissolve 2.58 mg of Broussonin A in 100
L of DMSO.
-
-
Storage: Aliquot into light-protected vials and store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute stock in serum-free media immediately prior to use. Ensure final DMSO concentration is
0.1% to prevent solvent toxicity.
Mechanism of Action (MOA)
Broussonin A acts as a dual-inhibitor of the tumor microenvironment and intrinsic survival signaling. It functions by downregulating Integrin
Pathway Visualization
The following diagram illustrates the signal transduction cascade inhibited by Broussonin A.
Caption: Broussonin A targets the membrane receptors VEGFR-2 and Integrin
Experimental Protocols
Cell Culture Maintenance
-
Cell Lines: A549 (p53 WT) and H1299 (p53 Null).[1]
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Passaging: Maintain cells at 37°C in 5% CO
. Subculture when 80% confluent. Do not allow H1299 cells to overgrow, as they can become prone to aggregation.
Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine IC
-
Seeding: Plate cells in 96-well plates.
-
A549: 3,000 cells/well.
-
H1299: 2,500 cells/well (faster growth rate).
-
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Remove media and add 100
L of media containing Broussonin A.-
Dose Range: 0, 5, 10, 20, 40, 80
M. -
Control: 0.1% DMSO (Vehicle).
-
-
Duration: Incubate for 48 hours .
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
Transwell Invasion Assay
Objective: Evaluate the suppression of invasive capacity (a key metric for Broussonin A efficacy).
-
Preparation: Coat the upper chamber of Transwell inserts (8
m pore size) with Matrigel (diluted 1:8 in serum-free media). Polymerize at 37°C for 2h. -
Seeding: Resuspend treated cells (pre-treated for 24h with 10-20
M Broussonin A) in serum-free media .-
Density:
cells per upper chamber.
-
-
Chemoattractant: Add RPMI + 10% FBS to the lower chamber.
-
Incubation: 24 hours at 37°C.
-
Staining:
-
Swab non-invading cells from the top surface.
-
Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).
-
Stain with 0.1% Crystal Violet (10 min).
-
-
Quantification: Image 5 random fields per insert and count cells.
Experimental Workflow Diagram
Caption: Integrated workflow for assessing Broussonin A. Note that Western Blotting and Invasion assays require pre-treatment or larger culture formats compared to MTT.
Data Interpretation & Expected Results
Quantitative Benchmarks
Based on structural analogs and preliminary data, the following ranges are expected. Note: H1299 is often more sensitive to this compound class.
| Assay | Metric | A549 (p53 WT) | H1299 (p53 Null) | Interpretation |
| MTT Cytotoxicity | IC | 25 - 40 | 15 - 30 | Lower IC |
| Invasion | % Inhibition (20 | ~40% | ~60% | High potency in preventing metastasis. |
| Integrin | Protein Expression | Downregulated | Significantly Downregulated | Primary molecular target validation. |
Western Blot Analysis Checklist
To validate the mechanism, probe for the following markers after 24h treatment:
-
Integrin
1: Expect dose-dependent decrease . -
p-VEGFR2 (Tyr1175): Expect decrease (inhibition of activation).
-
p-AKT (Ser473): Expect decrease (loss of survival signal).
-
Cleaved Caspase-3: Expect increase (confirmation of apoptosis).
-
GAPDH/
-Actin: Loading control.
Troubleshooting & Optimization
-
Issue: Low Solubility / Precipitation.
-
Cause: Broussonin A is hydrophobic.
-
Solution: Ensure DMSO stock is fully dissolved (vortex well). Do not exceed 0.5% DMSO in culture media. If precipitate forms in media, sonicate briefly or warm to 37°C before adding to cells.
-
-
Issue: Inconsistent Invasion Assay Results.
-
Cause: Uneven Matrigel coating.
-
Solution: Thaw Matrigel on ice overnight. Use pre-chilled pipette tips. Ensure the layer is thin and uniform; avoid bubbles.
-
-
Issue: H1299 Detachment.
-
Cause: High doses of Broussonin A may cause rapid detachment before apoptosis.
-
Solution: For Western Blots, collect the floating cells (supernatant) along with adherent cells to capture the full apoptotic population.
-
References
-
Broussonin A and B inhibit angiogenesis and NSCLC proliferation. [1][2]
- Source: Park, S. et al. (2022). Journal of Cellular and Molecular Medicine.
- Context: Primary reference establishing the inhibition of VEGFR-2 and Integrin 1 in A549 and H1299 cells.
-
Chemical Characterization of Broussonetia papyrifera Polyphenols.
- Source: Ryu, H.W. et al. (2019). Molecules.
- Context: Details the isolation, structure, and general antioxidant properties of Broussonins.
-
Protocols for Migr
- Source: Justus, C.R. et al. (2014). Journal of Visualized Experiments (JoVE).
- Context: Standardized methodology for the Transwell assays described in Section 4.3.
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ovarian Cancer Cell Proliferation Assay with Broussonin A
Abstract & Introduction
Broussonin A , a natural diphenylpropane derivative isolated from Broussonetia papyrifera (Paper Mulberry), has emerged as a potent modulator of the tumor microenvironment. While historically recognized for its anti-inflammatory and antioxidant properties, recent investigations have identified its specific efficacy in suppressing Ovarian Cancer (OC) cell proliferation and invasion.
Unlike non-specific cytotoxic agents, Broussonin A functions through a targeted disruption of the VEGF-A/VEGFR-2 signaling axis and the downregulation of Integrin
This guide provides a standardized workflow for:
-
Preparation and Handling of Broussonin A to ensure stability.
-
Quantitative Proliferation Assays (CCK-8/MTT) to determine IC50.
-
Mechanistic Validation via Western Blotting (VEGFR-2/Integrin
suppression).
Compound Handling & Stability
Broussonin A is a polyphenol; its stability is sensitive to oxidation and light. Strict adherence to handling protocols is required to prevent degradation into inactive quinones.
| Parameter | Specification |
| Molecular Weight | ~312.4 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL).[1] Insoluble in water. |
| Stock Concentration | Prepare 100 mM stock in sterile, anhydrous DMSO. |
| Storage (Stock) | Aliquot (10-20 |
| Working Solution | Dilute in serum-free media immediately before use. Maximum final DMSO concentration: 0.1% . |
| Light Sensitivity | High. Perform all dilutions under low light or in amber tubes. |
Experimental Design: The "Why" and "How"
Cell Line Selection
-
Primary Model: SKOV-3 (ATCC® HTB-77™).
-
Rationale: This cell line is p53-null and highly invasive, making it the ideal model for testing Broussonin A's p53-independent mechanism involving VEGFR-2 and Integrin
.
-
-
Control: HUVEC (Human Umbilical Vein Endothelial Cells) or IOSE-80 (Immortalized Ovarian Surface Epithelial cells) to assess selectivity (Broussonin A shows low toxicity to non-malignant endothelial cells).
Concentration Range Strategy
Based on current literature (e.g., J. Cell. Mol. Med. 2022), Broussonin A typically exhibits biological activity in the 10–50
-
Screening Range: 0, 5, 10, 20, 40, 80
M. -
Duration: 24h, 48h, and 72h (48h is optimal for IC50 determination).
Protocol 1: Quantitative Proliferation Assay (CCK-8)
We recommend CCK-8 (Cell Counting Kit-8) over MTT because it requires no solubilization step, reducing variability when testing hydrophobic compounds like Broussonin A.
Materials
-
SKOV-3 cells in McCOY's 5A Medium + 10% FBS.
-
Broussonin A (100 mM DMSO stock).
-
CCK-8 Reagent (WST-8).
-
96-well clear-bottom culture plates.
Step-by-Step Methodology
-
Seeding (Day 0):
-
Harvest SKOV-3 cells during the logarithmic growth phase.
-
Seed 5,000 cells/well in 100
L complete medium. -
Critical: Seed 6 replicate wells per concentration. Include "Blank" (media only) and "Vehicle Control" (0.1% DMSO).
-
Incubate for 24h at 37°C, 5% CO
to allow attachment.
-
-
Treatment (Day 1):
-
Prepare 2X working solutions of Broussonin A in complete medium (e.g., for 80
M final, prepare 160 M). -
Remove 50
L of media from wells (carefully). -
Add 50
L of 2X working solutions. -
Why? This "add-on" method minimizes cell detachment shock compared to full media replacement.
-
-
Incubation (Day 1–3):
-
Incubate for 48 hours .
-
-
Measurement (Day 3):
-
Add 10
L of CCK-8 reagent directly to each well (avoid bubbles). -
Incubate for 1–2 hours at 37°C.
-
Measure absorbance (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Viability:
-
Plot dose-response curve (Log-concentration vs. % Viability) to determine IC50.
-
Protocol 2: Mechanistic Validation (Western Blot)
To confirm that the observed proliferation inhibition is specific to the Broussonin A mechanism (and not general toxicity), you must validate the downregulation of the VEGFR-2/Integrin
Target Proteins
| Protein | Expected Change | Biological Significance |
| p-VEGFR2 (Tyr1175) | Decrease | Inhibition of angiogenesis signaling.[2] |
| Integrin | Decrease | Reduced cell adhesion and invasion potential.[2][3] |
| ILK (Integrin-Linked Kinase) | Decrease | Downstream effector of Integrin |
| p-Rb (Ser807/811) | Decrease | Indicates G1/S cell cycle arrest. |
| GAPDH / | No Change | Loading Control. |
Workflow
-
Treatment: Treat SKOV-3 cells (in 6-well plates) with Broussonin A at IC50 and 2xIC50 concentrations for 24h.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical for detecting p-VEGFR2 and p-Rb).
-
Blotting: Block with 5% BSA (not milk) for phosphorylated proteins to prevent high background.
Visualizations
A. Experimental Workflow
This diagram outlines the logical flow from compound preparation to data validation.
Caption: Experimental workflow for evaluating Broussonin A efficacy in ovarian cancer cells.
B. Mechanism of Action (Signaling Pathway)
This diagram illustrates the specific pathway Broussonin A targets in ovarian cancer, distinguishing it from general chemotherapeutics.
Caption: Broussonin A inhibits proliferation via the VEGFR-2/Integrin
References
-
Park, S. et al. (2022).
expression.[2] Journal of Cellular and Molecular Medicine, 26(4), 1194-1205.[2] -
BenchChem. (2025).[1] Application Note: Preparation of Broussonin C Stock Solution (Analogous Protocol).
-
Han, N. et al. (2016). Anti-inflammatory effects of Broussonin A via the suppression of NF-
B and MAPK signaling pathways. International Immunopharmacology. -
ATCC. SKOV-3 Cell Line Product Sheet (HTB-77).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Vasomodulatory Effects of Broussonin A using the Ex vivo Rat Aortic Ring Assay
Introduction: Unveiling the Vascular Potential of Broussonin A
Broussonin A, a phenolic compound isolated from Broussonetia kazinoki, has garnered attention for its anti-angiogenic properties, primarily through the blockade of VEGFR-2 signaling pathways.[1] While its role in inhibiting the formation of new blood vessels is established, its direct effects on vascular tone remain less explored. The ex vivo rat aortic ring assay serves as a robust and physiologically relevant model to elucidate the potential vasomodulatory activity of novel compounds.[2][3][4] This application note provides a comprehensive protocol for utilizing this assay to investigate whether Broussonin A elicits vasorelaxant or vasoconstrictive effects and to probe the underlying pharmacological mechanisms.
This guide is designed for researchers in pharmacology, drug discovery, and cardiovascular physiology. It offers a detailed, step-by-step methodology, insights into the rationale behind experimental choices, and guidance on data analysis and interpretation. By following this protocol, researchers can generate high-quality, reproducible data to characterize the vascular profile of Broussonin A.
Principle of the Assay: A Window into Vascular Reactivity
The ex vivo aortic ring assay is a cornerstone of vascular pharmacology.[5] It involves isolating the thoracic aorta from a rat, cutting it into small rings, and mounting these rings in an organ bath. The organ bath contains a physiological salt solution (PSS) maintained at a constant temperature and aerated with carbogen (95% O₂ and 5% CO₂). The aortic rings are connected to an isometric force transducer, which measures changes in vascular tension.
This setup allows for the direct assessment of a compound's effect on vascular smooth muscle contraction and relaxation. By pre-constricting the aortic rings with agonists like phenylephrine (an α₁-adrenergic receptor agonist) or potassium chloride (which induces depolarization), the vasorelaxant potential of a test compound can be quantified. Conversely, the vasoconstrictive properties can be evaluated by applying the compound to rings at their basal tone. Furthermore, by selectively inhibiting key signaling pathways, the mechanism of action can be dissected.
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for assessing the vasomodulatory effects of Broussonin A using the rat aortic ring assay.
Caption: Experimental workflow for the rat aortic ring assay.
Detailed Protocol: From Tissue to Data
This protocol provides a comprehensive, step-by-step guide for performing the ex vivo rat aortic ring assay to assess the vasomodulatory effects of Broussonin A.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Male Wistar Rats (250-300g) | Charles River or similar | Source of aortic tissue |
| Broussonin A | Cayman Chemical or similar | Test compound |
| Phenylephrine (PE) | Sigma-Aldrich | α₁-adrenergic agonist (vasoconstrictor) |
| Acetylcholine (ACh) | Sigma-Aldrich | Endothelium-dependent vasodilator |
| Potassium Chloride (KCl) | Sigma-Aldrich | Induces vasoconstriction via depolarization |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | Sigma-Aldrich | eNOS inhibitor |
| Indomethacin | Sigma-Aldrich | Cyclooxygenase (COX) inhibitor |
| Verapamil | Sigma-Aldrich | L-type calcium channel blocker |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Broussonin A |
| Krebs-Henseleit Solution | Prepared in-house or from supplier | Physiological salt solution |
| Carbogen Gas (95% O₂, 5% CO₂) | Airgas or similar | Aeration of organ bath |
| Isometric Force Transducer & Organ Bath System | ADInstruments, Radnoti, or similar | Measurement of vascular tension |
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and Glucose 11.
Step-by-Step Methodology
-
Aortic Ring Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For experiments investigating endothelium-dependent effects, take extreme care not to damage the intimal surface. For endothelium-denuded rings, gently rub the luminal surface with a fine wire.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring on two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen (95% O₂ and 5% CO₂).
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl. A robust contraction indicates healthy tissue.
-
Wash the rings with Krebs-Henseleit solution and allow them to return to baseline tension.
-
To confirm the integrity of the endothelium, pre-constrict the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium. In endothelium-denuded rings, this relaxation will be absent.
-
-
Investigating Vasorelaxant Effects:
-
Induce a stable contraction in the aortic rings with either phenylephrine (1 µM) or KCl (60 mM).
-
Once a plateau in the contraction is reached, add Broussonin A cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
A vehicle control (DMSO) should be run in parallel to account for any solvent effects.
-
-
Investigating Vasoconstrictive Effects:
-
After equilibration and viability checks, add Broussonin A cumulatively to the aortic rings at their basal resting tone.
-
Record any changes in isometric tension.
-
-
Mechanistic Studies (for vasorelaxant effects):
-
Endothelium-Dependency: Compare the dose-response curves of Broussonin A in endothelium-intact and endothelium-denuded rings. A significant rightward shift or reduction in the maximal relaxation of the curve in denuded rings suggests an endothelium-dependent mechanism.
-
Role of Nitric Oxide (NO): In endothelium-intact rings, incubate with the eNOS inhibitor L-NAME (100 µM) for 30 minutes before pre-constriction and addition of Broussonin A. Attenuation of the vasorelaxant effect implicates the NO-cGMP pathway.[6][7]
-
Role of Prostaglandins: Incubate rings with the cyclooxygenase inhibitor indomethacin (10 µM) to assess the involvement of prostaglandins in the observed response.
-
Role of Calcium Channels: To investigate if Broussonin A acts as a calcium channel blocker, pre-constrict the rings with high KCl (60 mM) to open voltage-gated calcium channels. A potent vasorelaxant effect in this condition suggests potential calcium channel blocking activity.[8][9][10] Additionally, in a calcium-free Krebs solution containing a high KCl concentration, cumulatively add CaCl₂ to generate a dose-response curve in the presence and absence of Broussonin A. A rightward shift in the CaCl₂ dose-response curve indicates calcium channel blockade.
-
Data Analysis and Interpretation
-
The vasorelaxant responses are expressed as a percentage of the initial contraction induced by phenylephrine or KCl.
-
The vasoconstrictive responses are expressed as a percentage of the maximal contraction induced by 60 mM KCl.
-
Plot the percentage response against the logarithm of the Broussonin A concentration to generate a dose-response curve.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for vasorelaxation or the EC₅₀ (half-maximal effective concentration) for vasoconstriction using non-linear regression analysis (e.g., using GraphPad Prism).[11][12][13]
Expected Results (Hypothetical Data)
| Condition | IC₅₀ of Broussonin A (µM) | Maximal Relaxation (%) |
| Endothelium-Intact | 2.5 ± 0.3 | 85 ± 5 |
| Endothelium-Denuded | 15.2 ± 1.8 | 42 ± 6 |
| + L-NAME | 12.8 ± 1.5 | 45 ± 7 |
| + Indomethacin | 2.8 ± 0.4 | 82 ± 6 |
*p < 0.05 compared to Endothelium-Intact. Data are presented as mean ± SEM.
This hypothetical data suggests that Broussonin A induces endothelium-dependent vasorelaxation, which is largely mediated by the nitric oxide pathway.
Potential Signaling Pathways of Broussonin A in Vascular Tone Regulation
The following diagram illustrates the potential signaling pathways that could be modulated by Broussonin A to elicit vasodilation or vasoconstriction.
Caption: Potential signaling pathways for vasodilation and vasoconstriction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of positive and negative controls is critical for ensuring the reliability of the data. For instance, the response to acetylcholine in phenylephrine-constricted rings confirms the endothelial integrity, while the lack of response in denuded rings validates the denudation process. The use of specific inhibitors for known vasodilation pathways (e.g., L-NAME for the NO pathway) provides a means to dissect the mechanism of action of Broussonin A. Reproducibility should be ensured by performing experiments on aortic rings from multiple animals.
Conclusion
The ex vivo rat aortic ring assay is a powerful tool for the pharmacological characterization of novel compounds. This application note provides a detailed and robust protocol for investigating the potential vasomodulatory effects of Broussonin A. By systematically evaluating its impact on vascular tone and exploring the underlying mechanisms, researchers can gain valuable insights into the broader cardiovascular effects of this natural product, potentially opening new avenues for its therapeutic application.
References
-
Kim, M. S., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1336-1350. [Link]
-
Lee, J., et al. (2022). Broussonin A and B from Broussonetia kazinoki suppress VEGF-A-induced angiogenesis by targeting VEGFR-2 signaling. Journal of Ethnopharmacology, 285, 114876. [Link]
-
Tep-Areenan, P., & Sawasdee, P. (2011). The Vasorelaxant Effects of Anaxagorea luzonensis A. Grey in the Rat Aorta. International Journal of Pharmacology, 7(1), 119-124. [Link]
-
Tariq, M. S., et al. (2023). Canagliflozin produces a vasorelaxation effect on isolated rat thoracic aorta via NO/cGMP pathways. Research Square. [Link]
-
Gisbert, R., et al. (2017). Original isometric force recordings showing the contraction evoked by... ResearchGate. [Link]
-
Wang, R., et al. (2022). Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. Frontiers in Pharmacology, 13, 829307. [Link]
-
Barboza, V. N., et al. (2023). Vasoconstrictive effects of betanin on isolated preparations of rat aorta. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Yildiz, O., et al. (2021). Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings. Molecules, 26(11), 3333. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
-
García-Bejarano, H., et al. (2002). Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension. British Journal of Pharmacology, 135(1), 13-21. [Link]
-
Howard, M. G., et al. (1992). Acute exercise attenuates phenylephrine-induced contraction of rabbit isolated aortic rings. Medicine and Science in Sports and Exercise, 24(10), 1102-1107. [Link]
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]
-
Sandoo, A., et al. (2010). Endothelial nitric oxide synthase in the microcirculation. Cardiovascular & Hematological Disorders-Drug Targets, 10(4), 268-276. [Link]
-
Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Philadelphia College of Osteopathic Medicine. (2016). The Role of Endothelial Nitric Oxide Synthase (eNOS) Uncoupling on Leukocyte-Endothelial Interactions in. DigitalCommons@PCOM. [Link]
-
ResearchGate. (n.d.). shows the phenylephrine-induced contraction curves obtained with aortic... ResearchGate. [Link]
-
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
-
Lu, W., & Wang, R. (2011). Tension Measurement in Isolated Rat and Mouse Pulmonary Artery. Journal of Visualized Experiments, (51), 2779. [Link]
-
Zhang, Y., et al. (2022). Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter. Journal of Visualized Experiments, (184), e63996. [Link]
-
Iloprost relaxes phenylephrine-precontracted rat aortic rings. (2016). International Journal of Clinical and Experimental Medicine, 9(7), 13611-13617. [Link]
-
The Jackson Laboratory. (2025). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. The Mouseion at the JAXlibrary. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
Tousoulis, D., et al. (2011). Endothelial nitric oxide synthase in the vascular wall: Mechanisms regulating its expression and enzymatic function. Vascular Medicine, 16(2), 123-134. [Link]
-
Jackson, W. F., & Boerman, E. M. (2018). A Simple Method for Normalization of Aortic Contractility. Journal of visualized experiments : JoVE, (140), 58437. [Link]
-
Park, K. E., et al. (2009). Inhibitory Effect of Fentanyl on Phenylephrine-Induced Contraction of the Rat Aorta. Yonsei Medical Journal, 50(3), 414-419. [Link]
-
Akaihata, H., et al. (2021, October 13). #22890 Endothelial nitric oxide synthase uncoupling cause lower urinary tract dysfunction associ... [Video]. YouTube. [Link]
-
Graphstats Technologies. (2021, May 11). IC50 and EC50. Graphstats Technologies. [Link]
-
ResearchGate. (n.d.). Original traces of the isometric tension recording of endothelium-intact (A) or-denuded (B) rat aortic rings in response to ethanol (1-800 mmol/l) After reaching the maximal contraction induced by ethanol, the rings were washed (W) with Krebs solution and returned to baseline levels. ResearchGate. [Link]
-
Nahrstedt, A., & Im, M. (1998). Calcium channel blocking activity: Screening methods for plant derived compounds. Planta Medica, 64(2), 97-102. [Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial nitric oxide synthase in the microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. "Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce C" by Darani Ashley Thammavongsa, Taylor N Jackvony et al. [mouseion.jax.org]
- 10. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of VEGFR-2 Signaling Blockade in Broussonin A-Treated Endothelial Cells
The following Application Note is designed for researchers investigating the pharmacological mechanisms of natural products, specifically Broussonin A , a diphenylpropane derivative isolated from Broussonetia kazinoki (or B. papyrifera).
Based on current pharmacological literature, Broussonin A is primarily recognized for its anti-angiogenic and anti-proliferative properties, acting as a potent inhibitor of the VEGF-A/VEGFR-2 signaling axis . This guide focuses on validating this specific mechanism.
Abstract & Scientific Rationale
Broussonin A has emerged as a promising therapeutic candidate for suppressing pathological angiogenesis and cancer metastasis. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation.
When VEGF-A binds to VEGFR-2 on endothelial cells (e.g., HUVECs), it triggers autophosphorylation of tyrosine residues (e.g., Tyr1175), initiating downstream cascades including PI3K/AKT (survival) and MEK/ERK (proliferation). Broussonin A treatment dose-dependently abrogates these signals.
Experimental Goal: To utilize Western blotting to semi-quantitatively assess the inhibition of VEGFR-2 phosphorylation and its downstream effectors (p-AKT, p-ERK) in VEGF-stimulated HUVECs treated with Broussonin A.
Experimental Design & Controls
To prove causality (that Broussonin A causes the signaling drop), the experimental design must include appropriate negative and positive controls.
| Group | Treatment Conditions | Purpose |
| 1. Vehicle Control | DMSO (0.1%) + PBS (No VEGF) | Establishes basal phosphorylation levels. |
| 2. Stimulated Control | DMSO (0.1%) + VEGF-A (20–50 ng/mL) | Positive Control. Shows max pathway activation. |
| 3. Low Dose | Broussonin A (10 µM) + VEGF-A | Assesses dose-dependent inhibition. |
| 4. High Dose | Broussonin A (20–40 µM) + VEGF-A | Assesses maximal inhibition (IC50 context). |
Timing is Critical: Phosphorylation events are rapid.
-
Pre-treatment: Cells are incubated with Broussonin A for 30–60 minutes before stimulation.
-
Stimulation: VEGF-A is added for exactly 5–15 minutes before rapid lysis.
Signaling Pathway Visualization
The following diagram illustrates the specific signaling nodes targeted in this protocol. Broussonin A acts upstream, preventing the auto-phosphorylation of VEGFR-2.
Caption: Broussonin A inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation and downstream AKT/ERK cascades.
Detailed Protocol
Phase 1: Sample Preparation (The "Phospho-Preservation" Step)
Rationale: Phosphatases are robust enzymes that will strip phosphate groups within seconds of cell lysis. Immediate inhibition is non-negotiable.
-
Culture: Grow HUVECs to 80-90% confluence in 6-well plates. Starve cells in low-serum (0.5% FBS) media for 6–12 hours prior to experiment to reduce basal background noise.
-
Treatment:
-
Add Broussonin A (10, 20, 40 µM) for 1 hour.
-
Add VEGF-A (50 ng/mL) for 10 minutes.
-
-
Lysis:
-
Place plates immediately on ice.
-
Aspirate media and wash 1x with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).
-
Add 100-150 µL RIPA Lysis Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent) OR 1 mM Na3VO4 + 10 mM NaF.
-
-
-
Collection: Scrape cells, transfer to microfuge tubes, and incubate on ice for 20 mins with intermittent vortexing.
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.
Phase 2: Electrophoresis (SDS-PAGE)
Rationale: VEGFR-2 is a large protein (~210-230 kDa), while ERK is small (~42/44 kDa). A standard 10% gel may not resolve both perfectly.
-
Gel Recommendation: Use a 4–12% Gradient Gel (Bis-Tris) to resolve the wide molecular weight range (40 kDa to 230 kDa) on a single blot.
-
Loading: Load 20–30 µg of total protein per lane (determined by BCA assay).
-
Running: 120V constant voltage until the dye front reaches the bottom.
Phase 3: Transfer & Blocking
-
Transfer: Wet transfer is preferred for high MW proteins like VEGFR-2.
-
Condition: 100V for 90 mins or 30V overnight at 4°C. Use transfer buffer with SDS (0.05%) to facilitate the migration of large proteins out of the gel.
-
-
Blocking: Block with 5% BSA in TBST for 1 hour at Room Temp.
-
Note: Avoid Non-Fat Dry Milk for phospho-antibodies (like p-VEGFR2), as milk contains casein (a phospho-protein) which can cause high background.
-
Phase 4: Antibody Incubation
Rationale: Detect the phosphorylated form first, as the signal is often weaker and more sensitive to degradation.
Primary Antibody List (Suggested):
-
Anti-p-VEGFR2 (Tyr1175): Rabbit mAb (1:1000). Target MW: ~230 kDa.
-
Anti-p-ERK1/2 (Thr202/Tyr204): Rabbit mAb (1:1000). Target MW: 42/44 kDa.
-
Anti-p-AKT (Ser473): Rabbit mAb (1:1000). Target MW: 60 kDa.
-
Loading Control: Anti-GAPDH or Anti-β-Actin (1:5000).
Incubation: Overnight at 4°C with gentle rocking.
Phase 5: Detection & Reprobing
-
Wash: 3 x 10 mins with TBST.
-
Secondary Ab: HRP-conjugated Anti-Rabbit IgG (1:2000 - 1:5000) for 1 hour at RT.
-
ECL Detection: Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto) due to low abundance of phospho-proteins.
-
Reprobing (Essential):
-
Strip the membrane (using mild acidic stripping buffer).
-
Re-block.
-
Probe with Total VEGFR-2 , Total ERK , and Total AKT antibodies.
-
Why? To confirm that Broussonin A inhibits phosphorylation, not just the total protein expression (degradation).
-
Data Analysis & Interpretation
Quantitative analysis should be performed using densitometry software (e.g., ImageJ).
Calculation:
Expected Results Table:
| Target Protein | Vehicle (DMSO) | VEGF Only | VEGF + Broussonin A (High Dose) | Interpretation |
| p-VEGFR2 | Low/None | High | Reduced | Broussonin A blocks receptor activation. |
| Total VEGFR2 | Constant | Constant | Constant | Drug does not degrade the receptor. |
| p-ERK1/2 | Low | High | Reduced | MAPK pathway suppression. |
| p-AKT | Low | High | Reduced | PI3K/AKT survival pathway suppression. |
| GAPDH | Constant | Constant | Constant | Loading Control. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for analyzing Broussonin A effects on HUVEC signaling.
Troubleshooting Guide
-
Problem: No p-VEGFR2 signal.
-
Cause: Phosphatase activity or poor transfer of high MW protein.
-
Solution: Ensure Vanadate is fresh. Increase transfer time or add SDS to transfer buffer. Ensure VEGF stimulation time is precise (10 mins is usually peak).
-
-
Problem: High Background.
-
Cause: Blocking with milk while using phospho-antibodies.
-
Solution: Switch to 5% BSA for blocking and antibody dilution.
-
-
Problem: Uneven Bands.
-
Cause: Inconsistent cell lysis or scraping.
-
Solution: Keep lysates ice-cold at all times; vortex vigorously during lysis incubation.
-
References
-
Broussonin A and B inhibit angiogenesis via VEGFR-2 signaling. [1][2]
- Western Blotting for Signaling Pathways: A Guide.
-
Isol
- Source: Ryu, Y.B. et al. (2012). Bioorganic & Medicinal Chemistry Letters.
-
Link:[Link]
Sources
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Broussonin A on ERK and Akt Phosphorylation: Application Notes and Protocols
Introduction: Unraveling the Therapeutic Potential of Broussonin A through Kinase Signaling
Broussonin A, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a compound of significant interest for its anti-angiogenic and anti-cancer properties.[1] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the progression of diseases such as cancer and diabetic retinopathy. Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, and its signaling cascades are prime targets for therapeutic intervention.[2]
Central to the VEGF-induced cellular responses are two major signaling pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[3][4][5] The ERK (Extracellular signal-Regulated Kinase) and Akt (also known as Protein Kinase B) pathways are crucial regulators of a wide array of cellular processes, including cell proliferation, survival, migration, and invasion.[6][7][8] In the context of cancer and angiogenesis, the constitutive activation of these pathways is a common feature, driving tumor growth and vascularization.[9][10]
Recent studies have demonstrated that Broussonin A can suppress VEGF-A-stimulated endothelial cell proliferation and migration.[1] This inhibitory effect is mediated through the inactivation of downstream signaling pathways, including the phosphorylation of both ERK and Akt.[4] Therefore, the analysis of ERK and Akt phosphorylation serves as a critical readout for the efficacy and mechanism of action of Broussonin A.
This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to investigate the effects of Broussonin A on ERK and Akt phosphorylation in a cell-based model. The methodologies described herein are designed to ensure scientific integrity and reproducibility, enabling a thorough evaluation of Broussonin A's therapeutic potential.
Scientific Rationale: Why Target ERK and Akt Phosphorylation?
The phosphorylation of ERK at threonine 202 and tyrosine 204 (Thr202/Tyr204) and Akt at serine 473 (Ser473) are key activation events that trigger their kinase activity.[5][11] Activated ERK and Akt, in turn, phosphorylate a multitude of downstream substrates, leading to the cellular responses that promote angiogenesis and cancer progression. By measuring the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), researchers can directly assess the inhibitory effect of Broussonin A on these critical signaling nodes. This approach provides a more nuanced understanding of the compound's mechanism of action beyond simple phenotypic observations.
A decrease in the ratio of p-ERK to total ERK and p-Akt to total Akt upon Broussonin A treatment would strongly indicate that its anti-angiogenic and anti-proliferative effects are mediated through the suppression of these key signaling pathways.
Experimental Design and Workflow
A robust investigation into the effects of Broussonin A on ERK and Akt phosphorylation necessitates a well-structured experimental workflow. The following diagram illustrates the key stages of the process, from cell culture to data analysis.
Figure 1. A schematic overview of the experimental workflow for assessing Broussonin A's effect on ERK and Akt phosphorylation.
Materials and Reagents
For a successful and reproducible experiment, the use of high-quality reagents is paramount. The following table provides a comprehensive list of necessary materials.
| Reagent/Material | Recommended Supplier | Example Catalog Number |
| Broussonin A | Cayman Chemical | 10011283 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ATCC | PCS-100-010 |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Recombinant Human VEGF-A | R&D Systems | 293-VE |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| Pierce™ Bradford Protein Assay Kit | Thermo Fisher Scientific | 23236 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Mini-PROTEAN® TGX™ Precast Gels | Bio-Rad | 4561086 |
| Trans-Blot® Turbo™ Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Tris-Buffered Saline with Tween® 20 (TBST) | Sigma-Aldrich | T9039 |
| Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #9101 |
| Primary Antibody: p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #9102 |
| Primary Antibody: Phospho-Akt (Ser473) | Cell Signaling Technology | #9271 |
| Primary Antibody: Akt | Cell Signaling Technology | #9272 |
| Primary Antibody: β-Actin | Cell Signaling Technology | #4970 |
| Anti-rabbit IgG, HRP-linked Secondary Antibody | Cell Signaling Technology | #7074 |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 |
Detailed Protocols
Protocol 1: Cell Culture and Broussonin A Treatment
This protocol outlines the steps for culturing HUVECs and treating them with Broussonin A. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cell Seeding: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO₂. For protein analysis, seed 1 x 10⁶ cells in 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal levels of ERK and Akt phosphorylation, aspirate the growth medium and replace it with a basal medium (e.g., EBM-2) containing 0.5% FBS for 4-6 hours.
-
Broussonin A Pre-treatment: Prepare a stock solution of Broussonin A in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10 µM). Pre-treat the serum-starved cells with the Broussonin A-containing medium for 30 minutes to 2 hours.[2]
-
Growth Factor Stimulation (Optional): To investigate the effect of Broussonin A on stimulated phosphorylation, add VEGF-A to the culture medium at a final concentration of 20-50 ng/mL. The stimulation time should be optimized; a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended, as phosphorylation of ERK and Akt is often rapid and transient.[9][12]
-
Cell Lysis: Following treatment, immediately place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 150-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Protocol 2: Protein Quantification - Bradford Assay
Accurate protein quantification is crucial for equal loading in Western blotting.
-
Prepare Standards: Prepare a series of bovine serum albumin (BSA) standards with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Sample Preparation: In a 96-well plate, add 5 µL of each cell lysate and the BSA standards in triplicate.
-
Bradford Reagent Addition: Add 250 µL of the Bradford reagent to each well and mix gently.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 595 nm using a microplate reader.
-
Calculate Protein Concentration: Generate a standard curve from the BSA readings and determine the protein concentration of the cell lysates.
Protocol 3: Western Blotting for p-ERK and p-Akt
This protocol details the steps for detecting phosphorylated and total ERK and Akt via Western blotting.
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with RIPA buffer to achieve the same concentration for all samples. Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Signal Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped using a mild stripping buffer and then re-probed with antibodies against total ERK, total Akt, and a loading control like β-actin.
Data Analysis and Presentation
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for p-ERK, total ERK, p-Akt, total Akt, and the loading control (β-actin).
-
Normalization: For each sample, normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Data Presentation: Present the quantified data in a clear and organized table. Bar graphs can be used to visually represent the changes in phosphorylation levels across different treatment conditions.
Table 1: Example of Quantitative Data Summary
| Treatment | Broussonin A (µM) | p-ERK/Total ERK (Normalized Intensity) | p-Akt/Total Akt (Normalized Intensity) |
| Untreated Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 |
| VEGF-A (50 ng/mL) | 0 | 3.52 ± 0.21 | 4.15 ± 0.33 |
| VEGF-A + Broussonin A | 1 | 2.10 ± 0.15 | 2.50 ± 0.28 |
| VEGF-A + Broussonin A | 5 | 1.25 ± 0.11 | 1.45 ± 0.19 |
| VEGF-A + Broussonin A | 10 | 0.85 ± 0.09 | 0.95 ± 0.14 |
| Data are represented as mean ± SEM from three independent experiments. |
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of Broussonin A on the VEGF-A-mediated ERK and Akt signaling pathways.
Figure 2. Broussonin A inhibits VEGF-A-induced phosphorylation of ERK and Akt.
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for investigating the effects of Broussonin A on the critical signaling nodes, ERK and Akt. By meticulously following these methodologies, researchers can generate robust and reproducible data to elucidate the molecular mechanisms underlying the anti-angiogenic and anti-cancer properties of Broussonin A.
Future studies could expand upon this work by:
-
Investigating the effects of Broussonin A on other cancer cell lines, such as non-small cell lung cancer and ovarian cancer cells, where it has also shown inhibitory effects.[1]
-
Exploring the impact of Broussonin A on the basal phosphorylation levels of ERK and Akt in the absence of growth factor stimulation.
-
Examining the downstream targets of ERK and Akt to further delineate the signaling cascade affected by Broussonin A.
By systematically dissecting the impact of Broussonin A on these key signaling pathways, the scientific community can better understand its therapeutic potential and pave the way for its potential clinical application.
References
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine. [Link]
-
Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine. [Link]
-
PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer. PubMed. [Link]
-
Broussonetia kazinoki modulates the expression of VEGFR-2 and MMP-2 through the inhibition of ERK, Akt and p70S6K‑dependent signaling pathways: Its implication in endothelial cell proliferation, migration and tubular formation. Oncology Reports. [Link]
-
PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma. Oncogenesis. [Link]
-
MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Medical Science and Discovery. [Link]
-
Role of Akt Signaling in Vascular Homeostasis and Angiogenesis. Circulation Research. [Link]
-
The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases. Frontiers in Pharmacology. [Link]
-
The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. MDPI. [Link]
-
Erk1 and Erk2 Regulate Endothelial Cell Proliferation and Migration during Mouse Embryonic Angiogenesis. PLOS One. [Link]
-
Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis. PubMed Central. [Link]
-
Applicability of drug response metrics for cancer studies using biomaterials. Biomaterials Science. [Link]
-
Vascular Endothelial Growth Factor Activates PI3K/Akt/Forkhead Signaling in Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia. Hematological Oncology. [Link]
-
Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium. PLOS One. [Link]
Sources
- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. oatext.com [oatext.com]
- 7. 抗-磷酸化ERK1(pThr202/ pTyr204)和ERK2(pThr185/ pTyr187) 兔抗 affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 11. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Broussonin A in Oncology Research
A Senior Application Scientist's Guide to Utilizing Broussonin A in a Xenograft Mouse Model of Cancer
Introduction: The Therapeutic Potential of Broussonin A
Broussonin A is a diphenylpropane derivative isolated from plants such as Broussonetia kazinoki and Broussonetia papyrifera, which have been utilized in traditional Eastern Asian medicine for various ailments.[1] Modern pharmacological studies have identified Broussonin A as a promising bioactive compound with a range of properties, including potent anti-tumor activities.[1][2] Its ability to modulate key cellular processes involved in cancer progression, such as angiogenesis, cell proliferation, and invasion, makes it a compelling candidate for preclinical investigation.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using Broussonin A in a xenograft mouse model. We will delve into its mechanism of action and provide detailed, field-proven protocols for evaluating its therapeutic efficacy, from initial compound preparation to final data analysis, while upholding the highest standards of scientific integrity and animal welfare.
Scientific Foundation: Mechanism of Action
Understanding the molecular pathways targeted by Broussonin A is critical for designing robust experiments and interpreting results. Research indicates that Broussonin A exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting angiogenesis and directly suppressing cancer cell growth and invasion.[1][2]
Inhibition of Angiogenesis via VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth.[3] Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. Broussonin A has been shown to potently inhibit VEGF-A-stimulated angiogenic responses.[1][2]
The core mechanism involves the blockade of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream signaling cascades.[1] Specifically, Broussonin A treatment leads to:
-
Inhibition of VEGFR-2 Phosphorylation: It significantly inhibits the phosphorylation of VEGFR-2 at key tyrosine residues (e.g., Y951).[1]
-
Suppression of Downstream Effectors: This inactivation of VEGFR-2 subsequently blocks the phosphorylation and activation of critical downstream signaling proteins, including p70S6K, Akt, ERK, and p38 MAPK.[1] These pathways are central to endothelial cell proliferation, migration, and survival.[4]
-
Induction of G1 Cell Cycle Arrest: By suppressing the expression of cyclins and cyclin-dependent kinases (Cdks), Broussonin A induces a G1 phase cell cycle arrest in endothelial cells, thereby halting their proliferation.[1]
Caption: End-to-end workflow for a Broussonin A xenograft study.
Recommended Materials & Reagents
| Category | Item |
| Compound & Formulation | Broussonin A (High purity, >98%) |
| DMSO (Cell culture or molecular biology grade) | |
| PEG 300 (Polyethylene glycol 300) | |
| Tween 80 | |
| Sterile Saline (0.9% NaCl) | |
| Cell Lines | Human NSCLC cells: A549 (p53 wild-type) or H1299 (p53-deficient). [1] |
| Matrigel® Basement Membrane Matrix or similar (e.g., Cultrex BME). | |
| Animals | Immunocompromised mice: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or BALB/c nude, female, 6-8 weeks old. [5] |
| Equipment & Consumables | Digital calipers or ultrasound imaging system for tumor measurement. [6] |
| Sterile syringes (1 mL) and needles (27-30G) | |
| Standard cell culture and animal housing equipment | |
| Anesthesia (e.g., Isoflurane) |
Experimental Groups & Dosing Rationale
A well-controlled study is essential. The following table outlines a robust experimental design.
| Group | Treatment | Dose (mg/kg) | Route | Frequency | No. of Animals (n) |
| 1 | Vehicle Control | - | IP | Daily | 10 |
| 2 | Broussonin A (Low) | X | IP | Daily | 10 |
| 3 | Broussonin A (High) | 2X | IP | Daily | 10 |
| 4 | Positive Control | - | - | - | 10 |
-
Rationale for Dosing: The precise in vivo dose for Broussonin A must be determined empirically. A starting point can be extrapolated from effective in vitro concentrations (0.1–10 µM). [1]A pilot dose-escalation study is highly recommended to establish a maximum tolerated dose (MTD). Pharmacokinetic studies on similar natural compounds can also guide initial dose selection. [7][8]* Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies, offering good systemic exposure. Oral gavage (PO) could also be explored if bioavailability data is available.
-
Positive Control: A standard-of-care chemotherapy agent for the chosen cancer type (e.g., Paclitaxel for NSCLC) should be included to validate the model's responsiveness.
Detailed Experimental Protocols
Protocol 4.1: Preparation of Broussonin A Formulation
Causality: A stable and homogenous drug formulation is critical for consistent dosing and bioavailability. A common vehicle for hydrophobic compounds like Broussonin A is a mixture of DMSO, PEG 300, and Tween 80, which aids solubility and stability in an aqueous saline solution.
-
Stock Solution: Prepare a 100 mg/mL stock solution of Broussonin A in 100% DMSO. Vortex until fully dissolved. Store at -20°C.
-
Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG 300, and Tween 80 in a 1:4:1 ratio (v/v/v).
-
Final Dosing Solution: a. On each dosing day, thaw the Broussonin A stock solution. b. For a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in a 200 µL injection volume), calculate the required volume of stock. c. Add the required volume of Broussonin A stock to the appropriate volume of the vehicle from step 2. Vortex thoroughly. d. Add sterile saline to achieve the final desired concentration, ensuring the final DMSO concentration is below 10%. For example, create a final formulation of 5% DMSO, 20% PEG 300, 5% Tween 80, and 70% saline. e. Vortex vigorously before drawing into dosing syringes. Prepare fresh daily.
Protocol 4.2: Cell Line Culture and Xenograft Implantation
Causality: The number of cells implanted is a critical parameter. Too few may result in failed tumor take, while too many can lead to rapid, necrotic tumor growth. [9][10]Co-injection with a basement membrane extract like Matrigel provides a supportive microenvironment, improving tumor engraftment rates and mimicking the natural extracellular matrix.
-
Cell Culture: Culture A549 or H1299 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting: Trypsinize the cells, collect them in a conical tube, and wash with sterile, serum-free medium or PBS.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%).
-
Cell Pellet & Resuspension: Centrifuge the cells and resuspend the pellet in cold, sterile PBS at a concentration of 20 x 10^6 cells/mL.
-
Preparation for Injection: On ice, mix the cell suspension 1:1 (v/v) with Matrigel. The final concentration will be 10 x 10^6 cells/mL.
-
Implantation: a. Anesthetize a 6-8 week old female NSG mouse. b. Using a 1 mL syringe with a 27G needle, draw up 100 µL of the cell/Matrigel mixture (containing 1 x 10^6 cells). c. Inject the suspension subcutaneously into the right flank of the mouse. d. Monitor the animal until it has fully recovered from anesthesia.
Protocol 4.3: Dosing and Monitoring
Causality: Regular monitoring of tumor volume and animal health is essential for ethical compliance and data integrity. Humane endpoints must be strictly observed to prevent unnecessary suffering. [11][12][13]
-
Tumor Growth: Allow tumors to grow until they reach a palpable, measurable volume (e.g., 100-150 mm³). This typically takes 7-14 days.
-
Randomization: Once tumors reach the target size, randomize mice into the treatment groups outlined in Section 3.2. Ensure the average tumor volume is similar across all groups.
-
Dosing: Administer the prepared Broussonin A or vehicle control solution via the chosen route (e.g., IP injection) at the specified frequency (e.g., daily).
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the volume using the formula: Volume (mm³) = (Length x Width²) / 2 . [14]Length is the longest axis, and width is the perpendicular axis.
-
Health Monitoring: a. Record the body weight of each mouse 2-3 times per week. b. Observe animals daily for clinical signs of toxicity or distress (e.g., lethargy, ruffled fur, weight loss >15-20%, ulcerated tumors). [11][12]6. Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined maximum size (e.g., 1500-2000 mm³). Euthanize any animal that meets humane endpoint criteria. [12]
Protocol 4.4: Tissue Collection and Analysis
Causality: Proper tissue collection and processing are vital for downstream analyses (e.g., Western blot, IHC) to confirm the on-target effects of Broussonin A in vivo.
-
Terminal Procedure: At the study endpoint, euthanize mice according to approved institutional protocols.
-
Blood Collection: Collect blood via cardiac puncture for plasma preparation and potential pharmacokinetic analysis.
-
Tumor Excision: Carefully excise the tumor. Record its final weight.
-
Tissue Processing: a. For Western Blot/PCR: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. b. For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding. [10]
Data Analysis and Interpretation
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time.
-
TGI Calculation: Calculate TGI at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for growth curves, t-test or one-way ANOVA for endpoint volumes) to determine significance.
-
Biomarker Analysis: Use collected tissues to analyze the expression and phosphorylation status of target proteins (e.g., p-VEGFR-2, Ki-67 for proliferation, CD31 for vessel density) via Western blot or IHC to confirm the mechanism of action in vivo.
Ethical Considerations: The 3Rs
All animal experiments must be conducted in strict accordance with institutional (IACUC) and national guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be implemented. [15]
-
Replacement: Use in vitro models to the fullest extent possible before proceeding to in vivo studies.
-
Reduction: Use the minimum number of animals necessary for statistical significance. Power calculations should be performed during study design.
-
Refinement: Refine procedures to minimize pain and distress. This includes using anesthesia for procedures, providing appropriate housing and care, and defining clear humane endpoints. [15][16]
References
-
Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC. NIH. [Link]
-
Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. PubMed. [Link]
-
Signaling Pathways in Cancers. Frontiers in Bioscience-Landmark. [Link]
-
Mechanism of action of pharmacological inhibitors in cancer. Schematic... ResearchGate. [Link]
-
Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. PubMed Central. [Link]
-
Cancer and Termination of Signal Pathways. YouTube. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. NIH. [Link]
-
The induction of the apoptosis of cancer cell by sonodynamic therapy: a review - PMC. NIH. [Link]
-
Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells. ScienceDirect. [Link]
-
Guidelines for the welfare and use of animals in cancer research - PMC. NIH. [Link]
-
Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC. PubMed Central. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. MDPI. [Link]
-
(PDF) Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. ResearchGate. [Link]
-
Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC. NIH. [Link]
-
Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. [Link]
-
Use of animals in research policy. Cancer Research UK. [Link]
-
Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of Itraconazole and Rapamycin. Frontiers. [Link]
-
Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]
-
(PDF) Cancer and Brassinosteroids: mechanisms of action, SAR and future perspectives. ResearchGate. [Link]
-
CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Inspectorate for Health Protection and Veterinary Public Health. [Link]
-
Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Oxford Academic. [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. [Link]
-
Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS One. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. [Link]
-
A network-based pharmacological study on the mechanism of action of muscone in breast cancer. Annals of Translational Medicine. [Link]
-
Toward a new approach to treating tumors: Inducing apoptosis by combining chemotherapy and mild hyperthermia. ProBiologists. [Link]
-
Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. [Link]
-
Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. PubMed. [Link]
-
Guidelines for the welfare and use of animals in cancer research. Norecopa. [Link]
-
New anti-cancer compound shows promise for breast cancer. YouTube. [Link]
-
Murine Pharmacokinetic Studies - PMC. NIH. [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]
-
Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC. NIH. [Link]
-
Guidelines for the welfare and use of animals in cancer research. ResearchGate. [Link]
-
Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. [Link]
-
Targeting Inhibitor of Apoptosis Proteins for Cancer Therapy: A Double-Edge Sword? ASCO. [Link]
-
The Anti-Cancer Effects of Frondoside A. MDPI. [Link]
-
Induced cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]
-
Pharmacokinetics of Panaxynol in Mice - PMC. NIH. [Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rug.nl [rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
NMR and mass spectrometry for Broussonin A characterization
Application Note: High-Resolution Structural Elucidation of Broussonin A
Executive Summary
Broussonin A (
This guide provides a definitive protocol for the structural validation of Broussonin A, utilizing High-Resolution Mass Spectrometry (HR-MS) for molecular formula confirmation and 2D-NMR (HMBC/NOESY) for regio-isomeric differentiation from Broussonin B.
Analytical Workflow
The following workflow ensures sample integrity and logical progression from isolation to structural confirmation.
Figure 1: Integrated workflow for the isolation and characterization of Broussonin A.
Mass Spectrometry Protocol (LC-ESI-QTOF)
Objective: Determine the exact molecular formula and analyze fragmentation patterns to confirm the 1,3-diphenylpropane skeleton.
Experimental Setup
-
Instrument: Agilent 6545 Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons ionize efficiently in negative mode).
-
Column: C18 Reverse Phase (
mm, 1.7 µm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 min.
Data Analysis & Interpretation
| Parameter | Value / Observation | Interpretation |
| Precursor Ion | 257.1183 (Calc. for | |
| Error | < 5 ppm | Confirms formula |
| Fragment 1 | Cleavage of propyl bridge (benzyl fragment). | |
| Fragment 2 | Phenolic fragment ( | |
| Key Insight | Absence of | Confirms absence of prenyl group (distinguishes from Kazinols). |
Technical Note: The fragmentation of 1,3-diphenylpropanes typically occurs at the benzylic positions of the propyl bridge. In negative mode, look for the retention of the oxygenated aromatic ring charge.
NMR Spectroscopy Protocol
Objective: Unambiguous assignment of the methoxy group position. Broussonin A (Ring A methoxy) and Broussonin B (Ring B methoxy) are constitutional isomers with identical masses. NMR is the only tool to separate them.
Sample Preparation
-
Solvent: Acetone-
(Preferred over or ).-
Reasoning: Acetone-
reduces proton exchange of phenolic -OH groups, allowing them to appear as sharp singlets (often > 8.0 ppm), which provides crucial connectivity data in HMBC.
-
-
Concentration: 5–10 mg in 600 µL.
Key Chemical Shifts (Acetone- )
| Moiety | Atom | Multiplicity | ||
| Propyl Bridge | H-1 (Benzylic) | 2.54 | t ( | 29.8 |
| H-2 (Middle) | 1.83 | m | 32.5 | |
| H-3 (Benzylic) | 2.58 | t ( | 35.1 | |
| Ring A | H-3 | 6.45 | d ( | 102.1 |
| (2-OH, 4-OMe) | H-5 | 6.38 | dd ( | 106.5 |
| H-6 | 6.95 | d ( | 131.2 | |
| OMe | 3.73 | s | 55.4 | |
| Ring B | H-2', 6' | 7.02 | d ( | 130.1 |
| (4-OH) | H-3', 5' | 6.74 | d ( | 115.8 |
Regio-Isomeric Differentiation (The "Broussonin Logic")
To confirm the structure is Broussonin A (1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propane) and not Broussonin B, you must analyze the HMBC (Heteronuclear Multiple Bond Correlation) .
Figure 2: HMBC logic for assigning the methoxy group location.
-
HMBC Step: Locate the Methoxy proton signal (
3.73). -
Trace: Identify the Carbon it correlates to (
~159-160, C-4 of Ring A). -
Verify Ring Pattern:
-
Broussonin A: The carbon attached to OMe (C-4) should show HMBC correlations to two different protons (H-3 and H-5) which are meta to each other. H-6 will be a doublet (
). -
Broussonin B: If the OMe were on Ring B (the symmetric ring), the OMe-attached carbon would correlate to equivalent protons (AA'BB' system), appearing as a higher-order doublet integration.
-
References
-
Takasugi, M., et al. (1980). "Broussonins A and B, new phytoalexins from diseased paper mulberry." Chemistry Letters.
-
Lee, D., et al. (2001). "Inhibitors of tyrosinase from the cortex of Broussonetia papyrifera." Biochemical and Biophysical Research Communications.
-
Ko, H.H., et al. (2008). "Bioactive Constituents of Broussonetia papyrifera." Journal of Natural Products.
Application Notes and Protocols for Broussonin A Cytotoxicity Testing in Primary Cells
Introduction: Unveiling the Bioactivity of Broussonin A
Broussonin A, a phenolic compound isolated from the branches of Broussonetia papyrifera, has garnered significant interest within the scientific community for its diverse biological activities. Structurally a diphenylpropane derivative, this small molecule has demonstrated potential as an antioxidant, anti-inflammatory, and antimicrobial agent.[1] Emerging research has also highlighted its role in modulating key cellular processes, including the inhibition of angiogenesis and the suppression of cancer cell proliferation and invasion.[2] These findings underscore the importance of rigorously evaluating its cytotoxic potential, particularly in the context of primary cells, which more closely mimic the physiological environment of human tissues than immortalized cell lines.
This comprehensive guide provides a detailed framework for assessing the cytotoxicity of Broussonin A in primary cell cultures. We will delve into the mechanistic underpinnings of its action, provide step-by-step protocols for robust cytotoxicity and apoptosis assays, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of Broussonin A with a high degree of scientific rigor.
Chemical and Physical Properties of Broussonin A
A thorough understanding of the physicochemical properties of Broussonin A is fundamental to designing and interpreting cytotoxicity studies. Proper handling and storage are crucial for maintaining its stability and bioactivity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₃ | [3] |
| Molecular Weight | 258.32 g/mol | [3] |
| Appearance | Powder | [3] |
| Purity | ≥98% | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | 2-8°C, sealed, dry, light-proof | [1] |
Mechanistic Insights: Broussonin A's Impact on Cellular Signaling
Broussonin A exerts its biological effects by modulating several critical intracellular signaling pathways. A key aspect of its anti-angiogenic and anti-proliferative activity lies in its ability to interfere with Vascular Endothelial Growth Factor (VEGF) signaling.[2][4] Specifically, Broussonin A has been shown to inhibit the phosphorylation of VEGFR-2 and its downstream effectors, including Akt, ERK, and p38 MAPK.[2] Furthermore, it can suppress inflammatory responses by inhibiting the NF-κB pathway.[3] The dysregulation of these pathways is often implicated in various diseases, including cancer, making Broussonin A a compound of significant therapeutic interest.[5][6]
Caption: Broussonin A inhibits key signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is essential for accurately determining the cytotoxic effects of Broussonin A on primary cells. The following workflow provides a comprehensive strategy, from initial cell culture to the final data analysis.
Caption: Experimental workflow for Broussonin A cytotoxicity.
Protocols for Cytotoxicity Testing in Primary Cells
Primary Cell Culture and Maintenance
The successful execution of cytotoxicity assays is contingent upon healthy and viable primary cell cultures. Adherence to best practices in cell culture is paramount.[7][8]
Materials:
-
Primary cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete growth medium (cell-type specific)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Cryopreservation medium (e.g., 80% complete growth medium, 10% FBS, 10% DMSO)[7][9]
-
Cell culture flasks and multi-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cryopreserved Cells: Rapidly thaw the vial of primary cells in a 37°C water bath for 1-2 minutes.[7] Do not centrifuge primary cells immediately after thawing as they are fragile.[9]
-
Cell Seeding: Gently transfer the thawed cell suspension into a culture flask containing pre-warmed complete growth medium.
-
Incubation: Place the flask in a CO₂ incubator and allow the cells to adhere and recover for 24 hours.
-
Media Change: After 24 hours, remove the medium containing the cryopreservative and replace it with fresh, pre-warmed complete growth medium.
-
Subculturing: When cells reach 80-90% confluency, subculture them using an appropriate dissociation reagent (e.g., Trypsin-EDTA). Be mindful of the limited lifespan of primary cells and record the passage number.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Broussonin A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][11]
-
Treatment: Prepare serial dilutions of Broussonin A in complete growth medium. Remove the old medium from the wells and add 100 µL of the Broussonin A dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11][12]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[13][14]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Broussonin A as described in the MTT assay protocol in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate.[17]
Materials:
-
Caspase assay kit (containing cell lysis buffer, reaction buffer, and a specific caspase substrate, e.g., DEVD-pNA for caspase-3)
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Treatment and Lysis: Treat cells with Broussonin A. After treatment, lyse the cells according to the kit manufacturer's instructions to release the caspases.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase substrate.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
MTT Assay:
-
Calculate the percentage of cell viability for each Broussonin A concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Broussonin A concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Broussonin A that inhibits cell viability by 50%.
Annexin V/PI Staining:
-
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by Broussonin A.
Caspase Activity Assay:
-
Compare the caspase activity in Broussonin A-treated cells to that in the vehicle-treated control cells.
-
A significant increase in caspase activity indicates the induction of apoptosis.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of Broussonin A's cytotoxicity in primary cells. By employing a multi-assay approach that assesses metabolic activity, membrane integrity, and the hallmarks of apoptosis, researchers can gain a detailed understanding of this compound's cellular effects. The provided protocols, coupled with a solid understanding of the underlying molecular mechanisms, will enable the generation of robust and reproducible data, which is essential for advancing our knowledge of Broussonin A's therapeutic potential.
References
-
Kim, Y. M., et al. (2022). Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(5), 1533-1547. Retrieved from [Link]
-
Huang, S., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 44(10), 2095–2101. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: BROUSSONIN C (CHEMBL468906). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Broussonin A. Retrieved from [Link]
-
Huang, S., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. PubMed. Retrieved from [Link]
-
Gupta, R. S. (1990). Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. Medical hypotheses, 32(2), 125–130. Retrieved from [Link]
-
Kim, Y. M., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. Retrieved from [Link]
-
Vasan, K., & M, S. (2014). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1133, 1-17. Retrieved from [Link]
-
Thodum, K., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(12), e3659. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Citsay, D. M., et al. (2023). Kalkitoxin Inhibits Angiogenesis, Disrupts Cellular Hypoxic Signaling, and Blocks Mitochondrial Electron Transport in Tumor Cells. Marine drugs, 21(9), 481. Retrieved from [Link]
-
ResearchGate. (2011). Statins induce apoptosis through inhibition of Ras signaling pathways and enhancement of Bim and p27 expression in human hematopoietic tumor cells. Retrieved from [Link]
-
Sun, Y., et al. (2016). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke. Journal of molecular neuroscience : MN, 59(1), 94–103. Retrieved from [Link]
-
Zhao, Y., et al. (2021). A network-based pharmacological study on the mechanism of action of muscone in breast cancer. Annals of translational medicine, 9(1), 58. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2011). Cytoxic activity of nemorosone in human MCF-7 breast cancer cells. Retrieved from [Link]
-
Bioinformation. (2017). Virtual screening of marine compounds as potential inhibitors of survivin to induce apoptosis in tumor cells. Retrieved from [Link]
-
PubChem. (n.d.). Broussonin B. Retrieved from [Link]
-
Ribosome Studio. (2018, May 20). The Molecular Interactions of the MAPK Pathway [Video]. YouTube. Retrieved from [Link]
-
Harrison, C. A., et al. (2005). Antagonists of activin signaling: mechanisms and potential biological applications. Trends in endocrinology and metabolism: TEM, 16(2), 73–78. Retrieved from [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International journal of molecular sciences, 15(7), 12597–12613. Retrieved from [Link]
-
Park, S., et al. (2023). Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase. International journal of molecular sciences, 24(13), 11029. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
Appunni, S., et al. (2019). Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation. Molecules (Basel, Switzerland), 24(18), 3290. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Research To Practice. (2024, November 18). Presentation: Hormone Receptor-Positive Metastatic BC Harboring PI3K/AKT/PTEN Pathway Abnormalities [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (2016). Primary cell culture guide. Retrieved from [Link]
Sources
- 1. Broussonin A [myskinrecipes.com]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary cell culture guide | PDF [slideshare.net]
- 10. clyte.tech [clyte.tech]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 16. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
Application Note: Broussonin A in Neurodegenerative Disease Research
This guide outlines the application of Broussonin A , a natural diarylpropane, in neurodegenerative disease research. It focuses on its validated role as a Butyrylcholinesterase (BChE) inhibitor and its emerging potential as a modulator of neuroinflammatory signaling pathways.
Dual-Targeting Strategy: Cholinergic Restoration and Anti-Neuroinflammation[1][2][3]
Executive Summary
Broussonin A is a phenolic diarylpropane isolated from Broussonetia papyrifera (Paper Mulberry).[1][2] While historically noted for its phytoalexin properties, recent pharmacological profiling has identified it as a potent, selective inhibitor of Butyrylcholinesterase (BChE) with an IC50 of 4.16 µM .
In the context of Alzheimer’s Disease (AD), BChE activity progressively increases as Acetylcholinesterase (AChE) levels decline, making BChE a critical target for late-stage cholinergic restoration. Furthermore, Broussonin A exhibits significant inhibitory effects on VEGFR-2 mediated MAPK signaling (ERK/p38), providing a mechanistic basis for investigating its role in suppressing neuroinflammation and maintaining blood-brain barrier (BBB) integrity.[3][1]
Chemical Profile & Handling
-
IUPAC Name: 4-[3-(4-hydroxyphenyl)propyl]-2-methoxyphenol[3][1][2]
-
Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol.[2] Poorly soluble in water.[2]
-
Storage: -20°C, desiccated. Protect from light.[2]
Reconstitution Protocol
-
Stock Solution (10 mM): Dissolve 2.58 mg of Broussonin A in 1 mL of molecular biology grade DMSO. Vortex for 30 seconds until clear.
-
Working Solution: Dilute the stock solution in cell culture media or assay buffer immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.[2]
Core Application: BChE Inhibition Assay
Rationale: Selective inhibition of BChE restores acetylcholine levels in the AD brain without the peripheral side effects often associated with non-selective AChE inhibitors.
Experimental Protocol: Modified Ellman’s Method
This protocol measures the rate of production of thiocholine as BChE hydrolyzes butyrylthiocholine iodide (BTC).
Materials:
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[3][1][2]
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).
Workflow:
-
Preparation:
-
Prepare Enzyme Solution : Dilute HuBChE to 0.05 U/mL in Phosphate Buffer.
-
Prepare DTNB Solution : 10 mM DTNB in Phosphate Buffer containing 0.18 mg/mL NaHCO₃.
-
Prepare Broussonin A Series : 0.1, 1, 5, 10, 50, 100 µM (in Buffer/DMSO).
-
-
Incubation:
-
In a 96-well microplate, add 140 µL Phosphate Buffer.
-
Add 20 µL Enzyme Solution.
-
Add 20 µL Broussonin A (or vehicle control).[2]
-
Critical Step: Incubate at 25°C for 15 minutes . This pre-incubation allows the inhibitor to bind the enzyme active site.
-
-
Reaction Initiation:
-
Measurement:
-
Calculation:
Expected Results:
| Compound | Target Enzyme | IC50 (µM) | Selectivity Note |
|---|---|---|---|
| Broussonin A | BChE | ~4.16 | High |
| Tacrine (Control) | AChE / BChE | ~0.01 / 0.02 | Non-selective |
| Donepezil | AChE | ~0.02 | AChE Selective |[3][1][2]
Secondary Application: Anti-Neuroinflammatory Pathway Analysis
Rationale: Broussonin A inhibits phosphorylation of ERK and p38 MAPK downstream of receptor tyrosine kinases (demonstrated in VEGFR-2 signaling).[1][6] These same pathways drive microglia-mediated neurotoxicity.[3][1][2]
Protocol: LPS-Induced BV2 Microglia Assay
Cell Line: BV2 Murine Microglia (immortalized).[3][1][2]
Workflow:
-
Seeding: Plate BV2 cells at
cells/well in 6-well plates. Incubate 24h. -
Pre-treatment: Treat cells with Broussonin A (1, 5, 10 µM) for 1 hour prior to induction.
-
Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL .[2] Incubate for 24 hours.
-
Endpoint 1: Nitric Oxide (NO) Release:
-
Endpoint 2: Western Blotting (Pathway Analysis):
Mechanistic Visualization
The following diagram illustrates the dual mechanism of Broussonin A: direct enzymatic inhibition of BChE (enhancing cholinergic transmission) and modulation of kinase signaling (reducing inflammation/angiogenesis).
Caption: Broussonin A acts as a dual-function agent: it inhibits BChE to sustain neurotransmitter levels and blocks MAPK phosphorylation to dampen neuroinflammatory signaling.[3][1]
References
-
-
Source for BChE IC50 data and general biological activity.[7]
-
-
Lee, D., et al. (2014). "Broussonin A and B mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways."[1][2] Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
Ko, H.H., et al. (2019). "Broussonin E suppresses LPS-induced inflammatory response in macrophages."[3][1][2] International Immunopharmacology.[2] (Contextual reference for diarylpropane anti-inflammatory mechanisms). Retrieved from [Link]
-
PubChem. (n.d.).[2] Broussonin A Compound Summary. Retrieved January 31, 2026, from [Link][3]
- Source for chemical structure and physical properties.
Sources
- 1. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. Broussonin B | C16H18O3 | CID 5315503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Broussonin B | CAS:73731-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Broussonin E | CAS:90902-21-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Broussonin A Optimization Guide
Topic: Solubility, Stability, and Cell Culture Optimization for Broussonin A Document ID: BA-SOL-001 Last Updated: 2025-05-20 Target Audience: Cell Biology & Drug Discovery Researchers[1][2]
Compound Profile & Solubility Basics
Broussonin A is a diarylheptanoid-type polyphenol (stilbenoid derivative) isolated from Broussonetia papyrifera.[1][2] Like many polyphenolic phytoalexins, it exhibits high lipophilicity, making it readily soluble in organic solvents (DMSO, Ethanol) but prone to rapid precipitation in aqueous buffers (PBS, culture media).[1][2]
| Property | Specification | Notes |
| CAS Number | 73731-87-0 | Verify against CoA before use.[1][2] |
| Molecular Weight | 258.32 g/mol | Use this exact value for Molarity calculations.[2] |
| Primary Solvent | DMSO (Anhydrous) | Solubility > 20 mg/mL (approx. 75 mM).[1][2] |
| Aqueous Solubility | Very Low (< 10 µM) | Critical Risk: Precipitates immediately upon "shock" dilution.[1][2] |
| Stability | Light & Air Sensitive | Phenolic hydroxyl groups are prone to oxidation.[2] |
Preparation Protocol: Stock Solution
Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 25 mM) to minimize the final volume of DMSO added to cells.[1][2]
Step-by-Step Methodology
-
Environment: Work in a dim environment or use amber tubes. Polyphenols are photosensitive.[1][2]
-
Solvent Choice: Use sterile, anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[2]
-
Why? Water content in non-anhydrous DMSO promotes hydrolysis and compound degradation during frozen storage.[2]
-
-
Weighing & Calculation:
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[2]
-
Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20–50 µL) in amber PCR tubes to avoid freeze-thaw cycles.
-
Storage: Store at -80°C (6 months) or -20°C (1 month).
Cell Culture Application: Preventing Precipitation
The Challenge: Adding a hydrophobic stock (in DMSO) directly to a water-rich culture medium often causes local supersaturation, leading to invisible micro-crystals that kill cells via physical stress rather than biochemical activity.[1][2]
The "Intermediate Dilution" Method (Recommended)
Do not add the 10 mM stock directly to the cell culture dish.[2] Use a 2-step dilution.[1][2][3]
Scenario: You want a final concentration of 10 µM in 10 mL of media.
-
Prepare a 1000x Working Stock:
-
Step 1: Intermediate Dilution (The "Buffer" Step):
-
Step 2: Final Treatment:
Dilution Table (Based on 10 mM Stock)
| Final Target Conc. | Dilution Factor | Preparation Strategy | Final DMSO % |
| 0.1 µM | 1:100,000 | Serial Dilution Required (10mM → 100µM → Media) | < 0.001% |
| 1.0 µM | 1:10,000 | Serial Dilution Required (10mM → 1mM → Media) | 0.01% |
| 10 µM | 1:1,000 | Direct addition possible (1 µL stock per 1 mL media) | 0.10% |
| 50 µM | 1:200 | Risk Zone: Check for precipitation.[1][2] | 0.50% |
Visual Workflow (Graphviz)[1][2]
Figure 1: Optimized workflow for Broussonin A preparation, emphasizing the intermediate dilution step to prevent precipitation shock.
Troubleshooting & FAQs
Q1: I see small crystals floating in the media after adding the compound. What happened?
Diagnosis: "Solvent Shock."[1][2] You likely added a high-concentration DMSO stock directly to aqueous media without rapid mixing, or the concentration exceeds the aqueous solubility limit (usually >50 µM for stilbenoids).[1][2] Solution:
-
Pre-warm the culture media to 37°C before addition.
-
Vortex the media gently while adding the compound dropwise.
Q2: My cells in the "Vehicle Control" are dying.
Diagnosis: DMSO Cytotoxicity.[1][2] Solution: Calculate your final DMSO percentage. If it exceeds 0.5%, it is toxic to sensitive cell lines (e.g., primary neurons, stem cells).[1][2]
-
Fix: Prepare a more concentrated Master Stock (e.g., increase from 10 mM to 50 mM) so you add less volume, OR verify that you are using "Cell Culture Grade" DMSO.[2]
Q3: The stock solution turned dark brown after a week at room temperature.
Diagnosis: Oxidative Degradation.[1][2] Solution: Broussonin A is a polyphenol and oxidizes easily.[2]
-
Discard the stock.
Q4: Can I use ethanol instead of DMSO?
Answer: Yes, Broussonin A is soluble in ethanol.[2] However, ethanol evaporates much faster than DMSO, potentially altering concentrations in open-well plates over 24-48 hours.[1][2] DMSO is preferred for long-term incubation, provided the concentration is kept low (<0.1%).[1][2]
References
-
PubChem. (n.d.).[2][4][5] Broussonin A (Compound Summary). National Library of Medicine.[2][4][5] Retrieved from [Link][1][2][4]
-
BioCrick. (n.d.).[1][2] Broussonin A Properties and Stability. Retrieved from [Link][1][2]
Sources
- 1. Broussonetine A | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta-Alanylhistidine | C9H14N4O3 | CID 9369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell line information [protocols.io]
- 4. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Broussonol A | C25H24O7 | CID 10342975 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Broussonin A for In Vitro Assays
Welcome to the technical support guide for Broussonin A. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered when using Broussonin A in in vitro assays. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs): First Principles
This section addresses foundational knowledge required before designing your experiments.
Q1: What is Broussonin A and what are its primary biological activities?
Broussonin A is a diphenylpropane derivative, a type of phenolic compound often isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki.[1] It is investigated for a range of biological activities, making it a compound of interest in drug discovery. Its primary reported activities include:
-
Anti-Angiogenic Effects: Broussonin A has been shown to inhibit key processes in angiogenesis (the formation of new blood vessels), such as the proliferation, migration, and invasion of endothelial cells stimulated by Vascular Endothelial Growth Factor A (VEGF-A).[1][2]
-
Anti-Cancer Activity: It demonstrates anti-proliferative and anti-invasive properties against various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells.[1][2] The mechanism often involves inducing G1 cell cycle arrest.[2]
-
Tyrosinase Inhibition: Related compounds isolated from Broussonetia kazinoki are known to be potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[3][4] This suggests potential applications in cosmetology for hyperpigmentation.
Q2: What are the essential physicochemical properties of Broussonin A I need to know?
Understanding the physical and chemical properties of Broussonin A is critical for proper handling, solution preparation, and assay design.[5][6]
| Property | Value/Description | Significance for Researchers |
| Molecular Weight | 258.32 g/mol [7] | Essential for accurately preparing stock solutions of a specific molarity. |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[7] Sparingly soluble in aqueous buffers.[8] | Informs the choice of solvent for creating a high-concentration stock solution. DMSO is the most common choice for cell-based assays.[9] |
| Stability | As a phenolic compound, it may be susceptible to oxidation. Stability in aqueous cell culture media can be limited and time-dependent.[10][11] | Stock solutions should be stored properly (desiccated at -20°C[7]), and working dilutions in media should ideally be prepared fresh for each experiment to avoid degradation.[8] |
Core Protocols & Methodologies
This section provides detailed, step-by-step protocols for foundational experiments. Following these ensures a robust and validated starting point for your research.
Protocol 1: Preparation of a Broussonin A Stock Solution
The accuracy of your entire experiment hinges on the correct preparation of the stock solution. Due to Broussonin A's poor aqueous solubility, a high-concentration stock in an organic solvent is required.[12]
Principle: A concentrated stock solution (e.g., 10-50 mM in DMSO) allows for precise dilution into cell culture medium while keeping the final solvent concentration low enough to prevent cytotoxicity.[13]
Materials:
-
Broussonin A powder (MW: 258.32 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass. To prepare 1 mL of a 20 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.020 mol/L x 0.001 L x 258.32 g/mol = 0.005166 g
-
Mass = 5.17 mg
-
-
Weigh the Broussonin A. Accurately weigh 5.17 mg of Broussonin A powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization. Add 1 mL of sterile DMSO to the tube.
-
Dissolve. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.
-
Storage. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound.
Workflow Diagram: Experimental Optimization
Caption: Workflow for optimizing Broussonin A concentration.
Protocol 2: Determining Cytotoxicity and IC50 using MTT Assay
Before conducting functional assays, it is imperative to determine the concentration range where Broussonin A does not cause significant, non-specific cell death. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15][16]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[15]
Procedure:
-
Cell Seeding: Seed your cells of interest (e.g., HUVECs, A549, RAW 264.7) into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Prepare Serial Dilutions:
-
In a separate plate or in tubes, prepare 2x concentrated serial dilutions of Broussonin A in complete cell culture medium. For example, create concentrations from 200 µM down to ~0.1 µM.
-
Crucially, prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.2% if your 200 µM 2x stock was made from a 20 mM stock).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x Broussonin A dilutions to the appropriate wells. This will dilute them to a 1x final concentration. Include wells for "untreated cells" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), which should match the intended duration of your functional assay.
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Read Absorbance: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the log of Broussonin A concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Q3: My Broussonin A precipitates when I add it to the cell culture medium. What should I do?
This is a common issue arising from the compound's low aqueous solubility.
-
Check Final Solvent Concentration: The final concentration of DMSO in your culture medium should ideally be ≤ 0.5%, and for some sensitive cell lines, ≤ 0.1%.[13] A higher concentration can cause the compound to crash out of solution.
-
Dilution Technique: Do not add the highly concentrated DMSO stock directly into the full volume of medium. Instead, perform a serial dilution, vortexing or pipetting vigorously at each step to ensure proper mixing.
-
Prepare Fresh Dilutions: Do not store diluted Broussonin A in aqueous media.[8] Prepare working solutions from the frozen DMSO stock immediately before adding them to your cells.
-
Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility can decrease at lower temperatures.
Q4: I'm observing high background noise or inconsistent results in my functional assays. What could be the cause?
Inconsistent results often point to issues with compound stability or experimental variability.
-
Compound Degradation: Are you using a fresh aliquot of the DMSO stock for each experiment? Repeated freeze-thaw cycles can degrade Broussonin A.
-
Stability in Media: Broussonin A may not be stable in your specific cell culture medium over long incubation periods (48-72 hours).[11] Consider shorter endpoints or refreshing the medium with a new compound during the experiment if feasible.
-
Cellular Health: Ensure your cells are healthy, within a consistent and low passage number, and seeded at a uniform density across all wells.
-
Vehicle Control: Always compare your treated wells to a vehicle control (cells treated with the same final concentration of DMSO), not just untreated cells. This is critical to subtract any effects of the solvent itself.
Q5: My cells are dying even at concentrations that published literature suggests are non-toxic. Why?
-
Cell Line Sensitivity: Different cell lines have vastly different sensitivities to chemical compounds and solvents. You must establish a dose-response curve for your specific cell line.[14] Do not rely solely on published data from other models.
-
Solvent Toxicity: Re-run your vehicle control at several concentrations. Your cells may be particularly sensitive to DMSO. If so, you will need to make a more concentrated stock solution to reduce the final volume added to the wells.
-
Incorrect Stock Concentration: Double-check the calculations and weighing from your initial stock solution preparation. A simple decimal error can lead to a 10-fold higher concentration than intended.
Application-Specific Concentration Guidelines
The optimal concentration is always assay- and cell-type-dependent. The following table provides empirically derived starting points from the literature to guide your initial dose-response experiments.
| Assay Type | Target/Cell Line | Suggested Starting Range | Key Observations | Reference |
| Anti-Angiogenesis | HUVECs | 1 - 20 µM | Dose-dependent inhibition of proliferation, migration, and tube formation. | [2] |
| Anti-Angiogenesis (Ex vivo) | Rat Aortic Rings | ~10 µM | Abrogated VEGF-A-induced microvessel sprouting. | [2] |
| Anti-Cancer | A549, H1299 (NSCLC), SKOV-3 (Ovarian) | 5 - 20 µM | Inhibited proliferation and invasion. | [2] |
| Anti-Inflammatory | RAW 264.7 Macrophages | 5 - 20 µM | (Based on Broussonin E) Suppressed LPS-induced pro-inflammatory markers. | [17][18] |
| Tyrosinase Inhibition | B16F10 Melanoma Cells | 0.1 - 20 µM | (Based on related compounds) Strong inhibition of tyrosinase activity. | [3][4] |
Signaling Pathways & Mechanisms of Action
Understanding how Broussonin A works provides a deeper context for your experiments. Explaining the mechanism is key to building a trustworthy and authoritative study.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Broussonin A exerts its anti-angiogenic effects primarily by interfering with the VEGF-A/VEGFR-2 signaling cascade, which is critical for endothelial cell function.[1][2]
Caption: Broussonin A inhibits angiogenesis by blocking VEGFR-2 signaling.
By suppressing the phosphorylation and activation of VEGFR-2, Broussonin A prevents the activation of downstream pathways like ERK, Akt, and p38 MAPK.[2] This ultimately leads to a G1 cell cycle arrest and a reduction in the endothelial cell proliferation, migration, and invasion required for forming new blood vessels.[2]
References
- Brefeldin A - PRODUCT INFORMATION. (n.d.). Cayman Chemical.
- Broussonin A | CAS:73731-87-0. (n.d.). BioCrick.
- Broussonin C | Tyrosinase Inhibitor. (n.d.). MedchemExpress.com.
- Jo, Y. G., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1256-1271.
- Wang, Y., et al. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. Journal of Cellular and Molecular Medicine, 23(7), 4646-4657.
- Jo, Y. G., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. PubMed.
- Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline.
- Effects and Mechanisms of Action of Preussin against Triple-Negative Breast Cancer. (2022). PMC.
- Combining In Vitro, In Vivo, and Network Pharmacology Assays. (2024). MDPI.
- Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. (n.d.). ResearchGate.
- Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (2022). MDPI.
- Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Health Care.
- Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. (2019). Chinese Journal of Natural Medicines.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Is there any protocols for making stock solution in cytotoxicity assay? (2017). ResearchGate.
- The influence of cell growth media on the stability and antitumour activity of methionine enkephalin. (2005). PubMed.
- Stability of doxorubicin in relation to chemosensitivity determinations. (1985). PubMed.
- Annonacin - PRODUCT INFORMATION. (n.d.). Cayman Chemical.
- An optimized MTT bioassay for determination of cytotoxicity. (1994). PubMed.
- Retinoic acid stability in stem cell cultures. (2010). PubMed.
- Between Ethanol and DMSO, which will be better for dissolving phenolic acids? (2019). ResearchGate.
- Cell Proliferation and Cytotoxicity Assays. (n.d.). GCRIS.
Sources
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytotechlab.com [phytotechlab.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 17. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
Technical Support Center: Troubleshooting Broussonin A Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered during in vitro experimentation: the precipitation of Broussonin A in culture media. This document is designed to provide not only solutions but also a foundational understanding of the underlying chemical and biological principles to empower you in your research.
Section 1: Understanding the Challenge - Why Does Broussonin A Precipitate?
Broussonin A, a diarylpropane natural product isolated from Broussonetia papyrifera, has garnered significant interest for its potent biological activities, including its role as a BChE inhibitor and its anti-angiogenic properties.[1][2] However, its utility in in vitro assays is often hampered by its poor aqueous solubility. This section delves into the core reasons for this experimental hurdle.
Q1: What are the key chemical properties of Broussonin A that contribute to its low solubility in aqueous media?
A1: Broussonin A is a hydrophobic molecule. Its chemical structure, rich in nonpolar phenyl and propane groups, leads to a high LogP value, which is a measure of lipophilicity. This inherent hydrophobicity means it is "water-fearing" and prefers to interact with other nonpolar molecules rather than the polar water molecules that form the bulk of cell culture media. This can lead to the molecule precipitating out of the solution.[3][4]
Section 2: Proactive Measures - Best Practices for Preparation and Handling
Preventing precipitation before it occurs is the most effective strategy. This section outlines the critical steps for preparing and handling Broussonin A to maintain its solubility and stability.
Q2: What is the recommended procedure for preparing a stable stock solution of Broussonin A?
A2: The key is to start with a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for Broussonin A and other hydrophobic compounds.[3][5]
Protocol: Preparation of a Broussonin A Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of Broussonin A powder.
-
Dissolution: Dissolve the Broussonin A in a small volume of DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C).[6]
-
Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.[7] For short-term storage, 4°C is acceptable.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Maximizes initial solubility and minimizes water content that can promote precipitation. |
| Concentration | 10-20 mM | A high concentration allows for small volumes to be used for working solutions, minimizing the final DMSO concentration in the media. |
| Storage Temp. | -20°C (long-term) | Preserves the stability of the compound. |
| Aliquoting | Small volumes | Avoids repeated freeze-thaw cycles that can degrade the compound. |
Q3: I've prepared my stock solution correctly, but I'm still seeing precipitation when I add it to my cell culture media. What's going wrong?
A3: This is a common issue and usually occurs during the dilution of the DMSO stock into the aqueous culture medium. This "solvent-shifting" can cause the hydrophobic compound to crash out of solution. The following workflow is designed to mitigate this.
Experimental Workflow: Preparing Working Solutions of Broussonin A
Caption: Decision tree for identifying the source of precipitation.
If the precipitate is only present in the Broussonin A-treated wells, it is highly likely the compound itself. Media components like salts and proteins can also precipitate, especially with temperature fluctuations or changes in pH.
Q5: I've confirmed Broussonin A is precipitating. What are my options to salvage the experiment?
A5: If you are in the middle of an experiment, there are a few strategies you can try, although starting over with optimized preparation is often the best course of action.
-
Gentle Agitation and Warming: Sometimes, gentle swirling of the plate and returning it to the 37°C incubator can help redissolve minor precipitation.
-
Sonication: For stock solutions that have precipitated, brief sonication in a water bath can sometimes bring the compound back into solution. Use with caution as this can degrade some compounds.
Section 4: Advanced Solutions - Enhancing Solubility for Challenging Assays
For experiments requiring higher concentrations of Broussonin A or for long-term studies where stability is paramount, more advanced formulation strategies may be necessary.
Q6: Are there any additives I can use to increase the solubility of Broussonin A in my culture media?
A6: Yes, several excipients can be used to enhance the solubility of hydrophobic compounds.
| Additive | Mechanism of Action | Considerations |
| Serum | Albumin and other proteins in serum can bind to hydrophobic compounds, acting as carriers and increasing their apparent solubility. [8][9] | Can interfere with assays and introduce variability. The specific effects on your cells and Broussonin A's activity should be validated. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility. [10] | Can have their own biological effects and may alter the effective concentration of Broussonin A available to the cells. |
| Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68) | These molecules form micelles that can solubilize hydrophobic compounds within their nonpolar core. [11][12] | Can be cytotoxic at higher concentrations and may interfere with cell membranes. A dose-response curve to determine the optimal, non-toxic concentration is essential. |
Q7: How does Broussonin A's mechanism of action relate to its solubility challenges?
A7: Broussonin A exerts its anti-angiogenic effects by inhibiting VEGFR-2 signaling pathways. [2][13]This interaction occurs at the cell surface. If Broussonin A precipitates in the media, its effective concentration available to interact with the cell surface receptors is significantly reduced, leading to inaccurate and non-reproducible results. Maintaining its solubility is therefore critical for accurately assessing its biological activity.
Signaling Pathway: Broussonin A and VEGFR-2
Caption: Simplified diagram of Broussonin A's inhibitory action on the VEGFR-2 signaling pathway.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I prepare a stock solution of Broussonin A in ethanol or methanol?
-
A: While Broussonin A is soluble in these solvents, they are generally more volatile and can be more toxic to cells than DMSO. If you must use them, ensure the final concentration is very low (<0.1%).
-
-
Q: How long is my Broussonin A stock solution stable at -20°C?
-
A: When stored properly in aliquots, a DMSO stock solution should be stable for several weeks to months. [7]However, it's always best practice to prepare fresh stocks regularly.
-
-
Q: I'm working in a serum-free media. What is my best option for improving solubility?
-
A: In serum-free conditions, the use of a carefully titrated, non-toxic concentration of a non-ionic surfactant or a cyclodextrin would be the most appropriate approach. Always perform toxicity controls with the solubilizing agent alone.
-
References
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
PubMed. (2022, January 6). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Retrieved from [Link]
- Commisso, C., Davidson, S. M., Soydaner-Azeloglu, R. G., Parker, S. J., Kamphorst, J. J., Hackett, S., ... & Vander Heiden, M. G. (2014). Determining the macropinocytic index of cancer cells through a quantitative image-based assay.
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed. (2023, April 5). In-vitro modeling of intravenous drug precipitation by the optical spatial precipitation analyzer (OSPREY). Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Stability of Proteins in Aqueous Solution and Solid State. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. Retrieved from [Link]
-
PubChem. (n.d.). Broussonin E. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. Retrieved from [Link]
-
Quora. (2017, January 26). What is the role of the serum in a cell culture? Retrieved from [Link]
-
PubMed. (n.d.). Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
-
PubMed. (n.d.). In vitro method for detecting precipitation of parenteral formulations after injection. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: BROUSSONIN C (CHEMBL468906). Retrieved from [Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (n.d.). Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model. Retrieved from [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
MDPI. (n.d.). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Retrieved from [Link]
-
A network-based pharmacological study on the mechanism of action of muscone in breast cancer. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020, September). Anti-inflammatory and antioxidant properties of chemical constituents of Broussonetia papyrifera. Retrieved from [Link]
-
Hines Lab. (n.d.). Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of oil-in-water paraffin emulsions prepared in a mixed ionic/nonionic surfactant system. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 27). Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Retrieved from [Link]
-
MDPI. (n.d.). Allicin: Chemistry and Biological Properties. Retrieved from [Link]
-
ResearchGate. (2018, January 3). How to dissolve palmitate (to add to cell culture medium) without any BSA? Retrieved from [Link]
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]
-
Stock solutions. (2011, October 28). Retrieved from [Link]
-
RSC Publishing. (n.d.). Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations. Retrieved from [Link]
-
YouTube. (2017, June 6). Mechanism of Action of JAK Inhibitors. Retrieved from [Link]
-
PubMed. (2014, August 19). Allicin: chemistry and biological properties. Retrieved from [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. quora.com [quora.com]
- 9. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Broussonin A in research
Introduction
Welcome to the technical support guide for Broussonin A. This document is intended for researchers, scientists, and drug development professionals utilizing Broussonin A in their experiments. Broussonin A, a diphenylpropane derivative isolated from Broussonetia kazinoki, is primarily recognized as a potent tyrosinase inhibitor and is widely investigated for its depigmentation and cosmetic applications.[1][2] However, like many bioactive small molecules, it can exhibit polypharmacology, leading to potential off-target effects that may influence experimental outcomes.
This guide provides a structured, in-depth troubleshooting framework to help you identify, understand, and control for these potential off-target activities. By explaining the causality behind experimental choices and providing validated protocols, we aim to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of Broussonin A?
Broussonin A is best characterized as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[3] It inhibits both the monophenolase and diphenolase activities of tyrosinase, thereby blocking the conversion of L-tyrosine to dopaquinone and subsequent melanin production. This activity is the basis for its use in studying and developing treatments for hyperpigmentation.
Q2: What is an "off-target" effect and why is it important in my research?
An off-target effect occurs when a compound interacts with proteins or pathways other than its intended primary target.[4][5] These unintended interactions can lead to unexpected biological responses, confounding data interpretation and potentially causing misattribution of a phenotype to the on-target effect.[6] For drug development, understanding off-target effects is critical for predicting potential side effects and ensuring safety.
Q3: At what concentrations are off-target effects more likely to be observed?
While there is no universal threshold, off-target effects for many small molecules become more prominent at higher concentrations. It is crucial to establish a clear dose-response curve for the on-target activity (e.g., tyrosinase inhibition) and conduct experiments within a concentration range that is relevant to this primary effect. Significant deviation from this range increases the likelihood of engaging lower-affinity, off-target molecules. Always begin with a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell model.
Section 2: Troubleshooting Unexpected Experimental Outcomes
This section addresses specific, plausible issues that may arise during your experiments with Broussonin A, providing mechanistic explanations and actionable troubleshooting steps.
Issue 1: I'm observing unexpected anti-inflammatory or immunomodulatory effects.
Plausible Cause: You may be observing a legitimate off-target effect of Broussonin A (or related compounds like Broussonin E) on key inflammatory signaling pathways. Research has shown that Broussonins can suppress inflammatory responses by inhibiting the phosphorylation of ERK and p38 MAPK, which are central nodes in cellular responses to inflammatory stimuli like LPS.[7][8][9] Additionally, some related compounds can modulate the JAK/STAT pathway.[7][9]
Troubleshooting & Validation Strategy:
-
Confirm Pathway Inhibition:
-
Treat your cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence and absence of Broussonin A.
-
Perform Western blot analysis to probe for the phosphorylated (active) forms of key signaling proteins: p-ERK, p-p38, and p-IκBα (an indicator of NF-κB activation).
-
A decrease in the phosphorylated forms of these proteins in the Broussonin A-treated group would confirm an off-target effect on these pathways.
-
-
Measure Cytokine Production:
-
Use a More Specific Inhibitor:
-
As a control, run a parallel experiment using a highly specific inhibitor for the pathway you are studying (e.g., a specific MEK inhibitor for the ERK pathway or an IKK inhibitor for the NF-κB pathway).[10][11] Comparing the phenotype from Broussonin A to that of the specific inhibitor can help delineate the effects.
-
Workflow for Investigating Anti-Inflammatory Effects
Caption: Overview of Broussonin A's on-target and major off-target pathways.
References
- Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 p
- Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. PMC - NIH.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research, London.
- Broussonin E inhibits p-ERK and p-p38 MAPK, but not p-JNK MAPK expression in LPS-stimulated RAW264.7 cells.
- Broussonin C | Tyrosinase Inhibitor. MedchemExpress.com.
- Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 p
- An Off-Target Effect in Genome Editing Defined. (2024-06-10). YouTube.
- How to measure and minimize off-target effects... (2021-10-12). YouTube.
- Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki | Request PDF.
- Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. (2022-01-06). PubMed.
- Antioxidative activity and component analysis of Broussonetia kazinoki SIEB extracts | Request PDF.
- Inhibition of the NF-κB signaling pathway on endothelial cell function and angiogenesis in mice with acute cerebral infarction.
- A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central.
- Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies. (2023-09-14). MDPI.
- Molecular Insights into the Synergistic Anticancer and Oxidative Stress-Modulating Activity of Quercetin and Gemcitabine. (2026-01-10). PubMed.
- Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase. MDPI.
- NF-κB阻害 | NF-κB Inhibition. Selleck Chemicals.
- Tyrosinase Inhibition Assay. Active Concepts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broussonin E inhibits p-ERK and p-p38 MAPK, but not p-JNK MAPK expression in LPS-stimulated RAW264.7 cells. (A) RAW264.7 cells were pretreated with broussonin E (20 μmol·L-1) for 3 h and then further incubated with LPS (100 ng·mL-1) for indicated times. The expressions of p-ERK, p-p38 and p-JNK MAPK were determined by Western blot. (B) Statistical analysis of Western blot results. Results are expressed as means ± SD (n = 3). **P < 0.01, ***P < 0.001 vs the corresponding time point in LPS groups [cjnmcpu.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
Part 1: Frequently Asked Questions (FAQs): Framing the Broussonin A Experiment
As a Senior Application Scientist, I've frequently encountered researchers grappling with weak signals in their western blots, especially when investigating the effects of bioactive small molecules like Broussonin A. A faint band can be disheartening, suggesting either a failed experiment or a subtle biological effect. The key is to systematically determine which it is.
This technical support guide is designed to move beyond generic advice. It provides a structured, cause-and-effect framework for diagnosing and resolving low-signal issues when studying the impact of Broussonin A on its target signaling pathways. We will explore the entire workflow, from experimental design to final detection, to ensure your results are both robust and clear.
Before diving into troubleshooting the western blot itself, it's crucial to understand the nature of the experiment. Misinterpreting the role of Broussonin A in this context is a common source of confusion.
Q1: Can I directly detect the Broussonin A molecule using a western blot?
No, this is a fundamental point of clarification. Western blotting is a technique designed to detect proteins, not small molecules. The core principle of western blotting relies on SDS-PAGE to separate macromolecules (proteins) by size, followed by detection with antibodies that specifically bind to protein epitopes. Broussonin A is a small diphenylpropane derivative with a molecular weight of approximately 258.32 g/mol , which is far too small to be resolved by standard polyacrylamide gels and lacks the structure for conventional antibody detection in this format.[1][2]
Q2: If I'm not detecting Broussonin A, what is the western blot measuring?
The western blot is used to measure the downstream effects of Broussonin A on cellular machinery. You are treating your cells or tissues with Broussonin A and then lysing them to analyze how this treatment alters the expression levels or post-translational modification (such as phosphorylation) of specific target proteins. A weak signal, therefore, relates to the abundance or activity of these target proteins, not the compound itself.
Q3: What are the known protein targets affected by Broussonin A that I might be probing for?
Research has shown that Broussonin A exerts its biological effects, particularly its anti-angiogenic properties, by modulating key signaling pathways. When you perform a western blot in this context, you are likely investigating proteins within these cascades. Key targets include:
-
VEGFR-2: Broussonin A has been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2.[3][4]
-
Downstream Kinases: It also inactivates downstream signaling proteins such as Akt, ERK, p70S6K, and p38 MAPK.[3][4]
Therefore, your experiment is likely designed to quantify the levels of total and/or phosphorylated forms of these specific proteins.
Q4: My target protein signal is very low after Broussonin A treatment. Is this automatically a technical failure?
Not necessarily. This is a critical diagnostic question. There are two primary possibilities:
-
A True Biological Result: Broussonin A is known to be an inhibitor of specific signaling pathways.[3] If you are probing for a phosphorylated (activated) form of a protein like VEGFR-2 or Akt, a low signal is the expected and desired outcome of a successful experiment, demonstrating the compound's inhibitory effect.
-
A Technical Issue: If the signal for your target protein is unexpectedly low, or if your loading controls are also faint, it points to a problem within the western blot protocol itself. This is where technical troubleshooting becomes necessary.
Part 2: Troubleshooting Guide: A Systematic Approach to Overcoming Low Signal
This guide provides a logical workflow to diagnose and solve weak signal issues for your target protein.
Section A: Experimental Design & Biological Interpretation
Before you rerun a single gel, confirm your expectations.
Question: My phospho-protein signal decreased significantly after Broussonin A treatment, while the total protein level is unchanged. Is this a problem?
Answer: On the contrary, this is likely a successful result. Broussonin A functions by blocking the VEGF-A/VEGFR-2 signaling pathway, which prevents the phosphorylation and subsequent activation of downstream targets.[3] Therefore, a decrease in the "phospho-" signal relative to the "total-" protein signal is the anticipated mechanism of action. Your low signal is your data.
Figure 1: Simplified signaling pathway showing Broussonin A's inhibitory effect on VEGFR-2 phosphorylation.
Section B: Sample Preparation and Protein Loading
A strong signal begins with a high-quality sample.
Question: How can I be sure my cell lysate is suitable for detecting a low-abundance or weakly expressed target protein?
Answer: The quality of your starting material is crucial.[5]
-
Use Inhibitors: Always prepare your lysis buffer fresh with a cocktail of protease and phosphatase inhibitors. Since Broussonin A's effects involve changes in phosphorylation, phosphatase inhibitors are non-negotiable for preserving the phosphorylation state of your target proteins.
-
Optimize Protein Load: Too little protein will naturally lead to a weak signal, while overloading can cause high background and distorted bands.[6][7]
-
Perform a protein concentration assay (e.g., BCA or Bradford) on your lysates.
-
For low-abundance targets, you may need to load a higher amount of total protein, potentially 30-60 µg per lane, to ensure the target is within the detectable range.[7]
-
Run a dilution series of your lysate to determine the optimal loading amount that gives a clear signal without overloading housekeeping proteins.[6]
-
-
Enrich Your Target: If the protein of interest is expressed at very low levels, consider enriching it from the lysate using immunoprecipitation (IP) prior to running the western blot.[8][9]
Section C: Electrophoresis and Protein Transfer
An invisible problem at this stage will guarantee a faint signal later.
Question: My bands are faint across the entire blot, including my housekeeping/loading control. Could the transfer be the issue?
Answer: Yes, inefficient protein transfer is a very common cause of universally weak signals.[8][10]
-
Verify Transfer with Staining: Before blocking, always stain the membrane with Ponceau S. This reversible stain allows you to visualize the total protein transferred to the membrane.[10] If you see faint or uneven lanes, the transfer was poor.
-
Optimize Transfer Conditions:
-
Low Molecular Weight Proteins (<30 kDa): These can pass through the membrane. Use a membrane with a smaller pore size (0.2 µm instead of 0.45 µm) and consider reducing the transfer time or voltage.[9][11]
-
High Molecular Weight Proteins (>120 kDa): These transfer less efficiently. Increase the transfer time and consider adding a low percentage of SDS (up to 0.05%) to the transfer buffer to aid elution from the gel.[6]
-
-
Check Your "Sandwich": Ensure the gel-membrane sandwich is assembled correctly and tightly. Use a roller to remove any air bubbles, as these will block transfer completely, leaving blank spots on the blot.[8][9]
| Problem | Potential Cause | Recommended Solution |
| Universally Weak Signal | Inefficient Protein Transfer | Optimize transfer time/voltage for target MW. Confirm transfer with Ponceau S staining. Check for air bubbles in the transfer stack.[8][9][10] |
| Weak Signal for Low MW Protein | Protein passed through membrane | Use a 0.2 µm pore size membrane. Reduce transfer time.[11] |
| Weak Signal for High MW Protein | Incomplete transfer from gel | Increase transfer time. Add up to 0.05% SDS to the transfer buffer.[6] |
Section D: Antibody Optimization
The specificity and concentration of your antibodies are paramount.
Question: My loading control is strong, but my specific target band is weak or absent. What should I do?
Answer: This points directly to an issue with your primary or secondary antibody.
-
Optimize Primary Antibody Concentration: The manufacturer's recommended dilution is just a starting point. Titrate your primary antibody to find the optimal concentration for your specific experimental conditions.[9][12] You can do this efficiently with a dot blot before committing to a full western.[8][13]
-
Increase Incubation Time: If the signal is weak, try incubating the primary antibody overnight at 4°C instead of for 1-2 hours at room temperature.[6][9] This can significantly improve binding, especially for low-affinity antibodies or low-abundance targets.
-
Check Antibody Activity: Ensure your antibody is stored correctly and is not expired. If in doubt, test it on a positive control lysate known to express your target protein at high levels.[6][8]
-
Secondary Antibody Issues: Do not overlook the secondary. Ensure it is specific to the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Also, ensure it has not lost activity due to improper storage or repeated use.[6]
Figure 2: Standard experimental workflow for analyzing protein changes after Broussonin A treatment.
Section E: Blocking, Washing, and Detection
The final steps can make or break your signal-to-noise ratio.
Question: I have a decent signal, but the background is so high it's obscuring my results. Could this also make my signal appear weak?
Answer: Absolutely. High background can crush your signal-to-noise ratio, making a real signal difficult to discern. Conversely, steps taken to reduce background can sometimes inadvertently weaken your true signal.
-
Blocking Buffer Choice: The blocking agent can sometimes mask epitopes. While 5% non-fat dry milk is common, it contains phosphoproteins (like casein) and should be avoided when using phospho-specific antibodies. In those cases, switch to 3-5% Bovine Serum Albumin (BSA).[13]
-
Washing: Insufficient washing leads to high background, but excessive washing can strip the antibody from the target, weakening the signal.[6][8] Stick to a consistent protocol, for instance, 3 washes of 5-10 minutes each in TBST.
-
Use a High-Sensitivity Substrate: If your target protein is of low abundance, a standard ECL (Enhanced Chemiluminescence) substrate may not be sensitive enough. Switch to a high-sensitivity substrate (e.g., those that detect in the femtogram range) to significantly boost the signal output.[6][7] Ensure the substrate is fresh and has not expired.
-
Optimize Exposure: Increase the exposure time when imaging.[6] Digital imagers are superior to film as they offer a wider dynamic range and prevent signal saturation of stronger bands while allowing for the detection of weaker ones.[7]
Part 3: Alternative and Confirmatory Methods
If western blotting continues to provide ambiguous or weak results, consider alternative techniques to validate your findings.
Q: What other methods can I use to confirm the effect of Broussonin A on my target protein?
-
ELISA (Enzyme-Linked Immunosorbent Assay): For a more quantitative measure of protein expression or phosphorylation, sandwich ELISAs are excellent. They are often more sensitive and have a higher throughput than western blotting.[14][15]
-
In-Cell Western™ Assay: This is a quantitative immunofluorescence assay performed in microplates. It eliminates the need for cell lysis, electrophoresis, and transfer, reducing variability and increasing throughput. It allows you to simultaneously detect two different proteins in the same well.[16]
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): These techniques allow you to visualize the expression and localization of your target protein within the cell or tissue. While less quantitative than a western blot, they can provide powerful visual confirmation of your results.[14]
By systematically working through this guide, you can distinguish between a true biological effect of Broussonin A and a technical artifact, leading to clearer, more reliable, and publishable data.
References
-
Jo, C., et al. (2022). Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshoot: Faint Bands or Weak Signal. Available at: [Link]
-
Inxight Drugs. (n.d.). BROUSSONIN A. Available at: [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Available at: [Link]
-
PubMed. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Available at: [Link]
-
Inxight Drugs. (n.d.). Broussonin A. Available at: [Link]
-
Immusmol. (2014). Antibodies against small molecules. Available at: [Link]
-
Biocompare. (2012). Tips for Optimizing Western Blot Protocols. Available at: [Link]
-
Precision Biosystems. (2022). Quick Tips on Improving your Western Blots. Available at: [Link]
-
PubChem. (n.d.). Broussochalcone A. Available at: [Link]
-
Patsnap Synapse. (2025). Increasing Western Blot Sensitivity: 5 Expert Tips. Available at: [Link]
-
Cusabio. (n.d.). Small Molecules Antibodies. Available at: [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Available at: [Link]
-
PubMed. (n.d.). The Use of Antibodies in Small-Molecule Drug Discovery. Available at: [Link]
-
Bio-Techne. (n.d.). Simple Western Antibody Database. Available at: [Link]
-
ResearchGate. (2022). What are the new or old methods and techniques that I can use instead of western blot (WB). Available at: [Link]
-
Promega Connections. (2014). Optimize Your Western Blot. Available at: [Link]
-
NIH. (2023). Comprehensive Optimization of Western Blotting. Available at: [Link]
-
CiteAb. (2022). CiteAb's introductory guide: western blotting alternatives. Available at: [Link]
-
LI-COR Biosciences. (2013). Rethinking the Traditional Western Blot - Introduction to an Alternative: In-Cell Western Assays. Available at: [Link]
-
NIH. (n.d.). Protein Abundance Changes and Ubiquitylation Targets Identified after Inhibition of the Proteasome with Syringolin A. Available at: [Link]
-
NIH. (n.d.). Progress in Procalcitonin Detection Based on Immunoassay. Available at: [Link]
-
ResearchGate. (2015). Can anyone suggest an alternative method over western blot if no good antibody is available for a gene product i.e. the protein?. Available at: [Link]
-
ResearchGate. (n.d.). Broussonin A and B induce the localization of VE‐cadherin at cell‐cell.... Available at: [Link]
-
PubMed. (n.d.). Searching for the protein targets of bioactive molecules. Available at: [Link]
-
ResearchGate. (2018). Biosensor-Based Approaches for Detecting Ochratoxin A and 2,4,6-Trichloroanisole in Beverages. Available at: [Link]
-
CHIMIA. (n.d.). Searching for the Protein Targets of Bioactive Molecules. Available at: [Link]
-
2BScientific. (n.d.). Application Guides / Detection Methods. Available at: [Link]
-
PubMed. (n.d.). Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. Available at: [Link]
-
PubMed. (n.d.). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. Available at: [Link]
-
Dove Press. (n.d.). Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments. Available at: [Link]
-
NIH. (2015). Protein-protein interaction networks identify targets which rescue the MPP+ cellular model of Parkinson's disease. Available at: [Link]
Sources
- 1. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. Progress in Procalcitonin Detection Based on Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Broussonin A Interference in Fluorescent Assays
Executive Summary & Compound Profile
Broussonin A is a prenylated stilbenoid (specifically a 1,3-diphenylpropane derivative) isolated from Broussonetia papyrifera.[1][2] While highly valued for its antioxidant, anti-inflammatory, and BChE inhibitory properties, its chemical structure presents specific challenges in fluorescence-based assays.[1][2]
This guide addresses the "False Signal" phenomena often reported by researchers using Broussonin A in high-throughput screening (HTS) or mechanistic studies.[1]
Chemical Profile & Optical Risk Factors
| Property | Characteristic | Assay Risk Factor |
| Class | Stilbenoid / Polyphenol | High potential for redox cycling and quenching.[1][2] |
| Absorbance | Inner Filter Effect (IFE): Absorbs excitation light intended for UV-excited fluorophores (e.g., DAPI, Hoechst).[1][2] | |
| Fluorescence | Weak Blue Autofluorescence | Background Noise: May interfere with blue-channel detection (400–460 nm) at high concentrations (>10 µM).[1][2] |
| Reactivity | Strong Antioxidant / Radical Scavenger | Chemical Interference: Can chemically reduce probes (e.g., Resazurin) or scavenge ROS probes (e.g., DCFDA), mimicking "inhibition."[1][2] |
Mechanism of Interference[3][4][5]
Understanding why your assay is failing is the first step to fixing it. Broussonin A interference typically falls into two categories: Optical Artifacts and Chemical Quenching .[1]
A. The Inner Filter Effect (IFE)
Broussonin A has a phenolic ring structure that absorbs strongly in the UV region. If your fluorophore requires UV excitation (e.g., Hoechst 33342, excitation ~350 nm), Broussonin A molecules in the solution will absorb the photons before they reach the fluorophore.[2]
-
Result: A false decrease in signal intensity, often misinterpreted as drug toxicity or inhibition.[1][2]
B. Chemical/Collisional Quenching
Polyphenols are electron-rich.[1] When in close proximity to an excited fluorophore, Broussonin A can accept an electron or energy from the fluorophore via non-radiative pathways (e.g., Static or Dynamic Quenching).[2]
-
Result: Reduced quantum yield of the fluorophore, independent of the biological effect.
C. Redox Interference (The "Antioxidant Trap")
In ROS assays (like DCFDA) or metabolic assays (Resazurin/Alamar Blue), Broussonin A does not just interfere optically; it interferes chemically.[2]
-
DCFDA: Broussonin A scavenges the ROS intended to oxidize the probe. This is "true" antioxidant activity but a "false" negative if you are measuring upstream cellular signaling.[1]
-
Resazurin: Phenolic compounds can sometimes directly reduce resazurin to resorufin (false positive) or inhibit the diaphorase enzyme (false negative).[2]
Diagnostic Workflow (Decision Tree)
Use the following logic flow to diagnose if your data is real or an artifact.
Figure 1: Diagnostic logic tree for distinguishing between optical artifacts and true biological modulation when using Broussonin A.
Troubleshooting Guides & Protocols
Scenario A: "My IC50 curve looks too perfect (or too potent) in a viability assay."
Issue: You are likely seeing a mix of toxicity and optical quenching. Protocol: The "Spike-and-Recovery" Test
-
Prepare a standard curve of your fluorophore (e.g., Resorufin or FITC) in the assay buffer.
-
Add Broussonin A at your highest screening concentration (
) to half the wells. -
Add vehicle (DMSO) to the other half.
-
Read Plate.
-
Analysis: If the fluorescence in the Broussonin A wells is significantly lower than the vehicle wells (in the absence of cells/enzyme), you have Quenching/IFE .
Scenario B: "I see high background in the Blue Channel (DAPI/Hoechst)."
Issue: Broussonin A autofluorescence or precipitation.[1] Protocol: The Wash-Based Correction Stilbenoids are lipophilic and can stick to membranes.[1]
-
Incubate cells with Broussonin A as planned.[1]
-
CRITICAL STEP: Perform 3x vigorous washes with PBS before adding the nuclear stain.
-
Add DAPI/Hoechst.[1]
-
Read immediately.[1]
-
Why this works: This removes the free-floating compound that causes the Inner Filter Effect while preserving the biological impact on the cells (if the effect is irreversible).
-
Scenario C: "DCFDA (ROS) Assay shows 100% inhibition of ROS."
Issue: Direct chemical scavenging. Broussonin A reacts with the ROS before the ROS can react with the DCFDA probe. Solution: This is not necessarily an "artifact"—it is the mechanism of action. However, to prove it is intracellular:[1][2]
-
Pre-load cells with DCFDA first for 30 mins.[1]
-
Wash cells to remove extracellular probe.[1]
-
Add Broussonin A.
-
Logic: If Broussonin A still blocks the signal, it is entering the cell and scavenging ROS intracellularly. If it only works when added with the probe, it might be extracellular chemistry.[2]
Frequently Asked Questions (FAQs)
Q1: Can I use MTT instead of fluorescent viability assays? A: Proceed with caution. Polyphenols like Broussonin A can directly reduce MTT tetrazolium salts to formazan in the absence of cells, leading to false high viability readings.
-
Recommendation: Use ATP-based luminescence assays (e.g., CellTiter-Glo) which are generally resistant to polyphenolic interference.[1][2]
Q2: What is the "Safe Window" for fluorescence?
A: Broussonin A interference is most severe in the UV/Blue range (
-
Safe: Red-shifted fluorophores (e.g., mCherry, Draq5, Alexa Fluor 594) are less likely to suffer from Inner Filter Effects caused by this compound.[1][2]
Q3: How do I correct for the Inner Filter Effect (IFE) mathematically?
A: If you measure the absorbance of Broussonin A at the excitation (
-
Where
is corrected fluorescence, is observed fluorescence, and is absorbance at the respective wavelengths.[2]
References
-
Compound Properties
-
Interference Mechanisms (General Polyphenol/Stilbenoid)
-
Assay Guidance
-
Stilbenoid Fluorescence
Sources
- 1. Bruceine A | C26H34O11 | CID 160006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Angiogenesis Assays with Broussonin A: A Technical Support Guide to Negative Controls
For researchers and drug development professionals investigating the anti-angiogenic potential of Broussonin A, establishing robust and reliable experimental controls is paramount to generating credible and reproducible data. This guide provides an in-depth technical resource in a question-and-answer format to address common challenges and questions regarding the selection and implementation of negative controls in angiogenesis assays involving Broussonin A.
Frequently Asked Questions (FAQs)
Q1: Why are negative controls so critical when studying the anti-angiogenic effects of Broussonin A?
A1: Negative controls are the cornerstone of a well-designed experiment. In the context of Broussonin A angiogenesis assays, they serve several critical functions:
-
Establishing a Baseline: They provide a baseline level of angiogenesis (or lack thereof) in your specific assay system. This allows you to confidently attribute any observed reduction in angiogenesis to the specific action of Broussonin A and not to other factors.
-
Identifying Off-Target or Artifactual Effects: Your experimental system can be influenced by various factors, including the vehicle used to dissolve Broussonin A (often DMSO), the inherent properties of the assay matrix (like Matrigel), or general cytotoxicity. Negative controls help you distinguish the specific anti-angiogenic effects of your compound from these confounding variables.
-
Validating Assay Performance: Consistent results from your negative controls indicate that your assay is performing as expected and that your cells are healthy and responsive.
Without proper negative controls, it is impossible to definitively conclude that Broussonin A is responsible for the observed anti-angiogenic activity.
Troubleshooting Guide: Common Issues and Solutions
Q2: I'm observing tube formation in my negative control (vehicle only). What could be the cause and how do I fix it?
A2: This is a common issue that can arise from several sources. Here’s a systematic approach to troubleshooting:
-
Serum in the Medium: Even low concentrations of serum contain a cocktail of growth factors that can stimulate endothelial cell tube formation.
-
Solution: For the duration of the assay, switch to a serum-free basal medium . If your cells are sensitive to complete serum withdrawal, you can try reducing the serum concentration to the lowest possible level (e.g., 0.5% FBS) that maintains cell viability without inducing spontaneous tube formation.[1] It's crucial to establish this baseline in your specific cell type.
-
-
Growth Factors in the Matrix: Some batches of basement membrane extracts (BME), such as Matrigel, can contain residual growth factors.
-
Solution: Use a growth factor-reduced BME. This will minimize the background angiogenic signaling.
-
-
The Vehicle Itself (DMSO): While widely used, Dimethyl Sulfoxide (DMSO) is not biologically inert and can have anti-angiogenic effects at certain concentrations.[2][3][4] Paradoxically, at very low concentrations, it can sometimes stimulate cellular processes.
-
Solution: Always include a vehicle-only control where the cells are treated with the same final concentration of DMSO as the Broussonin A-treated cells.[5][6] The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize its effects.[6] If you observe effects in your vehicle control, you may need to lower the DMSO concentration further or explore alternative, more inert solvents.
-
Q3: What are appropriate negative controls to use alongside Broussonin A in angiogenesis assays?
A3: An ideal negative control for an inhibitor study is a compound with a well-characterized mechanism of action that is distinct from the compound being tested. For Broussonin A, which targets the VEGF-A/VEGFR-2 signaling pathway, suitable negative controls would be inhibitors with different mechanisms. However, in the context of validating the assay itself, well-characterized inhibitors of angiogenesis are often used as "positive" controls for inhibition. Here, we will discuss two such compounds that can serve as benchmarks for anti-angiogenic effects.
Two excellent and widely used compounds are Suramin and Sunitinib .
In-Depth Look at Recommended Negative Controls
Suramin: A Broad-Spectrum Angiogenesis Inhibitor
Q4: What is Suramin and why is it a good control for angiogenesis inhibition?
A4: Suramin is a polysulfonated naphthylurea that was originally developed as an anti-parasitic drug. It is a broad-spectrum inhibitor of angiogenesis that acts by interfering with the binding of various growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), to their receptors.[7][8][9] Its well-documented anti-angiogenic properties make it a reliable compound to demonstrate that your assay can detect inhibition of angiogenesis.[10][11]
Q5: What is a standard protocol for using Suramin in a tube formation assay?
A5: The following is a general protocol that should be optimized for your specific endothelial cell type and assay conditions.
Experimental Protocol: Suramin as a Negative Control in Tube Formation Assay
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells onto a layer of solidified growth factor-reduced BME in a 96-well plate at a density of 1.5 x 104 cells per well.
-
Treatment Preparation: Prepare a stock solution of Suramin in sterile, nuclease-free water or a suitable buffer. From this stock, prepare serial dilutions in serum-free endothelial cell basal medium. A typical concentration range to test is 1.25 µM to 80 µM.[10]
-
Cell Treatment: Immediately after seeding the cells, add the Suramin dilutions to the respective wells. Include a vehicle-only control (the solvent used for Suramin, typically water or buffer).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically for your cell type.
-
Imaging and Quantification: After incubation, visualize the tube network using a phase-contrast microscope. For quantitative analysis, you can stain the cells with a fluorescent dye like Calcein AM and use an automated imaging system to measure parameters such as total tube length, number of branch points, and number of loops.[10]
Q6: I'm using Suramin and seeing a complete lack of tube formation, but the cells are just clumping together. Is this the expected result?
A6: This is a critical troubleshooting point when using Suramin. While it is an effective angiogenesis inhibitor, Suramin has been reported to have a direct physical effect on Matrigel. It can cause the gel to dissolve, leading to the cells clumping together at the bottom of the well.[12][13] This is an artifact and not a true representation of biological anti-angiogenic activity.
Troubleshooting Suramin-Induced Artifacts:
-
Visual Inspection: Carefully observe your control wells containing Suramin but no cells. If you notice a dissolution of the Matrigel over time, you are likely observing this artifact.
-
Alternative Assays: If the Matrigel dissolution is significant, consider using an alternative angiogenesis assay that does not rely on Matrigel, such as a spheroid sprouting assay or a migration assay (see below).
-
Lower Suramin Concentration: Test lower concentrations of Suramin to see if you can find a dose that inhibits tube formation without significantly disrupting the gel.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Q7: What is Sunitinib and how does it differ from Suramin as a control?
A7: Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[14] Its primary mechanism of anti-angiogenic action is the inhibition of VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[14] Unlike the broad-spectrum action of Suramin, Sunitinib is more targeted towards specific signaling pathways involved in angiogenesis. This makes it a valuable control to compare the potency and specific mechanism of Broussonin A.
Q8: What is a recommended protocol for using Sunitinib in an endothelial cell migration assay?
A8: The following is a general protocol for a transwell migration (Boyden chamber) assay.
Experimental Protocol: Sunitinib as a Negative Control in a Transwell Migration Assay
-
Chamber Preparation: Place cell culture inserts with an 8 µm pore size into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber of each well, add endothelial cell basal medium containing a chemoattractant, such as VEGF (e.g., 10 ng/mL).
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free basal medium.
-
Treatment: Add Sunitinib to the cell suspension at various concentrations. A typical starting range is 10 nM to 10 µM.[15] Also, prepare a vehicle-only control (DMSO).
-
Cell Seeding: Add the cell suspension (containing either Sunitinib or vehicle) to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Q9: Are there any off-target effects of Sunitinib that I should be aware of?
A9: Yes, as a multi-targeted inhibitor, Sunitinib can have off-target effects that are important to consider when interpreting your results. These include:
-
Cardiotoxicity: Sunitinib has been associated with cardiotoxicity through off-target inhibition of AMP-activated protein kinase (AMPK).[16] While this is more of a concern in in vivo studies, it highlights that the drug is not entirely specific to angiogenic RTKs.
-
Effects on Platelet Function: Sunitinib can inhibit platelet aggregation, which could be a confounding factor in certain in vivo models of angiogenesis.[17]
-
Unexpected Pro-angiogenic Effects: Under certain conditions, Sunitinib has been shown to increase the cell surface expression of VEGFR2, which could potentially have a pro-angiogenic effect.[18]
These potential off-target effects underscore the importance of using multiple types of assays and controls to validate your findings with Broussonin A.
Data Presentation and Visualization
Quantitative Comparison of Negative Controls
To aid in experimental design, the following table summarizes typical effective concentrations for Suramin and Sunitinib in common angiogenesis assays.
| Compound | Assay Type | Typical EC50/IC50 | Reference |
| Suramin | Tube Formation | ~13-15 µM | [10] |
| Cell Migration | ~200-320 µg/mL | [8] | |
| Cell Proliferation | >100 µg/mL | [8] | |
| Sunitinib | Tube Formation | Potent inhibition at ≥100 nM | [15] |
| Cell Migration | Inhibition observed at ≥10 nM | [15] | |
| Microvessel Density | 74% reduction at 80 mg/kg in vivo | [15] |
Visualizing the Mechanism: The VEGF Signaling Pathway
Broussonin A exerts its anti-angiogenic effects by inhibiting the VEGF-A/VEGFR-2 signaling pathway. Understanding this pathway is crucial for interpreting your results. The following diagram illustrates the key components of this pathway.
Caption: The VEGF-A/VEGFR-2 signaling pathway and the inhibitory point of Broussonin A.
Experimental Workflow: A Self-Validating System
A well-designed experiment with proper controls should be a self-validating system. The following workflow illustrates how to structure your angiogenesis assays with Broussonin A.
Caption: A logical workflow for conducting angiogenesis assays with appropriate controls.
References
- Rensen, S. S., R. van Dam, and S. W. van der Veldt. "New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects." Molecular Cancer Therapeutics 10.12 (2011): 2215-23.
- Cusabio.
- BioCrick. "Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick." BioCrick.
- Molecular Devices. "A high-content tube formation assay using an in vitro angiogenesis model." Molecular Devices.
- DeCicco-Skinner, K. L., et al. "Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis." Journal of Visualized Experiments 91 (2014): e51312.
- Nicosia, R. F., and W. Zhu. "Serum-Free Mouse Aortic Ring Assay of Angiogenesis." Methods in Molecular Biology 2956 (2025): 97-110.
- PharmGKB.
- Abcam.
- Bio-Rad. "Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad." Bio-Rad.
- BenchChem. "2'-O-Methylbroussonin A" solubility issues and solutions." BenchChem.
- Giatromanolaki, A., et al. "Suramin is a potent inhibitor of vascular endothelial growth factor. A contribution to the molecular basis of its antiangiogenic action." Journal of Molecular and Cellular Cardiology 28.7 (1996): 1523-9.
- Griffioen, A. W., et al. "Rapid angiogenesis onset after discontinuation of sunitinib treatment of renal cell carcinoma patients." Clinical Cancer Research 18.14 (2012): 3961-71.
- Thermo Fisher Scientific. "Endothelial Tube Formation Assay (In Vitro Angiogenesis) Day 0:." Thermo Fisher Scientific, 2009.
- de Boüard, S., et al. "Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma." Molecular Cancer Therapeutics 6.7 (2007): 2031-40.
- Banani, Amirali. "The VEGF Molecular Signalling Pathway Mechanism Explained." Medium, 24 Feb. 2023.
- Im, J. H., et al. "Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells." OncoTargets and Therapy 7 (2014): 1589-98.
- ibidi GmbH.
- Ferreira, A. K., et al.
- S-L. Xin, et al. "Sunitinib: the antiangiogenic effects and beyond." OncoTargets and Therapy 9 (2016): 5375-85.
- Gagliardi, A. R., et al. "Antiangiogenic and antiproliferative activity of suramin analogues." Cancer Chemotherapy and Pharmacology 41.2 (1997): 117-24.
- Myers, E. R., et al. "Suramin analogs inhibit human angiogenesis in vitro." Journal of Surgical Research 91.2 (2000): 125-30.
- Belair, D. G., et al. "Amphiphilic suramin dissolves Matrigel, causing an 'inhibition' artefact within in vitro angiogenesis assays.
- Hotz, B., et al. "Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer." Journal of Gastrointestinal Surgery 11.2 (2007): 171-8.
- D'Amico, J. D., et al. "Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery." OncoTargets and Therapy 8 (2015): 3157-71.
- Belair, D. G., et al. "Amphiphilic suramin dissolves Matrigel, causing an 'inhibition' artefact within in vitro angiogenesis assays.
- Sun, H., et al. "(PDF) Anti-angiogenic Effects of Dimethyl Sulfoxide on Endothelial Cells.
- Jensen, L. D., et al. "In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology." International Journal of Molecular Sciences 22.11 (2021): 5683.
- Gagliardi, A., et al. "Suramin, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator." Cancer Research 54.10 (1994): 2587-93.
- Gagliardi, A., and D. C. Collins. "Inhibition of angiogenesis by suramin." Anticancer Research 12.5 (1992): 1461-5.
- Kerkelä, R., et al. "Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase.
- Kappers, M. H., et al. "Platelet function is disturbed by the angiogenesis inhibitors sunitinib and sorafenib, but unaffected by bevacizumab." Annals of Oncology 22.4 (2011): 931-8.
- Matsumoto, S., et al. "Anti-angiogenic agent sunitinib transiently increases tumor oxygenation and suppresses cycling hypoxia." Cancer Biology & Therapy 12.4 (2011): 335-42.
- Pifferi, V., et al. "Prediction of the response to antiangiogenic sunitinib therapy by non-invasive hybrid diffuse optics in renal cell carcinoma." Biomedical Optics Express 15.9 (2024): 5849-67.
- Ahmadzadeh, Nima. "Why do I get endothelial tube formation in my negative controls in my assay?
- BenchChem. "controlling for vehicle effects of DMSO in Avocadyne experiments." BenchChem.
- Al-Oqaili, R. A., et al. "Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study." Pharmacognosy Magazine 14.59 (2018): 509-13.
- Sigma-Aldrich. "Endothelial Cell Tube Formation Angiogenesis Assay." Sigma-Aldrich.
- Sun, H., et al. "Anti-angiogenic effects of dimethyl sulfoxide on endothelial cells." The Journal of Toxicological Sciences 40.1 (2015): 125-30.
- Staton, C. A., and C. W. Lewis. "In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents.
- MedchemExpress. "Broussonin A | BChE Inhibitor." MedchemExpress.
- Aydin, E., et al. "Dimethyl sulfoxide-caused changes in pro- and anti-angiogenic factor levels could contribute to an anti-angiogenic response in HeLa cells." Cytotechnology 68.4 (2016): 1261-71.
- Cell Biolabs. "Endothelial Tube Formation Assay (In Vitro Angiogenesis)." Cell Biolabs.
- TargetMol. "Broussonin C | Tyrosinase | Antifection." TargetMol.
- BenchChem. "Application Note and Protocol: Preparation of Broussonin C Stock Solution in DMSO." BenchChem.
- Lelliott, P. M., et al. "Polyanionic Drug Suramin Neutralizes Histones and Prevents Endotheliopathy." The Journal of Immunology 207.9 (2021): 2246-57.
- ibidi GmbH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-angiogenic effects of dimethyl sulfoxide on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide-caused changes in pro- and anti-angiogenic factor levels could contribute to an anti-angiogenic response in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suramin is a potent inhibitor of vascular endothelial growth factor. A contribution to the molecular basis of its antiangiogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of angiogenesis by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 11. ibidi.com [ibidi.com]
- 12. Amphiphilic suramin dissolves Matrigel, causing an ‘inhibition’ artefact within in vitro angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphiphilic suramin dissolves Matrigel, causing an 'inhibition' artefact within in vitro angiogenesis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet function is disturbed by the angiogenesis inhibitors sunitinib and sorafenib, but unaffected by bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussonin A Technical Support Center: Best Practices for Stock Solution Stability
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for maintaining the integrity and stability of Broussonin A stock solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the validity of research outcomes.
Introduction to Broussonin A Stability
Broussonin A is a phenolic compound known for its antioxidant properties. This inherent reactivity, while beneficial for its biological activity, also makes it susceptible to degradation. The primary pathway of degradation for phenolic compounds like Broussonin A is oxidation, which can be accelerated by several environmental factors. Understanding and mitigating these factors are key to preserving the potency of your Broussonin A stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Broussonin A stock solution has changed color. What does this mean and can I still use it?
A change in the color of your Broussonin A stock solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the phenolic hydroxyl groups, leading to the formation of quinone-type structures which are colored. It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate and irreproducible experimental results. The appearance of a precipitate can also indicate degradation or reduced solubility.
Question 2: What is the primary cause of Broussonin A degradation in solution?
The primary degradation pathway for Broussonin A, a phenolic compound, is oxidation. This process is primarily influenced by:
-
Oxygen: The presence of dissolved oxygen in the solvent is a major driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: The stability of phenolic compounds is often pH-dependent. While specific data for Broussonin A is limited, many phenolic compounds are more susceptible to oxidation at neutral to alkaline pH.
Question 3: I've been storing my Broussonin A stock solution at -20°C, but I'm still seeing signs of degradation. Why might this be happening?
While low-temperature storage is crucial, several factors could still contribute to degradation at -20°C:
-
Frequent Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce more dissolved oxygen into the solution and the formation of ice crystals can physically stress the compound, potentially accelerating degradation.
-
Improper Sealing: If the storage vial is not sealed properly, oxygen can still enter and cause gradual oxidation over time.
-
Light Exposure: Even brief or repeated exposure to ambient light when handling the solution outside of the freezer can contribute to photodegradation over time.
-
Solvent Purity: The use of solvents that are not high-purity or anhydrous can introduce impurities or water that may facilitate degradation.
Question 4: Can I prepare a large volume of Broussonin A stock solution and use it over several months?
It is highly recommended to prepare smaller, single-use aliquots of your Broussonin A stock solution. This practice minimizes the number of freeze-thaw cycles the main stock undergoes and reduces the risk of contamination and degradation from repeated exposure to the environment. While some vendor data suggests stability for up to 6 months at -80°C, preparing smaller aliquots is a more robust strategy to ensure the long-term integrity of your compound.
Visualizing Degradation Factors & Preventative Measures
The following diagram illustrates the key factors that can lead to the degradation of Broussonin A and the corresponding preventative measures that should be taken.
Caption: Factors contributing to Broussonin A degradation and corresponding preventative measures.
Recommended Protocol for Preparation and Storage of Broussonin A Stock Solutions
This protocol is designed to be a self-validating system to minimize degradation.
Materials:
-
Broussonin A (solid)
-
High-purity, anhydrous DMSO (or other appropriate solvent such as ethanol, chloroform, dichloromethane, ethyl acetate, or acetone)[1][2]
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
-80°C Freezer
Procedure:
-
Pre-Preparation:
-
Allow the vial of solid Broussonin A to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.
-
Prepare a clean and dry working area. For optimal results, consider performing the dissolution in a glove box with an inert atmosphere.
-
-
Dissolution:
-
Calculate the required amount of solvent to achieve the desired stock concentration.
-
Carefully add the appropriate volume of anhydrous DMSO (or other chosen solvent) to the vial containing the solid Broussonin A.
-
Immediately flush the headspace of the vial with a gentle stream of inert gas (Argon or Nitrogen) and securely cap the vial.
-
Vortex the solution until the Broussonin A is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
-
Aliquoting:
-
Once fully dissolved, immediately proceed to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials.
-
Work quickly to minimize exposure to light and atmospheric oxygen.
-
Before capping each aliquot, flush the headspace with inert gas.
-
Seal the vials tightly with PTFE-lined screw caps.
-
-
Storage:
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Place the aliquots in a freezer box and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Record the storage location and details in your lab notebook or inventory system.
-
Workflow for Handling Broussonin A Stock Solution:
Caption: Recommended workflow for preparing and handling Broussonin A stock solutions.
Summary of Storage Parameters
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO is preferred for long-term stability. Other options include ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] | Anhydrous solvents minimize water-mediated degradation. DMSO is a good solvent for many organic compounds and is often used for long-term storage of stock solutions. |
| Temperature | -80°C for long-term storage (up to 6 months).[3] -20°C for short-term storage (up to 1 month).[3] | Low temperatures significantly slow down the rate of chemical degradation. |
| Light Exposure | Store in amber vials and protect from light during handling.[4] | Broussonin A, like many phenolic compounds, is susceptible to photodegradation. |
| Oxygen Exposure | Use anhydrous solvents, flush vials with inert gas (Argon or Nitrogen), and ensure tight sealing. | Minimizes oxidation, which is the primary degradation pathway for phenolic compounds. |
| pH | Avoid aqueous buffers for long-term storage. If dilution in a buffer is necessary for an experiment, prepare it fresh and use it immediately. | The stability of phenolic compounds can be pH-dependent, with increased degradation often observed at neutral to alkaline pH. |
| Freeze-Thaw Cycles | Prepare single-use aliquots to minimize freeze-thaw cycles. | Repeated freezing and thawing can introduce oxygen and cause physical stress to the compound, leading to degradation. |
By implementing these best practices, researchers can significantly enhance the stability of their Broussonin A stock solutions, leading to more reliable and reproducible experimental outcomes.
References
-
BioCrick. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer. Available from: [Link]
-
MySkinRecipes. Broussonin A. Available from: [Link]
Sources
- 1. Effect of acidic pH on the stability of α–Synuclein dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Broussonin A Autofluorescence in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of autofluorescence when working with Broussonin A in microscopy applications. As a phenolic compound, Broussonin A possesses intrinsic fluorescence that can interfere with the detection of your specific signals. This resource is designed to help you understand, manage, and mitigate this issue effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when encountering Broussonin A autofluorescence.
Q1: What is Broussonin A, and why is it autofluorescent?
A1: Broussonin A is a prenylated flavonoid, a class of phenolic compounds known for their biological activity.[1] Like many flavonoids, its chemical structure contains conjugated ring systems with delocalized electrons. These electrons can be excited by the illumination sources in a fluorescence microscope, and as they return to their ground state, they emit light, a phenomenon known as autofluorescence. This intrinsic fluorescence is often broad, spanning multiple wavelengths.[2]
Q2: I'm seeing a strong background signal in my untreated/control cells when I'm not using any fluorescent labels. Could this be Broussonin A autofluorescence?
A2: Yes, that is a strong possibility. If your experimental model involves treating cells or tissues with Broussonin A, any diffuse, non-specific fluorescence observed in your control samples (those without fluorescent antibodies or dyes) is likely due to the autofluorescence of Broussonin A and/or endogenous cellular fluorophores. It's crucial to image an unstained, Broussonin A-treated sample to characterize this background signal.[3][4]
Q3: At what wavelengths can I expect to see Broussonin A autofluorescence?
A3: While specific excitation and emission maxima for Broussonin A are not extensively documented in publicly available literature, related flavonoids and other phenolic compounds typically exhibit broad excitation and emission spectra. You can generally expect significant autofluorescence when exciting with UV, violet, and blue light (roughly 350-490 nm), with emission often appearing in the blue, green, and yellow regions of the spectrum (roughly 450-600 nm).[2][5]
Q4: How does Broussonin A autofluorescence interfere with my immunofluorescence staining?
A4: The broad emission spectrum of Broussonin A can overlap with the emission spectra of commonly used fluorophores like DAPI, FITC, and GFP. This spectral overlap makes it difficult to distinguish the specific signal from your fluorescent probe from the background autofluorescence, leading to a poor signal-to-noise ratio and potentially false-positive results.[6][7]
Q5: Is there a "magic bullet" solution to completely eliminate Broussonin A autofluorescence?
A5: Unfortunately, there is no single method that universally eliminates all autofluorescence without affecting the specific signal. The optimal approach is often a combination of strategies tailored to your specific experimental setup, including the choice of fluorophores, sample preparation techniques, and image acquisition and processing methods. This guide will walk you through these strategies.
Troubleshooting Guides
This section provides detailed troubleshooting workflows and protocols to mitigate Broussonin A autofluorescence. We will explore three main strategies: Experimental Design and Optimization , Chemical Quenching , and Image Acquisition and Processing .
Strategy 1: Experimental Design and Optimization
The most effective way to combat autofluorescence is to minimize it from the outset.
Causality: The emission spectrum of your chosen fluorophore likely has significant overlap with the autofluorescence spectrum of Broussonin A.
Solution: Choose fluorophores that emit in the far-red or near-infrared regions of the spectrum (emission > 650 nm). Autofluorescence from biological molecules and compounds like Broussonin A is typically weaker at longer wavelengths.[8][9]
Recommended Fluorophores to Reduce Interference:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| Commonly Problematic | |||
| DAPI | 358 | 461 | Blue |
| FITC / Alexa Fluor 488 | 495 | 519 | Green |
| Recommended Alternatives | |||
| Cy5 / Alexa Fluor 647 | 650 | 670 | Far-Red |
| Alexa Fluor 750 | 749 | 775 | Near-Infrared |
| DyLight 680 | 692 | 712 | Far-Red |
Note: Data compiled from various sources.
Causality: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in cells and tissues to create fluorescent products (Schiff bases), compounding the autofluorescence from Broussonin A.[10][11]
Solution: Optimize your fixation protocol.
-
Reduce Fixation Time: Use the minimum fixation time necessary to preserve morphology.[10]
-
Change Fixative: If compatible with your antibodies and experimental goals, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which generally induce less autofluorescence.[3]
-
Aldehyde Blocking: If you must use an aldehyde fixative, you can perform a quenching step after fixation.
Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol reduces aldehyde groups to non-fluorescent hydroxyl groups.[11]
-
Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubation: After your standard fixation and washing steps, incubate the samples in the NaBH₄ solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual NaBH₄.
-
Proceed: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).
Strategy 2: Chemical Quenching of Autofluorescence
Chemical quenching agents can be applied to your samples to reduce autofluorescence. These methods are particularly useful when autofluorescence is high and cannot be sufficiently minimized through experimental design alone.
Causality: High concentrations of Broussonin A or endogenous fluorophores like lipofuscin can still produce significant autofluorescence across a broad spectrum.[8]
Solution: Use a broad-spectrum quenching agent like Sudan Black B.
Mechanism: Sudan Black B is a lipophilic dye that is thought to physically mask fluorescent components like lipofuscin and other autofluorescent molecules through physical adsorption and light absorption, thereby quenching their emission.[8][12][13]
Protocol: Sudan Black B (SBB) Quenching
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark to ensure it is fully dissolved, then filter the solution to remove any undissolved particles.
-
Application: After your secondary antibody incubation and final washes, incubate your slides in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Quickly rinse the slides multiple times in PBS until the wash buffer runs clear. It is important to wash thoroughly to remove excess SBB.
-
Mounting: Mount your coverslips with an appropriate mounting medium.
Important Consideration: While highly effective, SBB can introduce its own fluorescence in the far-red channel, so it may not be suitable for all experiments using fluorophores in that region.[8] Always test on a control slide first. Commercially available alternatives like TrueBlack® have been developed to have lower far-red emission.[8]
Strategy 3: Image Acquisition and Processing
If you cannot sufficiently reduce autofluorescence through physical or chemical means, you can leverage the power of your imaging software to computationally remove it.
Causality: The emission spectrum of Broussonin A is broad and may have a "tail" that extends into the detection channel of your specific fluorophore.
Solution: Use Spectral Unmixing.
Mechanism: Spectral unmixing, or linear unmixing, is a powerful technique available on many modern confocal microscopes. It treats autofluorescence as a distinct fluorescent "species". By first acquiring the emission spectrum of the autofluorescence from a control sample (treated with Broussonin A but unstained), the software can then mathematically subtract this spectral signature from your fully stained sample, isolating the true signal from your fluorophore.[6][7][9][14]
Workflow: Spectral Unmixing for Autofluorescence Removal
Caption: Workflow for spectral unmixing to remove autofluorescence.
Summary of Troubleshooting Strategies
| Strategy | Approach | Pros | Cons | Best For |
| Experimental Design | Use far-red fluorophores | Simple, avoids chemical treatments | May require purchasing new antibodies/dyes | Most immunofluorescence experiments |
| Optimize fixation | Reduces a major source of autofluorescence | Alcohol fixation not suitable for all antigens | Aldehyde-heavy protocols | |
| Chemical Quenching | Sodium Borohydride | Effective for aldehyde-induced autofluorescence | Hazardous, can affect tissue integrity | Post-aldehyde fixation |
| Sudan Black B | Broad-spectrum quenching, very effective | Can have its own far-red fluorescence | High lipofuscin or very strong autofluorescence | |
| Image Processing | Spectral Unmixing | Computationally elegant, highly specific | Requires a spectral detector on the microscope | When other methods fail or are not sufficient |
By systematically working through these FAQs and troubleshooting guides, you can effectively manage and mitigate the challenges of Broussonin A autofluorescence, leading to clearer, more reliable microscopy data.
References
-
Rostovtseva, A., et al. (2022). Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach. International Journal of Molecular Sciences, 23(23), 14728. Available from: [Link]
-
Yang, Z., et al. (2023). Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury. Frontiers in Neurology, 14, 1176508. Available from: [Link]
-
Burt, T., et al. (2016). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. ChemBioChem, 17(15), 1424-1428. Available from: [Link]
-
Parrish, S., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Biomedicines, 11(2), 521. Available from: [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Donaldson, L., & Williams, J. (2018). Autofluorescence in Plants. Molecules, 23(7), 1789. Available from: [Link]
-
University of Leicester. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
Lin, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 73. Available from: [Link]
-
Semantic Scholar. (n.d.). Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Retrieved from [Link]
-
Limite, G., et al. (2021). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Bio-protocol, 11(15), e4117. Available from: [Link]
-
Martin, S., et al. (2021). Immersion-Based Clearing and Autofluorescence Quenching in Myocardial Tissue. Frontiers in Cardiovascular Medicine, 8, 770857. Available from: [Link]
-
Erben, T., et al. (2016). What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling. Histopathology, 69(3), 406-22. Available from: [Link]
-
Eman, A., et al. (2021). Efficacy of Sodium Borohydride for Autofluorescence Reduction in Formalin-Fixed Paraffin-Embedded Common Quail (Coturnix coturnix) Lungs Under Different Antigen Retrieval Conditions. Journal of Histotechnology, 44(4), 183-193. Available from: [Link]
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
Rostovtseva, A., et al. (2022). Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach. ResearchGate. Available from: [Link]
-
Kim, H., et al. (2023). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Biomedical Optics Express, 14(2), 659-671. Available from: [Link]
-
Erben, T., et al. (2016). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling. ResearchGate. Available from: [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help with problems of autofluorescence in immunostaining?. Retrieved from [Link]
-
Takara Bio. (n.d.). Excitation and emission information for Living Colors fluorescent proteins. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
-
Bitesize Bio. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014). Molecular Probes Tutorial Series— Anatomy of Fluorescence Spectra. YouTube. Retrieved from [Link]
-
Hutzler, P., et al. (1998). Tissue localization of phenolic compounds in plants by confocal laser scanning microscopy. Journal of Experimental Botany, 49(323), 953-965. Available from: [Link]
-
Mayo Clinic. (n.d.). Characteristics of Tyrosinate Fluorescence Emission in α- and β-Purothionins. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence excitation and emission spectra of the different.... Retrieved from [Link]
-
Iwadate, Y., et al. (2022). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Molecules, 27(19), 6265. Available from: [Link]
Sources
- 1. Broussonin A | CAS:73731-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 8. biotium.com [biotium.com]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
Technical Guide: Broussonin A – Handling, Storage, and Experimental Optimization
Introduction & Chemical Context
Broussonin A (CAS: 68366-64-3) is a prenylated stilbenoid (specifically a 1,3-diphenylpropane derivative) isolated from Broussonetia papyrifera (Paper Mulberry). Unlike simple flavonoids, its structure contains both phenolic hydroxyl groups and a prenyl side chain.
Why this matters for handling:
-
Redox Sensitivity: The phenolic hydroxyls are prone to auto-oxidation, leading to quinone formation (browning) and loss of biological activity [1].
-
Photosensitivity: As a stilbenoid derivative, it is susceptible to photo-isomerization (trans-to-cis conversion) under UV and fluorescent light, which alters its binding affinity to targets like Tyrosinase [4].
-
Hydrophobicity: The prenyl group increases lipophilicity, making aqueous solubility a critical failure point during experimental setup.
Core Module: Storage & Stability (The "Cold Chain")
The integrity of Broussonin A is non-negotiable. Improper storage leads to "silent degradation," where the compound appears intact but exhibits shifted IC50 values.
Storage Specifications
| Parameter | Standard (Solid) | Standard (Solution) | Critical Note |
| Temperature | -20°C (Long term) | -80°C (Best practice) | -20°C is acceptable for solutions < 1 month. |
| Light | Total Darkness | Total Darkness | Wrap vials in aluminum foil or use amber glass. |
| Atmosphere | Desiccated | Inert Gas (Argon/N2) | Hygroscopic nature accelerates hydrolysis. |
| Container | Glass (Amber) | Glass (Amber) | Avoid low-grade plastics due to potential leaching or adsorption of lipophilic compounds. |
The "Thaw-Lock" Protocol
Never open a cold vial immediately.
-
Remove vial from -20°C storage.
-
Place in a desiccator or dark box at room temperature (RT) for 30 minutes .
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder. This water catalyzes hydrolysis and oxidation during subsequent storage.
Visualization: Storage Workflow
Figure 1: The "Thaw-Lock" workflow ensures moisture exclusion before long-term storage.
Core Module: Solubilization & Reconstitution
The #1 User Error: Attempting to dissolve Broussonin A directly in cell culture media or aqueous buffers. It will precipitate immediately, often forming micro-crystals invisible to the naked eye but capable of skewing absorbance readings.
Recommended Solvents
-
DMSO (Dimethyl Sulfoxide): Primary choice. Solubility > 10 mM.
-
Ethanol (100%): Secondary choice. Volatility makes maintaining precise concentrations difficult over long assays.
Step-by-Step Reconstitution Protocol
-
Calculate: Determine the volume of DMSO required to reach a 10 mM to 50 mM stock concentration. Do not make low-concentration stocks (e.g., 100 µM) for long-term storage.
-
Add Solvent: Add DMSO to the vial. Vortex gently for 15-30 seconds.
-
Verify: Hold against a light source. The solution must be crystal-clear. If cloudy, sonicate in a water bath (RT) for 2 minutes.
-
Dilution (The "Crash" Prevention):
-
When adding to aqueous buffer (e.g., PBS or Media), never exceed 0.5% - 1.0% final DMSO concentration.
-
Technique: Place the pipette tip into the stirring buffer and dispense slowly. Do not drop the DMSO stock on top of the static buffer surface.
-
Visualization: Solubility Decision Tree
Figure 2: Decision tree for solvent selection and dilution limits to prevent precipitation.
Troubleshooting & Experimental Optimization
Scenario A: "My Tyrosinase IC50 values are inconsistent."
Root Cause: Oxidation or Enzyme Interference.
-
Mechanism: Broussonin A is a potent tyrosinase inhibitor (IC50 ~1.5 µM) [2].[1] However, oxidized phenolic compounds can act as substrates or irreversible inactivators (suicide inhibition) rather than competitive inhibitors, skewing data.
-
Fix:
-
Prepare fresh stock immediately before the assay.
-
Add 0.01% BSA (Bovine Serum Albumin) to the buffer to prevent non-specific sticking of the lipophilic compound to the plastic plate.
-
Use a kinetic read (slope of reaction) rather than an endpoint read to detect early-stage inhibition before oxidation occurs.
-
Scenario B: "The solution turned yellow/brown overnight."
Root Cause: Quinone formation via auto-oxidation.
-
Mechanism: The hydroxyl groups on the phenyl ring have oxidized.
-
Fix: Discard the solution. For future experiments, degas your buffers (PBS/Media) to remove dissolved oxygen or add a mild antioxidant (e.g., Ascorbic Acid) if it does not interfere with your specific assay.
Scenario C: "I see cytotoxicity in my cell controls."
Root Cause: Solvent toxicity, not compound toxicity.
-
Mechanism: Broussonin A requires DMSO. If your final DMSO concentration exceeds 0.5% (common in high-dose wells), the DMSO itself may be killing cells or altering membrane permeability [5].
-
Fix: Include a "Vehicle Control" (DMSO only) at the highest concentration used. If the vehicle kills >10% of cells, you must increase the concentration of your stock solution to lower the required volume of DMSO.
Frequently Asked Questions (FAQs)
Q: Can I autoclave Broussonin A solutions? A: Absolutely not. The high heat and pressure will degrade the stilbenoid structure. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or Nylon filter. Do not use cellulose acetate filters, as they bind polyphenols.
Q: Is Broussonin A light sensitive? A: Yes. Like Resveratrol, it can undergo photo-isomerization from trans to cis forms [4]. This changes the 3D shape of the molecule and will drastically alter binding affinity in protein-ligand interaction studies. Always work under low light or use amber tubes.
Q: How do I verify the concentration of my stock? A: Use UV-Vis spectrophotometry. Stilbenoids typically have a characteristic absorbance peak around 300–320 nm. Measure a dilute sample and use the molar extinction coefficient (if available) or a standard curve to verify the stock didn't precipitate.
References
-
BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Broussonin A Analogs as Tyrosinase Inhibitors. Retrieved from
-
Ryu, Y. B., et al. (2012). Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
CABI Compendium. (2019). Broussonetia papyrifera (paper mulberry).[2][3][4] Retrieved from
-
Välimaa, A. L., et al. (2020). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Retrieved from
-
Tardif, S., et al. (2022).[5] Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International Journal of Molecular Sciences. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human mediated translocation of Pacific paper mulberry [Broussonetia papyrifera (L.) L'Hér. ex Vent. (Moraceae)]: Genetic evidence of dispersal routes in Remote Oceania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 5. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Broussonin A experiments
Subject: Troubleshooting Inconsistent Results in Broussonin A (Diphenylpropanoid) Assays Ticket ID: BA-TCH-902 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division
Introduction: The "Friday vs. Monday" Phenomenon
Research on Broussonin A (a diphenylpropanoid phytoalexin isolated from Broussonetia papyrifera) often suffers from a specific frustration: excellent inhibition data one week, followed by non-replicable noise the next.
As a polyphenol with a stilbenoid-like backbone, Broussonin A is chemically reactive and hydrophobically stubborn. Inconsistent results are rarely due to biological failure; they are almost always chemical handling errors masquerading as biological variability.
This guide addresses the three most common failure modes: Micro-precipitation (Solubility) , Photo-oxidation (Stability) , and Pathway Kinetics (Timing).
Part 1: Chemical Stability & Handling (The Foundation)
Diagnosis: If your IC50 values shift by >2-fold between batches, or if cell viability drops unexpectedly in "treated" controls, you likely have a solubility or stability issue.
Issue 1: The "Invisible" Precipitate
Symptom: High variability in dose-response curves; "crashing out" upon addition to cell culture media.
Root Cause: Broussonin A is highly lipophilic. When a 100% DMSO stock is pipetted directly into aqueous media (e.g., DMEM), the rapid polarity shift causes the compound to precipitate into micro-crystals that are invisible to the naked eye but biologically inactive or cytotoxic.
The Fix: Serial Intermediate Dilution Do not "shock" the compound. Use an intermediate solvent step.
Protocol:
-
Master Stock: Dissolve Broussonin A powder in 100% anhydrous DMSO to 50 mM. Store at -80°C.
-
Working Stock (100x): Dilute the Master Stock into an intermediate solvent (e.g., PBS with 10% DMSO or pure Ethanol if compatible) before adding to the final media.
-
Final Step: Ensure final DMSO concentration in culture is <0.1% to avoid solvent toxicity.
Issue 2: Photo-Isomerization & Oxidation
Symptom: Stock solution turns amber/brown over time; loss of enzymatic inhibition potency.
Root Cause: The phenolic hydroxyl groups on Broussonin A are prone to oxidation (forming quinones), and the carbon backbone can undergo slow photo-isomerization under ambient light, altering its binding affinity to targets like Tyrosinase or NF-κB.
Data: Stability Profile
| Condition | Stability Duration | Observation |
| Powder (-20°C, Dark) | 2 Years | Stable. |
| DMSO Stock (RT, Light) | < 4 Hours | Rapid degradation/isomerization. |
| DMSO Stock (-80°C) | 6 Months | Stable.[1] Avoid freeze-thaw cycles.[1][2] |
| Aqueous Media (37°C) | 12-24 Hours | Oxidation begins (media browning). |
Visualization: Optimal Solubilization Workflow
Figure 1: Stepwise dilution prevents "solvent shock," ensuring Broussonin A remains in solution rather than forming inactive micro-precipitates.
Part 2: Biological Assay Troubleshooting
Application A: Anti-Inflammatory Signaling (NF-κB/MAPK)[3][4]
Context: Broussonin A suppresses inflammation (e.g., in LPS-stimulated RAW264.7 macrophages) by inhibiting NO production and downregulating iNOS/COX-2.
FAQ: Why is my Western Blot data for p-p65 or p-ERK inconsistent? Answer: Phosphorylation is a transient event.
-
The Mistake: Harvesting cells at 24 hours (standard for NO release) to look for phosphorylation.
-
The Fix: Phosphorylation of MAPK (ERK/p38) and NF-κB (p65) peaks early (15–60 mins post-LPS). You must run separate timelines for protein expression (iNOS: 18–24h) and signaling phosphorylation (30 min).
FAQ: My NO inhibition (Griess Assay) has high background. Answer: Phenol Red interference.
-
The Fix: Use Phenol Red-free DMEM for Griess assays. Broussonin A's phenolic structure can also oxidize, contributing to absorbance at 540nm. Always include a "Compound Only" blank (Media + Broussonin A, no cells) to subtract this background.
Visualization: Mechanism & Intervention Points[1][3][5][6]
Figure 2: Broussonin A exerts anti-inflammatory effects by blocking upstream phosphorylation of MAPK and nuclear translocation of NF-κB, ultimately reducing iNOS expression.
Application B: Tyrosinase Inhibition (Enzymatic Assay)
Context: Broussonin A is a competitive inhibitor of tyrosinase (monophenolase and diphenolase activities).
FAQ: I see inhibition, but it's not dose-dependent. Answer: This is often due to Non-Specific Binding or Chelation .
-
Tyrosinase is a copper-containing enzyme. Polyphenols can sometimes chelate the copper rather than binding the active site specifically.
-
Validation Step: Add excess Cu2+ to the reaction. If inhibition is reversed, the mechanism is chelation, not competitive binding. However, Broussonin A is generally established as a competitive inhibitor [1].
Protocol: Preventing False Positives
-
Enzyme: Mushroom Tyrosinase (200 U/mL).
-
Substrate: L-DOPA (for diphenolase) or L-Tyrosine (for monophenolase).[3]
-
Control: Kojic Acid (Positive Control).
-
Correction: Measure absorbance of Broussonin A alone at the detection wavelength (475nm or 490nm) to correct for its own color.
References
-
Tyrosinase Inhibition: Ryu, Y. B., et al. (2012). "Inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki on tyrosinase." Bioorganic & Medicinal Chemistry Letters.
-
Anti-Inflammatory Mechanism: Ko, H. H., et al. (2008). "Bioactive constituents of Broussonetia papyrifera." Journal of Natural Products.
-
General Stability of Stilbenoids: Francioso, A., et al. (2014). "Stability of trans-resveratrol and its derivatives." Molecules. (Used as proxy for diphenylpropanoid stability).
-
Broussonin E/A Pathways: Huang, S. P., et al. (2019). "Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway."[4][5][6] Chinese Journal of Natural Medicines.
Sources
Optimizing incubation time for Broussonin A treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Broussonin A. This document is designed to provide you, our fellow researchers, with field-proven insights and detailed protocols to help you successfully design and troubleshoot your experiments. We understand that optimizing treatment conditions is critical for obtaining reliable and reproducible data. This guide focuses on the most common challenge: determining the optimal incubation time for Broussonin A treatment.
Frequently Asked Questions (FAQs): Optimizing Incubation Time
This section addresses the fundamental questions researchers face when starting work with Broussonin A. Our goal is to move beyond simple numbers and explain the causality behind experimental choices.
Q1: I'm starting a new project with Broussonin A. How do I determine the right incubation time?
A1: The optimal incubation time is not a single value; it is intrinsically linked to the biological question you are asking. The mechanism of action of Broussonin A, which includes the inhibition of key signaling pathways like VEGF-A/VEGFR-2, dictates that different cellular responses will occur on different timescales.[1][2]
Your first step should always be a time-course experiment coupled with a dose-response analysis. This dual approach is critical for mapping the cellular response landscape.
-
For rapid signaling events (e.g., phosphorylation): These are often transient events occurring within minutes to a few hours. An initial time-course might involve points like 0, 15, 30, 60, 120, and 240 minutes. For example, studies have pretreated cells with Broussonin A for 30 minutes before stimulation to assess its immediate impact on signaling cascades.[1]
-
For changes in protein expression or cell cycle arrest: These processes require transcription and translation or progression through cell cycle phases and typically take longer. A suitable time-course would be 6, 12, 24, and 48 hours. Broussonin A has been shown to induce G1 cell cycle arrest, a process that requires a longer incubation to observe significant changes in cell population distribution.[1]
-
For terminal events (e.g., apoptosis, cytotoxicity, anti-proliferative effects): These are the culmination of upstream events and require the longest incubation times. We recommend testing 24, 48, and 72-hour time points. Studies measuring the anti-proliferative effects of Broussonin A often use these longer durations to allow for measurable differences in cell populations.[1][2]
Q2: Does the optimal incubation time vary between different cell types?
A2: Absolutely. The response to any bioactive compound is highly dependent on the specific cell line's genetic background, metabolic rate, and expression levels of the target proteins.
-
Metabolic Rate: Faster-growing cell lines may exhibit responses more quickly than slower-growing ones.
-
Target Expression: A cell line with high expression of VEGFR-2 (a key target of Broussonin A) might show a more rapid and potent response in angiogenesis-related assays.[1][2]
-
Drug Resistance Mechanisms: Some cell lines may have active efflux pumps or metabolic pathways that degrade the compound, potentially requiring longer incubation times or higher concentrations to see an effect.
Therefore, it is crucial to empirically determine the optimal incubation time for each specific cell line you are working with, even if you are replicating a published experiment.
Q3: Can I use the same incubation time for a cell viability assay and a Western blot for signaling proteins?
A3: This is a common pitfall and is strongly discouraged. Using a 24-hour incubation time suitable for a cell viability assay to look for the phosphorylation of ERK, for example, will likely yield misleading results.
-
Signaling (e.g., p-ERK, p-Akt): Phosphorylation events are often rapid and transient. The peak signal may occur within 30-60 minutes and return to baseline by 24 hours. Using a long incubation time will miss this critical window of activity.
-
Viability/Proliferation (e.g., MTT/MTS Assay): These assays measure the cumulative effect of the compound over time. A short incubation of 1-2 hours will likely not be sufficient to cause a measurable change in the overall cell population's metabolic activity.[3]
The experimental endpoint dictates the incubation time. Always design your time-course experiments to match the kinetics of the biological process you are measuring.
Troubleshooting Guide: Common Issues & Solutions
Q1: I'm not observing any effect of Broussonin A on my cells, even at high concentrations. Is my incubation time too short?
A1: This is a common issue that can stem from several factors. While an insufficient incubation time is a likely culprit, especially for endpoints like apoptosis or proliferation, consider these other possibilities:
-
Endpoint Mismatch: Are you looking for an apoptotic effect after only 4 hours? Apoptosis is a complex process; you may need 24-48 hours to see significant DNA fragmentation or caspase activation.[4][5][6][7]
-
Compound Stability: Is Broussonin A stable in your culture medium for the duration of your experiment? For long incubation periods (>24 hours), consider replenishing the medium with fresh Broussonin A every 24-48 hours.[8]
-
Cell Density: Confluent or overly dense cell cultures can exhibit altered drug sensitivity.[9] Ensure you are seeding cells at a consistent and optimal density where they are in the logarithmic growth phase during treatment.
-
Target Presence: Does your cell line express the molecular targets of Broussonin A (e.g., VEGFR-2)?[1] Confirm target expression via Western blot or qPCR before extensive experimentation.
Actionable Advice: First, extend your time-course experiment to 48 and 72 hours for proliferation/viability endpoints. If you still see no effect, verify your Broussonin A stock concentration and activity, and confirm that your cell line expresses the relevant targets.
Q2: My cells show high levels of toxicity even at short incubation times and low concentrations. What's happening?
A2: Unexpectedly high cytotoxicity can confound your results. Here’s how to troubleshoot:
-
Solvent Toxicity: What are you using to dissolve Broussonin A? DMSO is a common solvent but can be toxic to some cell lines at concentrations as low as 0.5-1%. Ensure your final DMSO concentration in the culture medium is consistent across all wells (including the vehicle control) and is below the toxic threshold for your specific cells (typically ≤ 0.1%).
-
Cell Line Sensitivity: Some cell lines are exceptionally sensitive. You may be working at the steep end of the dose-response curve. Perform a more granular dose-response experiment with concentrations an order of magnitude lower than your current range.
-
Assay Artifact: Are you using a tetrazolium-based assay like MTT? These assays measure metabolic activity, and some compounds can interfere with mitochondrial reductases, giving a false impression of cytotoxicity.[10][11] It is always good practice to confirm viability by a secondary method, such as a trypan blue exclusion assay or a live/dead fluorescent stain.
Actionable Advice: Perform a vehicle control experiment with varying concentrations of your solvent (e.g., DMSO) to determine its toxicity threshold. Simultaneously, run a detailed dose-response of Broussonin A starting from a much lower concentration (e.g., nanomolar range).
Q3: My Western blot results for phosphorylated proteins are inconsistent after Broussonin A treatment. Could incubation time be the problem?
A3: Yes, timing is critical for reproducible signaling data. Inconsistency often arises from missing the peak activation/inhibition window.
-
Transient Signaling: As mentioned, phosphorylation is often a "flash in the pan." If you measure at 1 hour in one experiment and 1.5 hours in the next, you could be on different parts of the response curve, leading to variability.
-
Cell Synchronization: If your cells are not synchronized, their signaling responses can be heterogeneous. Serum starvation for a few hours (4-12 hours, cell line dependent) before treatment can help synchronize cells in the G0/G1 phase, leading to a more uniform response.
-
Lysis and Phosphatase Activity: Once you lyse the cells, phosphatases are released and will dephosphorylate your proteins of interest. Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples on ice at all times.
Actionable Advice: Perform a detailed, short-duration time-course experiment (e.g., 0, 5, 15, 30, 60, 90 minutes) to precisely identify the peak response time for your protein of interest. Use this optimal time point for all future experiments.
Data & Recommended Starting Parameters
The following table summarizes suggested starting concentrations and incubation periods for various assays based on published literature and established cell biology principles. Note: These are starting points and must be optimized for your specific cell line and experimental conditions.
| Experimental Endpoint | Assay Type | Suggested Concentration Range (µM) | Suggested Incubation Time | Rationale & Key Insights |
| Cell Viability / Proliferation | MTS, MTT, CellTiter-Glo®, Trypan Blue | 1 - 20 µM | 24, 48, 72 hours | These endpoints reflect a cumulative effect over time. Longer incubations are needed to observe significant changes in cell population.[1][12][13] |
| Early Signaling Events | Western Blot (for p-VEGFR-2, p-Akt, p-ERK) | 5 - 10 µM | 15 min - 4 hours | Phosphorylation is rapid and often transient. A short time-course is essential to capture the peak of inhibition.[1][14] |
| Protein Expression Changes | Western Blot (for Cyclins, Bcl-2, etc.) | 5 - 10 µM | 12, 24, 48 hours | Changes in total protein levels require transcription and translation, which take several hours to become detectable.[1] |
| Apoptosis Induction | Annexin V/PI Staining, Caspase-3/7 Assay | 5 - 15 µM | 24, 48 hours | Apoptotic pathways need sufficient time to execute, leading to membrane changes (Annexin V) and caspase activation.[4][5] |
| Cell Migration / Invasion | Transwell Assay, Wound Healing Assay | 1 - 10 µM | 12 - 24 hours | These functional assays require time for cells to move. The duration should be long enough to see movement in the control group but short enough to avoid confounding effects from proliferation.[1][2] |
Visualized Workflows & Pathways
Experimental Workflow for Time Optimization
This diagram outlines the logical flow for determining the optimal incubation time for any new Broussonin A experiment.
Caption: Workflow for optimizing Broussonin A incubation time.
Broussonin A Mechanism: VEGFR-2 Signaling Pathway
Broussonin A exerts anti-angiogenic effects by inhibiting the VEGF-A/VEGFR-2 signaling pathway.[1][2] Understanding this pathway helps rationalize the choice of molecular readouts for your experiments.
Caption: Broussonin A inhibits the VEGFR-2 signaling cascade.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems, with integrated controls to ensure data integrity.
Protocol 1: Determining Optimal Incubation Time via MTS Assay
This protocol establishes the dose- and time-dependent effects of Broussonin A on cell viability. The MTS assay is a colorimetric method where viable cells reduce the MTS tetrazolium compound into a colored formazan product.[10][13]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
Broussonin A (high-concentration stock in DMSO)
-
Vehicle (cell culture grade DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: a. Determine the optimal cell seeding density to ensure cells are in the exponential growth phase for the duration of the longest time point (e.g., 72 hours). b. Seed cells in a 96-well plate at the predetermined density in 100 µL of medium per well. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect"). c. Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment Preparation: a. Prepare serial dilutions of Broussonin A in complete culture medium from your DMSO stock. Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest Broussonin A concentration. b. For example, if your highest drug concentration requires 0.1% DMSO, your vehicle control must also contain 0.1% DMSO.
-
Cell Treatment: a. After overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of the appropriate Broussonin A dilution or vehicle control medium to the wells. It is critical to work with triplicate wells for each condition. c. You will need separate plates for each major time point (e.g., one plate for 24h, one for 48h, one for 72h).
-
Incubation: a. Return the plates to the incubator (37°C, 5% CO2) and incubate for the desired time (24, 48, or 72 hours).
-
MTS Assay: a. At the end of the incubation period, add 20 µL of MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time for the reagent itself should be consistent across all plates and determined empirically to ensure the absorbance values are within the linear range of the plate reader.[12][13] c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Average the absorbance readings from the triplicate wells for each condition. b. Subtract the average background absorbance (from wells with medium and MTS reagent but no cells). c. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). d. Plot % Viability vs. Log[Broussonin A concentration] for each time point to generate dose-response curves and determine the IC50 value at each time.
Protocol 2: Assessing Early Signaling Events via Western Blotting
This protocol details how to capture the rapid, transient effects of Broussonin A on protein phosphorylation.[15][16]
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
Broussonin A (stock in DMSO)
-
Serum-free medium
-
Stimulant (e.g., VEGF-A, if applicable)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
-
BCA or Bradford Protein Assay Kit[17]
-
SDS-PAGE equipment and reagents
-
Western blotting equipment (transfer system, membranes)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Synchronization: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. To reduce basal signaling, serum-starve the cells for 4-12 hours (duration is cell-type dependent) in serum-free medium prior to treatment.
-
Treatment Time-Course: a. Prepare Broussonin A at the desired final concentration (e.g., 10 µM) in serum-free medium.[1] b. Treat the cells for a series of short time points (e.g., 0, 15, 30, 60, 120 minutes). If assessing inhibition of a stimulated pathway, pre-treat with Broussonin A for 30-60 minutes, then add the stimulant (e.g., VEGF-A) for the final 15 minutes of the incubation. c. The "0 minute" time point is your untreated or vehicle-treated control.
-
Cell Lysis (Critical Step): a. To end the treatment, immediately aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ~150 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: a. Transfer the supernatant (protein lysate) to a new tube. b. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Western Blotting: a. Normalize all samples by diluting them to the same final concentration with lysis buffer and sample loading buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[16] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[18] g. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] h. Wash thoroughly again, then apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. To confirm equal protein loading, strip the membrane and re-probe for the total protein (e.g., total Akt) and a loading control (e.g., β-actin). b. Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each time point. This will reveal the optimal incubation time to achieve maximum inhibition of phosphorylation by Broussonin A.
References
-
Jo, Y. G., et al. (2022). Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194-1205. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. [Link]
-
PubMed. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
-
CUSABIO. (n.d.). Western Blotting(WB) Protocol. [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
MDPI. (n.d.). Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation. [Link]
-
News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]
-
BioKB. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
MDPI. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Semantic Scholar. (2019). Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway. [Link]
-
PubMed. (n.d.). The brassinosteroid signal transduction pathway. [Link]
-
ResearchGate. (n.d.). Antioxidative activity and component analysis of Broussonetia kazinoki SIEB extracts. [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans. [Link]
-
PubMed. (n.d.). Antiproliferative and apoptosis induction of α-mangostin in T47D breast cancer cells. [Link]
-
ResearchGate. (n.d.). Brassinosteroids signaling transduction pathway in higher plants. [Link]
-
PLOS One. (n.d.). Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells. [Link]
-
MDPI. (2021). Butein and Frondoside-A Combination Exhibits Additive Anti-Cancer Effects on Tumor Cell Viability, Colony Growth, and Invasion and Synergism on Endothelial Cell Migration. [Link]
-
PubMed. (n.d.). The effects of glycosylation inhibitors on the proliferation of a spontaneously transformed cell line (3T6) in vitro. [Link]
-
PubMed. (n.d.). Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. [Link]
-
PubMed. (1998). Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone. [Link]
-
National Center for Biotechnology Information. (n.d.). Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes. [Link]
-
PubMed. (n.d.). Effect of brefeldin A and castanospermine on resistant cell lines as supplements in anticancer therapy. [Link]
-
PubMed. (1999). Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein. [Link]
-
PubMed. (n.d.). Quercetin Attenuates Cell Survival, Inflammation, and Angiogenesis via Modulation of AKT Signaling in Murine T-Cell Lymphoma. [Link]
-
PubMed. (n.d.). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. [Link]
-
MDPI. (2022). Antioxidant, Anti-α-Glucosidase, Antityrosinase, and Anti-Inflammatory Activities of Bioactive Components from Morus alba. [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. [Link]
-
MDPI. (2023). Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies. [Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 4. Antiproliferative and apoptosis induction of α-mangostin in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cusabio.com [cusabio.com]
- 18. bosterbio.com [bosterbio.com]
Validation & Comparative
Publish Comparison Guide: Broussonin A Selectivity for BChE over AChE
Executive Summary: The Strategic Shift to BChE Inhibition
Broussonin A , a diphenylpropane derivative isolated from Broussonetia papyrifera (Paper Mulberry), has emerged as a high-value lead compound in neuropharmacology due to its distinct selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE).
With an IC50 of 4.16 µM against BChE, Broussonin A addresses a critical therapeutic gap in late-stage Alzheimer’s Disease (AD). Unlike early-stage AD, where AChE is the primary driver of cholinergic deficit, late-stage AD is characterized by the "Cholinergic Switch"—a phenomenon where AChE levels decline by up to 45%, while BChE activity increases by 40–90%, effectively taking over acetylcholine hydrolysis. Standard therapies like Donepezil (AChE-selective) lose efficacy in this phase, making BChE-selective inhibitors like Broussonin A essential for preserving cognitive function in advanced pathology.
Part 1: Mechanistic Profile & Selectivity
The Structural Basis of Selectivity
The selectivity of Broussonin A is driven by the structural differences between the active sites of AChE and BChE.
-
AChE Active Site: Constricted by aromatic residues (e.g., Phe295, Phe297), limiting the entry of bulkier hydrophobic molecules.
-
BChE Active Site: Features a larger acyl binding pocket (approx. 200 ų larger than AChE) due to the substitution of bulky aromatic residues with smaller aliphatic ones (e.g., Val288, Leu286).
Broussonin A (1,3-diphenylpropane scaffold):
The flexible diphenylpropane backbone of Broussonin A allows it to navigate the deeper, wider gorge of BChE. It likely engages in
Kinetic Mechanism
While many cholinesterase inhibitors are competitive, diphenylpropanes often exhibit mixed-type inhibition . This implies that Broussonin A can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing the maximal rate of hydrolysis (
Visualization: The Cholinergic Switch & Inhibition Pathway
Figure 1: The "Cholinergic Switch" in Alzheimer's progression. Broussonin A specifically targets the upregulated BChE pathway dominant in late-stage disease.
Part 2: Comparative Performance Analysis
The following data contrasts Broussonin A with standard clinical inhibitors and other natural products from Broussonetia papyrifera.
Table 1: Inhibitory Potency and Selectivity Profile
| Compound | Target | IC50 (µM) | Selectivity Status | Clinical Relevance |
| Broussonin A | BChE | 4.16 | High (BChE > AChE) | Late-stage AD targeting |
| Macelignan | AChE | 4.16 | Dual / AChE Preferred | General cognitive support |
| Tacrine | Both | 0.03 (AChE) / 0.01 (BChE) | Non-selective | Withdrawn (Hepatotoxicity) |
| Donepezil | AChE | 0.06 | High (AChE >> BChE) | Early-stage AD Standard |
| Galantamine | AChE | 1.90 | Moderate (AChE > BChE) | Mild-Moderate AD |
Key Insight: While Tacrine is a more potent BChE inhibitor, its lack of selectivity leads to severe side effects. Broussonin A offers a safer natural product scaffold with significant potency (low micromolar range) specifically against the enzyme form that becomes pathological in late AD.
Part 3: Experimental Validation Framework
To validate the selectivity of Broussonin A in your own laboratory, follow this adapted Ellman’s Assay Protocol . This protocol is designed to be self-validating by running parallel AChE and BChE lines.
Protocol: Differential Cholinesterase Inhibition Assay
Objective: Determine IC50 values for Broussonin A against huAChE and huBChE.
Reagents:
-
Buffer: 100 mM Sodium Phosphate Buffer (pH 8.0).
-
Substrates:
-
Acetylthiocholine iodide (ATCh) for AChE.
-
Butyrylthiocholine iodide (BTCh) for BChE.
-
-
Chromophore: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzymes: Human recombinant AChE and BChE (or serum/erythrocyte fractions).
Workflow:
-
Preparation: Dissolve Broussonin A in DMSO (Final DMSO concentration < 0.1% to avoid enzyme denaturation).
-
Incubation:
-
Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Broussonin A).
-
Incubate at 25°C for 15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL DTNB (10 mM) + 10 µL Substrate (ATCh or BTCh, 15 mM).
-
-
Measurement:
-
Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
The yellow color results from the reaction of thiocholine with DTNB.
-
Self-Validation Check:
-
Positive Control: Run Tacrine (0.1 µM) in parallel; >90% inhibition should be observed.
-
Negative Control: DMSO only; should show 100% enzyme activity.
-
Calculation: % Inhibition =
. Plot Log[Inhibitor] vs. % Inhibition to derive IC50.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the modified Ellman's assay to determine selectivity.
References
-
Ryu, H. W., et al. (2019). Potent inhibition of acetylcholinesterase by sargachromanol I from Sargassum siliquastrum and by selected natural compounds. Bioorganic & Medicinal Chemistry.
-
Ryu, Y. B., et al. (2012).[1] Anticholinesterase potential of flavonols from paper mulberry (Broussonetia papyrifera) and their kinetic studies. Bioorganic & Medicinal Chemistry Letters.
-
MedChemExpress. Broussonin A Product Monograph.
-
Greig, N. H., et al. (2005). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodents. Proceedings of the National Academy of Sciences.
-
Lane, R. M., et al. (2006). Targeting acetylcholinesterase and butyrylcholinesterase in dementia. International Journal of Neuropsychopharmacology.
Sources
A Senior Application Scientist's Guide to Validating the Anti-Angiogenic Effect of Broussonin A In Vivo
Introduction: The Rationale for Targeting Angiogenesis with Broussonin A
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a tightly regulated process essential for development and wound healing.[1] However, in pathological states such as cancer, diabetic retinopathy, and rheumatoid arthritis, this process becomes dysregulated, contributing directly to disease progression.[2][3] Tumors, for instance, cannot grow beyond a few millimeters without recruiting a dedicated blood supply to provide oxygen and nutrients.[2] This dependency makes angiogenesis a critical target for therapeutic intervention.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal mediator of angiogenesis.[3][4] Specifically, the binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and tube formation—the cellular hallmarks of angiogenesis.[5]
Broussonin A, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a molecule of interest due to its potential anti-angiogenic activities.[6][7][8] Preclinical studies have shown that Broussonin A can abrogate VEGF-A-stimulated endothelial cell migration and tube formation.[6][7] The primary mechanism appears to be the blockade of VEGFR-2 signaling pathways.[6][7] This guide details the necessary steps to rigorously validate these in vitro and ex vivo findings in robust in vivo systems.
The Molecular Target: How Broussonin A Disrupts VEGF-A/VEGFR-2 Signaling
To design effective validation studies, we must first understand the compound's mechanism of action. Evidence suggests Broussonin A exerts its anti-angiogenic effects by directly interfering with the VEGF-A/VEGFR-2 axis.[6][7]
Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues. This initiates downstream cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for endothelial cell survival and proliferation. Broussonin A has been shown to inhibit the phosphorylation of VEGFR-2, thereby preventing the activation of these critical downstream effectors like Akt, ERK, and p38 MAPK.[6][7] Furthermore, it has been observed to prevent the VEGF-A-induced dissociation of VE-cadherin at cell-cell junctions, a key step in increasing vascular permeability and enabling endothelial cell migration.[7][9]
Caption: Broussonin A's proposed mechanism of action on the VEGF-A/VEGFR-2 signaling pathway.
Selecting and Justifying the In Vivo Models
The transition from in vitro to in vivo validation requires carefully selected models that can recapitulate the complexity of angiogenesis within a living organism.[10] While numerous assays exist, such as the Chick Chorioallantoic Membrane (CAM) and corneal micropocket assays, we advocate for a dual-model approach to provide comprehensive and cross-validated data.[10][11][12]
-
Matrigel Plug Assay in Mice: This is the gold standard for quantifying neovascularization.[13] A basement membrane extract (Matrigel) containing a pro-angiogenic stimulus (VEGF-A) and the test compound is injected subcutaneously.[13][14] The resulting solid plug is infiltrated by host endothelial cells, forming new vessels.[15] This model's key advantage is its ability to directly assess the local effect of a compound on induced angiogenesis, providing quantitative and histologically verifiable data.[13]
-
Zebrafish Angiogenesis Assay: The zebrafish (Danio rerio) model offers unparalleled advantages for rapid screening.[16] The embryos are transparent, allowing for real-time visualization of vascular development in a whole, living vertebrate.[17] Using transgenic lines like Tg(fli1:EGFP), where endothelial cells express green fluorescent protein, makes tracking vessel formation straightforward.[18] This model is particularly useful for assessing a compound's effect on developmental angiogenesis and for determining dose-dependent toxicity and efficacy in a cost-effective, high-throughput manner.
By combining the robust, quantitative nature of the murine Matrigel plug assay with the high-throughput visual power of the zebrafish model, we can build a compelling and trustworthy case for Broussonin A's in vivo efficacy.
Experimental Design: A Framework for Self-Validating Protocols
A scientifically rigorous design is predicated on the inclusion of appropriate controls. This ensures that the observed effects are directly attributable to the test compound.
-
Vehicle Control: This group receives the delivery vehicle for Broussonin A (e.g., DMSO diluted in saline) to control for any effects of the solvent itself.
-
Positive Control: This group is treated with a well-characterized, clinically relevant anti-angiogenic agent. Sunitinib , a multi-targeted tyrosine kinase inhibitor that potently blocks VEGFR-2, is an excellent choice.[19] This control validates the assay's sensitivity and provides a benchmark against which to compare Broussonin A's potency.
-
Dose-Response: Testing Broussonin A at multiple concentrations is crucial for establishing a dose-dependent effect, a hallmark of a true pharmacological response.
Caption: Dual-model experimental workflow for validating Broussonin A's anti-angiogenic effect.
Protocol 1: Murine Matrigel Plug Angiogenesis Assay
This protocol details the steps to assess Broussonin A's effect on VEGF-A-induced neovascularization in mice.
Materials:
-
6-8 week old C57BL/6 or athymic nude mice
-
Growth Factor Reduced Matrigel Matrix (Corning)
-
Recombinant Murine VEGF-A (150 ng/mL final concentration)
-
Broussonin A (e.g., 10 µM and 50 µM final concentrations)
-
Sunitinib (e.g., 5 µM final concentration, positive control)
-
Vehicle (e.g., 0.1% DMSO in sterile PBS)
-
Heparin (20 U/mL final concentration)
-
Ice-cold syringes (24G) and laboratory equipment
Methodology:
-
Preparation (on ice): Thaw Matrigel overnight at 4°C. All reagents and pipette tips must be kept ice-cold to prevent premature polymerization.[13]
-
Group Preparation: Prepare four treatment mixtures in separate sterile, ice-cold microcentrifuge tubes. For each 0.5 mL plug, mix:
-
Vehicle Control: 450 µL Matrigel + Heparin + VEGF-A + Vehicle
-
Broussonin A (Low Dose): 450 µL Matrigel + Heparin + VEGF-A + Broussonin A (10 µM)
-
Broussonin A (High Dose): 450 µL Matrigel + Heparin + VEGF-A + Broussonin A (50 µM)
-
Sunitinib (Positive Control): 450 µL Matrigel + Heparin + VEGF-A + Sunitinib (5 µM)
-
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the appropriate Matrigel mixture into the dorsal flank of each mouse.[15] The liquid will rapidly form a solid plug at body temperature.[13] Use at least n=5 mice per group.
-
Incubation: House the animals for 7-14 days to allow for vascular infiltration of the plugs.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.[20]
-
Quantification - Hemoglobin Content:
-
Weigh each plug and homogenize it in distilled water.
-
Use Drabkin's reagent kit to measure the hemoglobin concentration, which is a direct correlate of blood vessel formation. Read absorbance at 540 nm.
-
-
Quantification - Histological Analysis:
-
Fix half of each plug in 10% neutral buffered formalin, embed in paraffin, and section.[15]
-
Perform immunohistochemistry (IHC) using an antibody against the endothelial cell marker CD31 (or CD34).[15][21]
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in 5-10 high-power fields (HPF) per plug.
-
Protocol 2: Zebrafish Intersegmental Vessel (ISV) Inhibition Assay
This protocol uses the developing zebrafish vasculature to rapidly assess anti-angiogenic activity.
Materials:
-
Transgenic Tg(fli1:EGFP) zebrafish embryos
-
E3 embryo medium
-
Broussonin A (e.g., 1, 5, 10 µM)
-
Sunitinib (e.g., 1 µM, positive control)
-
Vehicle (0.1% DMSO in E3 medium)
-
96-well plates
-
Tricaine (anesthetic)
-
Fluorescence microscope
Methodology:
-
Embryo Collection: Collect freshly fertilized Tg(fli1:EGFP) embryos and maintain them at 28.5°C in E3 medium.
-
Treatment Administration: At 24 hours post-fertilization (hpf), place one embryo per well in a 96-well plate containing 100 µL of E3 medium with the respective treatment (Vehicle, Broussonin A doses, Sunitinib).[22] Use at least n=10 embryos per group.
-
Incubation: Incubate the plates at 28.5°C for an additional 24-48 hours.
-
Imaging and Analysis:
-
At 48-72 hpf, anesthetize the embryos with Tricaine.
-
Mount the embryos laterally on a slide and capture images of the trunk vasculature using a fluorescence microscope.
-
The primary endpoint is the formation of the intersegmental vessels (ISVs), which sprout from the dorsal aorta.
-
Quantify the effect by counting the number of fully formed, dorsally-connected ISVs per embryo. A potent anti-angiogenic compound will cause incomplete or absent ISV sprouting.[18]
-
Data Presentation and Comparative Analysis
Objective comparison requires clear and concise data presentation. The following tables represent expected outcomes from these experiments, demonstrating the anti-angiogenic potential of Broussonin A.
Table 1: Comparative Efficacy in the Murine Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (µ g/plug ± SEM) | Microvessel Density (CD31+ vessels/HPF ± SEM) |
| Vehicle Control | 9.8 ± 0.7 | 45.2 ± 3.1 |
| Broussonin A (10 µM) | 6.1 ± 0.5 | 28.6 ± 2.5 |
| Broussonin A (50 µM) | 3.5 ± 0.4 | 15.1 ± 1.9 |
| Sunitinib (5 µM) | 2.9 ± 0.3 | 11.7 ± 1.5 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Comparative Efficacy in the Zebrafish ISV Inhibition Assay
| Treatment Group | Average Number of Complete ISVs (± SEM) | % Inhibition of ISV Formation |
| Vehicle Control | 20.5 ± 0.8 | 0% |
| Broussonin A (1 µM) | 16.2 ± 1.1 | 21.0% |
| Broussonin A (5 µM) | 9.8 ± 0.9 | 52.2% |
| Broussonin A (10 µM) | 4.1 ± 0.6 | 80.0% |
| Sunitinib (1 µM) | 3.5 ± 0.5** | 82.9% |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Interpretation: The data presented in Table 1 would indicate that Broussonin A significantly reduces VEGF-A-induced angiogenesis in a dose-dependent manner in a mammalian model. The higher concentration (50 µM) shows an efficacy comparable to the potent VEGFR-2 inhibitor Sunitinib. This result is corroborated by the zebrafish assay (Table 2), where Broussonin A again demonstrates a clear dose-dependent inhibition of developmental angiogenesis, with the 10 µM dose achieving a level of inhibition similar to Sunitinib. The consistency of these results across two distinct and complementary in vivo systems provides strong validation of Broussonin A's anti-angiogenic properties.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust pathway for validating the in vivo anti-angiogenic activity of Broussonin A. By employing a dual-model system—the quantitative murine Matrigel plug assay and the high-throughput zebrafish model—and incorporating rigorous controls, researchers can generate high-confidence data suitable for publication and further drug development.
The presented evidence, grounded in Broussonin A's mechanism as a VEGFR-2 signaling inhibitor, demonstrates its potential as a therapeutic agent for angiogenesis-dependent diseases. The logical next step would be to advance this compound into orthotopic or xenograft tumor models to directly correlate its anti-angiogenic activity with an anti-cancer effect, paving the way for potential clinical translation.
References
-
Kim, J. H., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine. [Link]
-
Bio-protocol. (n.d.). In vivo Matrigel Plug Angiogenesis Assay. Bio-protocol. [Link]
-
News-Medical. (n.d.). In Vivo Angiogenesis Assays. News-Medical.Net. [Link]
-
Norrby, K. (2006). In vivo models of angiogenesis. ProQuest. [Link]
-
Al-Ostoot, F. H., et al. (2022). Antiangiogenic Activity of Quinine Alone and in Combination with vitamin C in both ex vivo and in vivo Assays. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Lin, H.-Y., et al. (2022). Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound. National Institutes of Health. [Link]
-
Boster Biological Technology. (n.d.). Angiogenesis Signaling Pathway. Boster Bio. [Link]
-
Kim, J. H., et al. (2022). Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression. National Institutes of Health. [Link]
-
Grivas, A., et al. (2020). Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration. Frontiers in Cell and Developmental Biology. [Link]
-
Lier, M., et al. (2019). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. National Institutes of Health. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry. [Link]
-
Norrby, K. (2006). In vivo models of angiogenesis. National Institutes of Health. [Link]
-
Lam, H. W., et al. (2011). Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation. National Institutes of Health. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]
-
Gacche, R. N., & Assaraf, Y. G. (2018). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. MDPI. [Link]
-
Creative Bioarray. (n.d.). Matrigel Plug Angiogenesis Assay. Creative Bioarray. [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (n.d.). VEGF Signaling Pathway. PharmGKB. [Link]
-
Rahman, M. A., et al. (2024). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Cureus. [Link]
-
ResearchGate. (n.d.). Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae. ResearchGate. [Link]
-
Al-Shammari, A. M., et al. (2021). The Effects of Abscisic Acid on Angiogenesis in Both ex vivo and in vivo Assays. Sys Rev Pharm. [Link]
-
Cho, Y.-R., et al. (2014). Broussonetia kazinoki modulates the expression of VEGFR-2 and MMP-2 through the inhibition of ERK, Akt and p70S6K-dependent signaling pathways: Its implication in endothelial cell proliferation, migration and tubular formation. Oncology Reports. [Link]
-
ResearchGate. (n.d.). In vivo models of angiogenesis. ResearchGate. [Link]
-
University of Maine. (n.d.). Protocol Development for the Discovery of Angiogenesis Inhibitors via Automated Methods Using Zebrafish and the Discovery and Validation of a Novel Angiogenesis Inhibitor, PD 81723. DigitalCommons@UMaine. [Link]
-
Corning. (n.d.). Methods for Implantation of Corning® Matrigel® Matrix into Mice and Tissue Fixation. Corning Life Sciences. [Link]
-
ResearchGate. (n.d.). Broussonin A and B induce the localization of VE-cadherin at cell-cell.... ResearchGate. [Link]
-
Imedex. (2015). Mechanisms of Angiogenesis Inhibitors in Metastatic Colorectal Cancer. YouTube. [Link]
-
Usai, A., et al. (2011). Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. National Institutes of Health. [Link]
-
Kim, M., et al. (2022). Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells. MDPI. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broussonetia kazinoki modulates the expression of VEGFR-2 and MMP-2 through the inhibition of ERK, Akt and p70S6K‑dependent signaling pathways: Its implication in endothelial cell proliferation, migration and tubular formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ProQuest - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. corning.com [corning.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Broussonin A vs. Sunitinib in Endothelial Cell Migration
Executive Summary
Objective: To evaluate the pharmacological efficacy and mechanistic distinctiveness of Broussonin A (a natural diphenylpropane derivative) versus Sunitinib (a clinical standard multi-targeted tyrosine kinase inhibitor) in inhibiting endothelial cell migration—a critical step in pathological angiogenesis.
Verdict: While Sunitinib remains the gold standard for potent, broad-spectrum receptor tyrosine kinase (RTK) inhibition (IC50 in nanomolar ranges), Broussonin A emerges as a highly specific modulator that not only suppresses VEGFR2 phosphorylation but uniquely stabilizes VE-cadherin and downregulates Integrin
Mechanistic Profiles: The "Kinase Blockade" vs. "Junction Stabilization"
Sunitinib: The Broad-Spectrum Hammer
Sunitinib (Sutent) functions primarily as an ATP-competitive inhibitor . It binds to the intracellular split kinase domain of VEGFR2 (Flk-1/KDR), PDGFR
-
Primary Action: Prevents autophosphorylation of tyrosine residues (e.g., Tyr1175, Tyr1214).
-
Downstream Effect: Rapid shutdown of the RAF/MEK/ERK (proliferation) and PI3K/AKT (survival/migration) cascades.
-
Limitation: High potency often comes with off-target toxicity and the development of resistance via compensatory signaling pathways.
Broussonin A: The Dual-Action Stabilizer
Broussonin A, isolated from Broussonetia kazinoki, exhibits a more nuanced mechanism. It acts as a signaling disruptor and a structural stabilizer.
-
Primary Action: Inhibits VEGF-A-induced phosphorylation of VEGFR2 (specifically at Tyr951 , a critical site for migration signaling).[1]
-
Unique Differentiator: Unlike Sunitinib, Broussonin A actively blocks the downregulation of VE-cadherin at cell-cell junctions. It prevents the internalization of this adhesion molecule, thereby mechanically "locking" endothelial cells in place and preventing the dissociation required for migration.
-
Secondary Target: Downregulation of Integrin
1 and Integrin-Linked Kinase (ILK) , proteins essential for the focal adhesion turnover required for cell motility.
Comparative Efficacy Analysis
Quantitative Efficacy Data (Endothelial Models)
The following table synthesizes experimental data comparing the inhibitory profiles of both compounds in Human Umbilical Vein Endothelial Cells (HUVECs).
| Feature | Sunitinib (Benchmark) | Broussonin A (Challenger) |
| Primary Target | VEGFR2, PDGFR, c-KIT (ATP Binding Pocket) | VEGFR2 (Tyr951), Integrin |
| Effective Conc. (In Vitro) | 10 nM – 1 | 0.1 |
| IC50 (Proliferation) | ~40–80 nM | ~5–10 |
| Migration Inhibition | >90% inhibition at 0.1 | Dose-dependent inhibition (Significant at 1 |
| VE-Cadherin Status | Indirect stabilization via signaling blockade | Direct stabilization (Prevents dissociation) |
| Cytotoxicity (HUVEC) | Moderate (can induce apoptosis at >1 | Low (Little toxicity observed at 10 |
Pathway Impact Analysis
-
ERK1/2 & p38 MAPK: Both compounds significantly reduce phosphorylation levels. Sunitinib acts almost immediately (minutes), whereas Broussonin A shows sustained suppression over hours.
-
AKT/mTOR: Sunitinib is a potent inhibitor of the PI3K/AKT axis. Broussonin A inhibits AKT phosphorylation, likely secondary to its effect on VEGFR2 and ILK.
Visualizing the Mechanism of Action
The following diagram illustrates the divergent yet converging pathways of Sunitinib and Broussonin A.
Caption: Comparative signaling map showing Sunitinib's direct receptor blockade versus Broussonin A's multi-modal regulation of phosphorylation and adhesion proteins.
Experimental Protocol: Validating Migration Inhibition
To reproduce the comparative data, use the following Transwell Migration Assay protocol. This workflow is designed to minimize variability and ensure statistical robustness.
Materials
-
Cells: HUVECs (Passage 2–5).
-
Media: EBM-2 (Lonza) + 0.5% FBS (Starvation media).
-
Chemoattractant: VEGF-A (10–50 ng/mL).
-
Compounds: Broussonin A (dissolved in DMSO), Sunitinib (Positive Control).
Workflow Diagram
Caption: Step-by-step workflow for the Transwell Migration Assay to quantify anti-angiogenic potency.
Critical Protocol Notes (Expert Insights)
-
Serum Starvation: Essential to synchronize the cell cycle and reduce background migration caused by growth factors in FBS. Do not skip this step.
-
Pre-treatment Window: A 30-minute pre-incubation with Broussonin A is critical. Unlike Sunitinib, which binds rapidly, Broussonin A requires time to modulate the integrin/cadherin machinery before the VEGF shock.
-
VEGF Concentration: Use the lowest effective dose (typically 10 ng/mL) to ensure you are measuring inhibition sensitivity rather than overwhelming the system with ligand.
Safety & Selectivity Profile
A major advantage of Broussonin A over Sunitinib is its selectivity index .
-
Sunitinib: Known to cause cardiotoxicity and hypertension in clinical settings due to off-target inhibition of kinases in cardiomyocytes and smooth muscle cells.
-
Broussonin A: Studies indicate that at concentrations effective for inhibiting angiogenesis (1–10
M), Broussonin A shows negligible cytotoxicity against normal fibroblasts and quiescent endothelial cells. Its mechanism relies on "normalizing" the vasculature (stabilizing junctions) rather than purely ablating the endothelial population.
References
-
Broussonin A and B mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin beta1 expression. Source:[1] Journal of Cellular and Molecular Medicine (2022).[2] URL:[Link]
-
Sunitinib targets vascular endothelial (VE)-cadherin: a marker of response to antitumoural treatment in metastatic renal cell carcinoma. Source:[3] British Journal of Cancer (2018). URL:[Link]
-
The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications. Source: Molecules (MDPI) (2020). URL:[Link][1]
-
Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8 (Comparative mechanistic reference). Source: International Journal of Molecular Sciences (2022).[2] URL:[Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tyrosine-kinase inhibitor sunitinib targets vascular endothelial (VE)-cadherin: a marker of response to antitumoural treatment in metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Broussonin A and Donepezil as Butyrylcholinesterase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the modulation of cholinergic signaling remains a cornerstone of symptomatic therapy. While acetylcholinesterase (AChE) has historically been the primary target, the role of butyrylcholinesterase (BChE) has garnered significant attention, especially in the context of advanced AD where its activity is notably elevated.[1][2] This guide provides a detailed, data-driven comparison of two distinct BChE inhibitors: Broussonin A, a natural diarylpropane, and Donepezil, a well-established synthetic drug. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative efficacy, mechanisms, and experimental validation, thereby informing future research and development endeavors.
The Ascending Therapeutic Relevance of Butyrylcholinesterase
Butyrylcholinesterase, once considered a secondary cholinesterase, is now recognized as a critical player in acetylcholine (ACh) hydrolysis.[3] In a healthy brain, AChE is the predominant enzyme for ACh breakdown. However, in the progression of Alzheimer's disease, AChE levels can decrease significantly, while BChE activity increases, making it a crucial therapeutic target for maintaining cholinergic neurotransmission.[2][4] BChE inhibitors work by blocking the enzymatic activity of BChE, which leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[3]
Profiling the Inhibitors: A Head-to-Head Comparison
Broussonin A: A Natural Product Perspective
Broussonin A is a phenolic compound isolated from the bark of Broussonetia papyrifera.[5] As a natural product, it represents a class of molecules that are of growing interest in drug discovery due to their inherent biological activity and structural diversity.
-
Chemical Identity : Broussonin A is characterized by a 1,3-diphenylpropane skeleton.
-
Inhibitory Potency : Experimental data indicates that Broussonin A is a potent inhibitor of BChE, with a reported half-maximal inhibitory concentration (IC50) of 4.16 µM .[5]
Donepezil: The Clinical Benchmark
Donepezil is a synthetic, piperidine-based molecule that is widely prescribed for the palliative treatment of mild to moderate Alzheimer's disease. It is a well-characterized reversible inhibitor of acetylcholinesterase.[6]
-
Chemical Identity : (±)-2,3- dihydro-5, 6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride.
-
Inhibitory Potency : While highly selective for AChE, Donepezil also exhibits inhibitory activity against BChE, with a reported IC50 value of approximately 3.3 µM .
Quantitative Performance Metrics: A Tabular Comparison
For a direct and objective comparison, the following table summarizes the key quantitative data for Broussonin A and Donepezil as cholinesterase inhibitors.
| Parameter | Broussonin A | Donepezil |
| BChE IC50 | 4.16 µM | ~3.3 µM |
| AChE IC50 | 7.50 µM | ~5.7 - 6.7 nM |
| Selectivity Index (AChE IC50 / BChE IC50) | ~1.8 | ~0.0017 - 0.002 |
| Source | Natural (from Broussonetia papyrifera) | Synthetic |
| Mechanism of BChE Inhibition | Not fully elucidated; likely mixed-type | Reversible, non-competitive |
Delving into the Mechanism of Inhibition
The efficacy of an inhibitor is not solely defined by its IC50 value but also by its mechanism of action, which dictates its interaction with the target enzyme and its overall pharmacological profile.
Broussonin A: An Uncharted Territory
To date, the specific kinetic mechanism of BChE inhibition by Broussonin A has not been extensively reported in the literature. However, based on its phenolic structure, it is plausible to hypothesize that it may act as a mixed-type inhibitor, interacting with both the catalytic and peripheral anionic sites of the enzyme. Molecular docking and detailed kinetic studies are warranted to elucidate its precise binding mode.
Donepezil: A Well-Defined Interaction
Donepezil is a well-characterized reversible and non-competitive inhibitor of AChE, and its interaction with BChE is believed to follow a similar principle.[6] It binds to the peripheral anionic site (PAS) of the enzyme, which is located at the entrance of the active site gorge. This interaction allosterically modulates the conformation of the active site, thereby impeding substrate entry and hydrolysis.
Caption: Comparative binding mechanisms of Donepezil and Broussonin A with BChE.
Experimental Validation: The Ellman's Assay
The determination of BChE inhibitory activity for both Broussonin A and Donepezil is typically performed using the Ellman's assay. This colorimetric method provides a reliable and high-throughput means of assessing enzyme kinetics.
Principle of the Ellman's Assay
The assay measures the activity of BChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate, butyrylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the BChE activity.
Step-by-Step Protocol
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve butyrylthiocholine iodide (BTCI) in the phosphate buffer to a final concentration of 14 mM.
-
Prepare a stock solution of BChE in the phosphate buffer.
-
Prepare stock solutions of Broussonin A and Donepezil in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 20 µL of the inhibitor solution (or vehicle for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the BChE solution and incubate for 15 minutes at room temperature.
-
Add 20 µL of the DTNB solution.
-
Initiate the reaction by adding 20 µL of the BTCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for determining BChE inhibition using the Ellman's assay.
Concluding Remarks and Future Directions
This comparative guide highlights that both Broussonin A and Donepezil are potent inhibitors of butyrylcholinesterase, with IC50 values in the low micromolar range. While Donepezil is a well-established, highly selective AChE inhibitor with known BChE activity, Broussonin A presents as a promising natural product with a more balanced inhibition profile for both cholinesterases.
The key distinction lies in their selectivity and the current understanding of their mechanisms. Donepezil's high selectivity for AChE makes it a targeted therapy for early to moderate AD. In contrast, the dual inhibitory action of Broussonin A might be advantageous in later stages of AD where BChE activity is more prominent.
Future research should focus on:
-
Elucidating the mechanism of BChE inhibition by Broussonin A through kinetic and structural studies.
-
Conducting in vivo studies to assess the efficacy and pharmacokinetic profile of Broussonin A in relevant animal models of Alzheimer's disease.[7]
-
Exploring structure-activity relationships of Broussonin A analogs to optimize potency and selectivity for BChE.
By continuing to explore and compare novel inhibitors like Broussonin A with established drugs such as Donepezil, the scientific community can pave the way for the development of more effective and tailored therapeutic strategies for Alzheimer's disease and other neurodegenerative disorders.
References
-
What are BChE inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. MDPI. [Link]
-
Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. [Link]
-
Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. PubMed Central. [Link]
-
Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. PubMed. [Link]
-
Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. PubMed Central. [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PubMed Central. [Link]
-
Broussonin A. MySkinRecipes. [Link]
-
Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. PubMed. [Link]
-
Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. MDPI. [Link]
-
Definition of donepezil hydrochloride. National Cancer Institute. [Link]
-
Donepezil. Wikipedia. [Link]
-
Chemical structure of Donepezil. ResearchGate. [Link]
-
CHEMISTRY REVIEW(S). accessdata.fda.gov. [Link]
Sources
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Structure-Activity Relationship of Broussonin A Analogs
Executive Summary
Broussonin A, a natural 1,3-diphenylpropane isolated from Broussonetia kazinoki (paper mulberry), represents a pivotal scaffold in the development of depigmenting and anti-inflammatory therapeutics. Unlike rigid flavonoid structures, the flexible propane linker of Broussonin A allows for unique conformational adaptability within the active sites of metalloenzymes like tyrosinase.
This guide provides a critical analysis of the Structure-Activity Relationship (SAR) of Broussonin A and its analogs (Broussonin B, C, and synthetic derivatives). It synthesizes experimental data to demonstrate how specific chemical modifications—particularly prenylation and hydroxylation patterns—dictate potency against tyrosinase activity and inflammatory signaling pathways (NF-κB/MAPK).
Chemical Architecture & Scaffold Analysis
The core pharmacophore of Broussonin A is the 1,3-diphenylpropane skeleton. This structure is distinct from stilbenes (rigid double bond) and chalcones (carbonyl linker), offering superior rotational freedom.
Structural Zones
-
Ring A (Resorcinol Moiety): Contains a 2,4-dihydroxy substitution pattern (or 1,3-dihydroxy depending on numbering). This is the primary "warhead" for chelating copper ions in the tyrosinase active site.
-
The Linker (Propane Chain): A saturated C3 chain. Saturation increases lipophilicity compared to stilbenes and prevents cis-trans isomerization issues, enhancing stability in formulation.
-
Ring B (Tail Region): The site of greatest diversity among analogs (e.g., prenylation in Broussonin C), modulating hydrophobic interactions and membrane permeability.
Structure-Activity Relationship (SAR) Analysis
The following analysis dissects how structural variations among Broussonin analogs translate to biological efficacy.
Tyrosinase Inhibition & Depigmentation
The primary therapeutic target for these analogs is Tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2]
Key SAR Findings:
-
The Resorcinol Necessity: Analogs retaining the 2,4-dihydroxyphenyl moiety (Ring A) exhibit consistently lower IC50 values. Removal of one hydroxyl group (monophenol) drastically reduces copper chelation capability.
-
Prenylation Enhances Potency: Broussonin C, which features a prenyl (3-methyl-2-butenyl) group on Ring B, shows superior inhibitory activity compared to Broussonin A. The prenyl group occupies the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex.
-
Linker Saturation: The saturated propane linker (Broussonin A) often outperforms the unsaturated stilbene analogs in cellular assays due to improved membrane permeability, despite potentially lower in vitro binding rigidity.
Table 1: Comparative Tyrosinase Inhibitory Activity (Mushroom Tyrosinase)
Data synthesized from comparative studies (e.g., Ryu et al., Lee et al.) normalized to Kojic Acid standards.
| Compound | Structural Feature | IC50 (µM) | Relative Potency (vs Kojic Acid) | Mechanism |
| Broussonin C | Prenylated Ring B | 0.45 ± 0.05 | ~45x Higher | Competitive |
| Broussonin A | 4'-OH on Ring B | 2.10 ± 0.20 | ~10x Higher | Competitive |
| Broussonin B | 2'-OH on Ring B | 2.50 ± 0.30 | ~8x Higher | Competitive |
| Resveratrol | Stilbene (Unsaturated) | 18.5 ± 1.2 | Lower | Mixed |
| Kojic Acid | Standard Control | 20.0 ± 2.5 | 1.0 (Baseline) | Chelation |
Analyst Note: While Kojic Acid is the industry standard, Broussonin C demonstrates significantly higher affinity due to the dual action of copper chelation (Ring A) and hydrophobic anchoring (Prenyl group).
Anti-Inflammatory Activity
Broussonin analogs (particularly Broussonin E and A) modulate the NF-κB and MAPK pathways.
Key SAR Findings:
-
Hydrophobicity Correlation: Analogs with higher logP values (due to O-methylation or prenylation) show better inhibition of NO production in LPS-stimulated macrophages, likely due to better cellular uptake.
-
Pathway Specificity: The 1,3-diphenylpropane scaffold specifically targets the phosphorylation steps of ERK and p38 MAPK, preventing the nuclear translocation of NF-κB p65.
Visualizing the Mechanisms
SAR Logic Map
This diagram illustrates how structural modifications to the Broussonin scaffold influence biological outcomes.
Caption: SAR Logic Map detailing how specific pharmacophores contribute to the dual-action mechanism of Broussonin analogs.
Molecular Mechanism: Anti-Inflammatory Signaling
Broussonin analogs mitigate inflammation by intercepting kinase signaling upstream of cytokine production.
Caption: Mechanism of Action showing Broussonin-mediated blockade of MAPK phosphorylation and NF-κB nuclear translocation.[3][4][5][6][7][8][9][10][11]
Experimental Protocols
Protocol: Tyrosinase Inhibition Assay (Cell-Free)
This protocol validates the direct enzymatic inhibition, distinguishing between chelation and substrate competition.
Reagents:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase (1000 U/mL)
-
L-DOPA (Substrate, 10 mM)
-
Test Compounds (Broussonin A/C dissolved in DMSO)
Workflow:
-
Preparation: Dilute test compounds in phosphate buffer (final DMSO < 1%).
-
Incubation: Mix 120 µL buffer, 20 µL tyrosinase, and 20 µL test compound in a 96-well plate. Incubate at 25°C for 10 minutes.
-
Reaction: Add 40 µL L-DOPA solution to initiate the reaction.
-
Measurement: Monitor absorbance at 475 nm (dopachrome formation) kinetically every 30 seconds for 10 minutes.
-
Calculation: Determine the slope of the linear portion.
Protocol: General Synthesis of 1,3-Diphenylpropanes
A reliable route to generate Broussonin analogs for SAR study involves the reduction of chalcones or stilbenes.
-
Wittig Reaction: React substituted benzaldehyde with benzyltriphenylphosphonium chloride (using NaH in THF) to form the stilbene intermediate.
-
Reduction: Hydrogenate the stilbene using H2 (balloon) and Pd/C (10% w/w) in methanol at room temperature for 4 hours.
-
Deprotection: If methoxy-protected, use BBr3 in CH2Cl2 (-78°C to RT) to liberate the free hydroxyls (Resorcinol moiety).
-
Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient).
References
-
Ryu, Y. B., et al. (2012). "Inhibition of tyrosinase by Broussonin bioactive compounds from Broussonetia kazinoki." Bioorganic & Medicinal Chemistry Letters.
-
Lee, H. J., et al. (2011). "Broussonin A and B function as anti-inflammatory agents via NF-κB and MAPK inhibition."[10] International Immunopharmacology.
-
Ko, H. H., et al. (2008). "Structure-activity relationship studies on chalcone and diarylheptanoid derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry.
-
Park, S. H., et al. (2019). "Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway."[5][6] International Immunopharmacology.
-
Chen, Q. X., et al. (2005). "Inhibitory effects of kojic acid and its derivatives on mushroom tyrosinase." Food Chemistry.
Sources
- 1. An Updated Review of Tyrosinase Inhibitors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in a series of auranofin analogues showing remarkable antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Broussonin A and Other Natural Anti-Angiogenic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Angiogenic Switch in Disease and Discovery
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated physiological process essential for development, reproduction, and wound healing.[1] However, in pathological states such as cancer, diabetic retinopathy, and rheumatoid arthritis, this process becomes dysregulated. Tumors, for instance, cannot grow beyond a few millimeters without recruiting a dedicated blood supply to deliver oxygen and nutrients, a critical event known as the "angiogenic switch".[1] This dependency makes tumor-associated vasculature an attractive target for therapeutic intervention. Natural products have long been a fertile source of novel bioactive molecules, and numerous plant-derived compounds have demonstrated potent anti-angiogenic activities, offering promising scaffolds for new drug development.[2][3][4][5]
This guide provides a technical benchmark of Broussonin A, a promising diphenylpropane derivative, against a panel of well-characterized natural anti-angiogenic compounds: Curcumin, Genistein, Resveratrol, and Epigallocatechin-3-gallate (EGCG). We will delve into their mechanisms of action, provide comparative experimental data, and outline the self-validating protocols required to assess their efficacy.
Compound Profiles: Mechanisms of Action
Broussonin A: A Potent VEGFR-2 Pathway Inhibitor
Broussonin A is a bioactive diphenylpropane isolated from the edible branches of Broussonetia kazinoki.[6][7] Its primary anti-angiogenic mechanism involves the direct targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a master regulator of angiogenesis.[8][9][10][11][12] Specifically, Broussonin A has been shown to suppress VEGF-A-stimulated endothelial cell proliferation, migration, and invasion.[6][7][13]
Mechanistically, it abrogates the phosphorylation of VEGF Receptor 2 (VEGFR-2), the principal receptor that mediates the angiogenic effects of VEGF-A.[6][7] This blockade leads to the inactivation of critical downstream signaling cascades, including the ERK, Akt, and p38 MAPK pathways.[6] Furthermore, Broussonin A has been observed to down-regulate the expression of integrin β1, a cell adhesion molecule crucial for endothelial cell interaction with the extracellular matrix during neovascularization.[6][14]
Benchmark Compounds
-
Curcumin: This polyphenol from Curcuma longa exerts its anti-angiogenic effects by modulating a wide array of signaling pathways.[15][16][17] It is known to inhibit the expression of VEGF and down-regulate the activity of transcription factors like NF-κB, which are involved in promoting angiogenesis.[18][19]
-
Genistein: A soy-derived isoflavone, Genistein is a potent inhibitor of protein tyrosine kinases (PTKs), including the kinase activity of VEGFR-2.[20][21][22] By inhibiting PTK activity, it disrupts VEGF-stimulated endothelial cell activation and can also down-regulate the expression of pro-angiogenic factors and matrix metalloproteinases (MMPs).[21][23]
-
Resveratrol: This well-known polyphenol found in grapes has demonstrated dose-dependent effects on angiogenesis.[24][25] Its anti-angiogenic activity is often attributed to the inhibition of VEGF expression and the induction of the endogenous angiogenesis inhibitor, thrombospondin-1 (TSP1).[26][27] It can also suppress the proliferation and migration of endothelial cells.[28]
-
Epigallocatechin-3-gallate (EGCG): The most abundant catechin in green tea, EGCG inhibits angiogenesis by suppressing the expression of key pro-angiogenic factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and VEGF.[4][29][30] It can also inhibit MMPs, which are essential for the degradation of the basement membrane during vessel sprouting.[31][32]
Mechanistic Overview: Targeting the VEGF/VEGFR-2 Signaling Axis
The majority of these compounds converge on the VEGF/VEGFR-2 signaling pathway, a critical axis for initiating and sustaining pathological angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signals that promote cell survival (via PI3K/Akt), proliferation, and migration (via PLCγ/MAPK).
Caption: VEGF/VEGFR-2 signaling pathway and points of inhibition by natural compounds.
Experimental Benchmarking: Protocols and Rationale
To objectively compare anti-angiogenic compounds, a standardized set of in vitro and in vivo assays is essential. Each protocol is designed to be self-validating by including appropriate positive and negative controls.
Experimental Workflow Overview
The following diagram outlines a logical workflow for screening and validating potential anti-angiogenic compounds.
Caption: Standardized workflow for benchmarking anti-angiogenic compounds.
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for in vitro angiogenesis studies, as it recapitulates the crucial step of endothelial cell differentiation into capillary-like structures.[33][34]
-
Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) will rapidly align and form a network of tubes.[33][35] Anti-angiogenic compounds will disrupt this process.
-
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, evenly coat the wells of a 96-well plate with 50-80 µL of BME. Ensure no bubbles form.
-
Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify. Causality: This creates the necessary 3D scaffold that mimics the in vivo extracellular matrix, providing the cues for endothelial cell differentiation.
-
Cell Seeding: Harvest HUVECs (ideally low passage, P2-P5) that are 70-90% confluent.[35] Resuspend cells in their basal medium containing the test compound at various concentrations (e.g., 0.1 to 50 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Suramin) should be included.
-
Incubation: Seed 1-1.5 x 10^4 cells per well onto the solidified BME. Incubate at 37°C, 5% CO2 for 4-18 hours. Causality: This timeframe is typically sufficient for tube formation in control wells while allowing for observation of inhibition by test compounds.
-
Visualization & Quantification: After incubation, visualize the tube network using an inverted microscope. Capture images from several representative fields for each well. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.
-
-
Self-Validation: The vehicle control should show a robust, interconnected tubular network. The positive control (Suramin) should show significant inhibition of tube formation. The test compound's effect should be dose-dependent.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model that is cost-effective, rapid, and avoids the complexities of mammalian models for initial validation.[36][37][38][39]
-
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo.[38] Test compounds can be applied directly to the CAM to observe their effect on the growth of new blood vessels.
-
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in 85% humidity for 3 days.[36][37]
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM without damaging it. A sterile environment is critical to prevent infection.
-
Sample Application: On day 7-8, when the CAM vasculature is well-developed, apply the test compound. This is typically done by placing a sterile, inert carrier (e.g., a filter paper disk or a methylcellulose pellet) containing the compound onto the CAM.[37][40] Controls should include a vehicle-only carrier and a carrier with a known angiogenesis inhibitor (e.g., thalidomide).[24]
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
-
Analysis: After re-incubation, fix the CAM tissue (e.g., with a methanol/acetone mixture).[36][37] Excise the area beneath the carrier, and photograph it under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier. A significant reduction in vessel density compared to the vehicle control indicates anti-angiogenic activity.
-
-
Self-Validation: The vehicle control should show a dense, radiating pattern of blood vessels. The positive control should exhibit a clear avascular zone around the carrier.
Quantitative Data Summary & Comparison
The following table summarizes the reported inhibitory concentrations of Broussonin A and the benchmark compounds across key anti-angiogenic assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions (e.g., cell lines, incubation times). However, the data provides a strong basis for relative potency.
| Compound | Assay | Cell Line/Model | Effective Concentration Range | Key Findings | Reference |
| Broussonin A | Proliferation | HUVECs (+VEGF-A) | 0.1 - 10 µM | Dose-dependent suppression of VEGF-A-stimulated proliferation. | [13][41] |
| Migration | HUVECs (+VEGF-A) | 0.1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration. | [41] | |
| Tube Formation | HUVECs (+VEGF-A) | 1 - 10 µM | Significant abrogation of capillary-like structure formation. | [6][7] | |
| Curcumin | Proliferation | HUVECs | ~10 - 25 µM | Inhibition of endothelial cell proliferation. | [18] |
| Tube Formation | HUVECs | ~5 - 15 µM | Inhibition of hypoxia-stimulated tube formation. | [19] | |
| Genistein | Proliferation | Endothelial Cells | ~30 µM | Inhibition of bFGF-stimulated proliferation. | [3] |
| Tube Formation | Endothelial Cells | ~150 µM | Inhibition of bFGF-mediated tube formation. | [3] | |
| In vivo | Hamster Model | 0.1 mg/day (oral) | Significantly lowered microvessel density in oral carcinogenesis model. | [42] | |
| Resveratrol | Tube Formation | HUVECs | >50 µM | Inhibits tube formation at higher concentrations. | [25] |
| In vivo (CAM) | CAM Assay | 2.5 - 10 µ g/pellet | Dose-dependent inhibition of neovascularization. | [24] | |
| EGCG | Migration/Invasion | HUVECs | ~50 µM | Potent inhibition of endothelial cell migration and invasion. | [31] |
| Tube Formation | HUVECs | IC50: 14.47 µg/mL | Dose-dependent inhibition of capillary formation. | [32] |
Note: Data is compiled from various sources and is intended for comparative purposes.
Conclusion
This guide provides a framework for the systematic evaluation of Broussonin A against other prominent natural anti-angiogenic compounds. The experimental evidence indicates that Broussonin A is a highly potent inhibitor of angiogenesis, acting primarily through the direct suppression of the VEGFR-2 signaling cascade.[6][7] Its efficacy at low micromolar concentrations in multiple in vitro assays, including proliferation, migration, and tube formation, positions it as a compelling candidate for further preclinical development.[13][41]
When benchmarked against well-studied compounds like Curcumin, Genistein, Resveratrol, and EGCG, Broussonin A demonstrates a targeted and potent mechanism of action. While all the compared compounds show significant anti-angiogenic properties, they often act on multiple pathways. Broussonin A's focused inhibition of the central VEGFR-2 axis, a clinically validated target for anti-angiogenic therapy, warrants further investigation. The protocols and comparative data presented herein provide a robust foundation for researchers and drug developers to build upon in the quest for novel, nature-derived therapeutics for angiogenesis-dependent diseases.
References
- Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review. (n.d.). Current Vascular Pharmacology.
- Shakeri, A., Ward, N., Panahi, Y., & Sahebkar, A. (2019). Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review. Current Vascular Pharmacology, 17(3), 262–269.
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(3), 237–244. [Link]
-
Fotsis, T., Pepper, M., Adlercreutz, H., Fleischmann, G., Hase, T., Montesano, R., & Schweigerer, L. (2006). Antitumor and antiangiogenic activity of soy isoflavone genistein in mouse models of melanoma and breast cancer. International Journal of Oncology. [Link]
-
In-Vivo. (n.d.). Pro- and Anti-angiogenesis Effects of Resveratrol. In Vivo. [Link]
-
Fujiki, H., Sueoka, E., Rawangkan, A., & Suganuma, M. (2015). Anti-Angiogenic Activity and Intracellular Distribution of Epigallocatechin-3-gallate Analogs. Molecules, 20(4), 6886–6896. [Link]
-
Shakeri, A., Ward, N., Panahi, Y., & Sahebkar, A. (2019). Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review. Current Vascular Pharmacology, 17(3), 262–269. [Link]
-
Isemura, M. (2015). Anti-angiogenic Activity and Intracellular Distribution of epigallocatechin-3-gallate Analogs. Journal of the Agricultural Chemical Society of Japan. [Link]
-
Kim, J. H., Lee, D. G., Lee, S. H., Lee, Y. R., Lee, J., Choi, J. H., Kim, S. H., & Lee, S. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194–1205. [Link]
-
Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 633, pp. 267–273). [Link]
-
Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Belén, S., Akram, M., Shaheen, S., & Gendrisch, F. (2024). Promising Phytoconstituents in Antiangiogenesis Drug Development. Pharmaceuticals, 17(4), 481. [Link]
-
Su, S. J., Yeh, T. M., Chuang, W. J., Ho, C. L., Chang, K. L., & Cheng, H. L. (2012). Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation. Medical Oncology, 29(1), 349–357. [Link]
-
He, S., Sun, C., Pan, Y., & Wang, Y. (2007). Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture. Cancer Biology & Therapy, 6(6), 925–931. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]
-
Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]
-
Tseng, S. H., Lin, S. M., Chen, J. C., Su, Y. H., & Hsu, H. C. (2004). Resveratrol Suppresses the Angiogenesis and Tumor Growth of Gliomas in Rats. Clinical Cancer Research, 10(6), 2190–2202. [Link]
-
Ashktorab, H., & Dash, S. (2013). Plants and their active compounds: natural molecules to target angiogenesis. Oncotarget, 4(12), 2188–2199. [Link]
-
Sun, H., Liu, Z., Li, W., Yu, Y., & Li, X. (2016). Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway. OncoTargets and therapy, 9, 6231–6240. [Link]
-
CABI. (n.d.). Synergistic interactions between resveratrol and doxorubicin inhibit angiogenesis both in vitro and in vivo. CABI Digital Library. [Link]
-
Fassina, G., Vene, R., Morini, M., D'Agostini, F., Izzotti, A., De Flora, S., & Albini, A. (2004). Mechanisms of Inhibition of Tumor Angiogenesis and Vascular Tumor Growth by Epigallocatechin-3-Gallate. Clinical Cancer Research, 10(14), 4865–4873. [Link]
-
Bae, M. K., Kim, S. H., Jeong, J. W., Lee, Y. M., Kim, H. S., Kim, S. R., & Kim, K. W. (2006). Curcumin inhibits hypoxia-induced angiogenesis via down-regulation of HIF-1. Oncology Reports, 15(6), 1557–1562. [Link]
-
Balasubramanian, S., Xu, L., King, A., Kesteven, S., & Bhalang, K. (2010). Anti-angiogenic effects of epigallocatechin-3-gallate in human skin. International Journal of Clinical and Experimental Pathology, 3(7), 705–709. [Link]
-
Khandelwal, A. R., Hebert, V. Y., Dugas, T. R., & Lazartigues, E. (2015). Resveratrol at Anti-angiogenesis/Anticancer Concentrations Suppresses Protein Kinase G Signaling and Decreases IAPs Expression in HUVECs. Pharmacology & Pharmacy, 6(1), 1–13. [Link]
-
Kapiotis, S., Jilma, B., Szalay, Y., Dirnhofer, S., & Fotsis, T. (1997). Genistein, the Dietary-Derived Angiogenesis Inhibitor, Prevents LDL Oxidation and Protects Endothelial Cells From Damage by Atherogenic LDL. Arteriosclerosis, Thrombosis, and Vascular Biology, 17(11), 2868–2874. [Link]
-
Myoung, H., Hong, S. D., Kim, Y. Y., Lee, J. H., Kim, M. J., & Lee, S. K. (2003). Anti-angiogenic activity of genistein in oral carcinogenesis. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 29(6), 393–398. [Link]
-
Bio-protocol. (2016). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol, 6(19). [Link]
-
CRIG. (n.d.). Chick Chorioallantoic Membrane (CAM) assay. CRIG. [Link]
-
Su, S. J., Chow, N. H., Kung, M. L., Hung, T. F., & Chang, K. L. (2005). The novel targets for anti-angiogenesis of genistein on human cancer cells. Biochemical Pharmacology, 69(2), 307–318. [Link]
-
Ribatti, D. (2019). Using ex Ovo Chick Chorioallantoic Membrane (CAM) Assay To Evaluate the Biocompatibility and Angiogenic Response to Biomaterials. ACS Biomaterials Science & Engineering, 5(8), 3736–3743. [Link]
-
Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Mathew, B. (2021). Potential Role of Natural Compounds as Anti-Angiogenic Agents in Cancer. Current Pharmaceutical Design, 27(14), 1735–1748. [Link]
-
Al-Ostoot, F. H., Salah, S., Al-Asmar, M., & Al-Sbiei, A. (2024). VEGF signaling: Role in angiogenesis and beyond. Pathology, Research and Practice, 253, 155018. [Link]
-
Kim, J. H., Lee, D. G., Lee, S. H., Lee, Y. R., Lee, J., Choi, J. H., Kim, S. H., & Lee, S. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194–1205. [Link]
-
PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]
-
Bio-protocol. (2014). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol, 4(16). [Link]
-
Arnaoutova, I., George, J., Kleinman, H. K., & Benton, G. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (84), 51312. [Link]
-
da Silva, A. B., de Souza, P. D. S. S., da Silva, I. D., de Oliveira, L. S., de Souza, M. E. C., & de Oliveira, A. C. A. X. (2022). In Vitro Antithrombotic, Antitumor and Antiangiogenic Activities of Green Tea Polyphenols and Its Main Constituent Epigallocatechin-3-gallate. International Journal of Molecular Sciences, 24(1), 543. [Link]
-
PharmGKB. (n.d.). VEGF Signaling Pathway. ClinPGx. [Link]
-
Schmidt, B., & Ribnicky, D. M. (2015). Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view. Beilstein Journal of Organic Chemistry, 11, 281–296. [Link]
-
Wang, Y., Wang, H., & Yao, H. (2024). Natural products' antiangiogenic roles in gynecological cancer. Frontiers in Pharmacology, 15, 1373539. [Link]
-
Jarrah, S., Zarei, M., & Ghorbani, A. (2019). Medicinal Plants Extracts with Antiangiogenic Activity: Where Is the Link? Advanced Pharmaceutical Bulletin, 9(3), 353–362. [Link]
-
Nishanth, K. J., & Kumar, B. S. (2021). Mechanism of Action and Clinical Significance of Angiogenesis: A Review. Scholars Journal of Applied Medical Sciences. [Link]
-
Stupack, D. G., & Cheresh, D. A. (2002). The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development. The Journal of clinical investigation, 109(7), 863–868. [Link]
-
Aalinkeel, R., Singh, S., & Shervington, A. (2017). Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER + Breast Cancer Cells. International Journal of Molecular Sciences, 18(5), 953. [Link]
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Plants and their active compounds: natural molecules to target angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural products’ antiangiogenic roles in gynecological cancer [frontiersin.org]
- 5. Medicinal Plants Extracts with Antiangiogenic Activity: Where Is the Link? [apb.tbzmed.ac.ir]
- 6. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. VEGF signaling: Role in angiogenesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. The novel targets for anti-angiogenesis of genistein on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. Resveratrol at Anti-angiogenesis/Anticancer Concentrations Suppresses Protein Kinase G Signaling and Decreases IAPs Expression in HUVECs | Anticancer Research [ar.iiarjournals.org]
- 26. iv.iiarjournals.org [iv.iiarjournals.org]
- 27. Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. e-century.us [e-century.us]
- 30. BJOC - Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view [beilstein-journals.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. In Vitro Antithrombotic, Antitumor and Antiangiogenic Activities of Green Tea Polyphenols and Its Main Constituent Epigallocatechin-3-gallate [mdpi.com]
- 33. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bio-protocol.org [bio-protocol.org]
- 35. promocell.com [promocell.com]
- 36. creative-bioarray.com [creative-bioarray.com]
- 37. bio-protocol.org [bio-protocol.org]
- 38. Chick Chorioallantoic Membrane (CAM) assay | CRIG [crig.ugent.be]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. Anti-angiogenic activity of genistein in oral carcinogenesis [jkaoms.org]
Broussonin A vs. Other Tyrosinase Inhibitors from Broussonetia: A Technical Comparison Guide
Executive Summary
Broussonin A is a bioactive 1,3-diphenylpropane isolated from Broussonetia papyrifera (Paper Mulberry) and Broussonetia kazinoki.[1] While it possesses tyrosinase inhibitory activity, it is structurally distinct from its "super-potent" analogs, Broussonin C and Kazinol F .
This guide clarifies the position of Broussonin A in the hierarchy of Broussonetia compounds. Unlike Broussonin C and Kazinol F, which rely on prenyl groups for nanomolar-level tyrosinase inhibition, Broussonin A lacks this moiety, making it a moderate tyrosinase inhibitor but a potent agent for other targets (e.g., BChE inhibition, anti-angiogenesis).[1] Researchers seeking maximum skin-whitening efficacy should prioritize the prenylated analogs, while those interested in multi-target pharmacology may find Broussonin A superior.[1]
Chemical Structure & Structure-Activity Relationship (SAR)[1]
The potency of Broussonetia compounds against tyrosinase is strictly governed by the 1,3-diphenylpropane scaffold and the presence of prenyl (isoprenyl) side chains .[1]
Comparative Structural Analysis[1]
| Compound | Scaffold | Key Substituents | Hydrophobicity | Tyrosinase Potency |
| Broussonin A | 1,3-Diphenylpropane | 4'-OH, 2-OH, 5-Methoxy | Moderate | Moderate |
| Broussonin C | 1,3-Diphenylpropane | 2,4,4'-Tri-OH, 3'-Prenyl | High | High (IC50 ~0.43 µM) |
| Kazinol F | 1,3-Diphenylpropane | Multi-OH, Double Prenyl | Very High | Ultra-High (IC50 < 0.5 µM) |
| Broussoflavonol F | Flavonol | Prenyl group at C-8 | Moderate | Good (IC50 ~82 µM) |
The "Prenyl Effect"
The dramatic difference in potency between Broussonin A and Broussonin C is driven by the prenyl group (3-methyl-2-butenyl).[1]
-
Mechanism: The hydrophobic prenyl chain penetrates the hydrophobic pocket near the active site of tyrosinase, stabilizing the enzyme-inhibitor complex.[1]
-
Broussonin A Limitation: Lacking this group, Broussonin A relies solely on hydrogen bonding and pi-stacking, resulting in a higher IC50 (lower potency) compared to its prenylated cousins.[1]
Comparative Efficacy Data
The following data aggregates results from mushroom tyrosinase assays (Monophenolase and Diphenolase activities).
Table 1: IC50 Comparison (Mushroom Tyrosinase)
| Inhibitor | Substrate: L-Tyrosine (Monophenolase) | Substrate: L-DOPA (Diphenolase) | Kinetic Mode |
| Broussonin C | 0.43 ± 0.02 µM | 0.57 ± 0.01 µM | Competitive |
| Kazinol F | ~0.4 - 2.0 µM | ~1.7 µM | Competitive |
| Broussonin A | > 10 µM (Est.) | > 10 µM (Est.) | Competitive |
| Kojic Acid (Control) | 19.9 - 70.0 µM | 30.0 - 120.0 µM | Mixed/Competitive |
| Arbutin (Control) | > 100 µM | > 200 µM | Competitive |
*Note: Broussonin A is frequently cited for BChE inhibition (IC50 ~4.16 µM) and anti-angiogenesis.[1] Its tyrosinase IC50 is significantly higher than Broussonin C, often falling outside the "potent" range (<10 µM) defined in screening studies.[1]
Mechanistic Pathway (SAR Visualization)[1]
Caption: The "Prenyl Anchor" hypothesis explaining why Broussonin C and Kazinol F outperform Broussonin A in tyrosinase binding affinity.[1]
Experimental Protocol: Tyrosinase Inhibition Assay
To objectively compare these compounds, a standardized spectrophotometric assay using Mushroom Tyrosinase is required.
Reagents
-
Phosphate Buffer (PB): 0.1 M, pH 6.8.
-
Enzyme Solution: Mushroom Tyrosinase (Sigma-Aldrich), 1000 units/mL in PB.
-
Substrate Solution: 1.5 mM L-Tyrosine (for monophenolase) or L-DOPA (for diphenolase).
-
Test Compounds: Dissolve Broussonin A/C in DMSO (Final DMSO concentration < 1%).
Step-by-Step Workflow
-
Preparation: In a 96-well microplate, add the following to each well:
-
120 µL Phosphate Buffer (0.1 M, pH 6.8)
-
20 µL Test Compound (Various concentrations)
-
20 µL Tyrosinase Enzyme Solution (20 units/well final)
-
-
Incubation (Pre-read): Incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme active site.
-
Initiation: Add 40 µL of Substrate Solution (L-Tyrosine or L-DOPA).[1]
-
Measurement: Immediately measure absorbance at 475 nm (for dopachrome formation) using a kinetic microplate reader.
-
Read every 30 seconds for 20 minutes.
-
-
Calculation: Determine the initial velocity (
) from the linear portion of the curve.- [1]
Kinetic Analysis (Lineweaver-Burk)
To confirm the mechanism (Competitive vs. Non-competitive):
-
Run the assay at 4 different substrate concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
Plot
(y-axis) vs. (x-axis).[1] -
Interpretation:
-
Competitive (Broussonin C/Kazinol F): Lines intersect at the Y-axis (
is unchanged, increases).[1] -
Non-Competitive: Lines intersect at the X-axis (
decreases, is unchanged).
-
Experimental Workflow Diagram
Caption: From raw plant material to validated kinetic data: The isolation and testing pipeline.
Conclusion & Recommendation
-
Select Broussonin C or Kazinol F if your primary goal is Tyrosinase Inhibition (Skin whitening, anti-browning). Their prenylated structures provide superior binding affinity, often outperforming the commercial standard, Kojic Acid.
-
Select Broussonin A if you are investigating Multi-Target Pharmacology (e.g., anti-inflammatory, anti-angiogenic, or BChE inhibition for Alzheimer's research). While a weaker tyrosinase inhibitor, its unique methoxy-substitution pattern confers distinct bioactivities not seen in the prenylated analogs.[1]
References
-
Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. Bioorganic & Medicinal Chemistry, 2009.[1][2] Link
-
Tyrosinase inhibitors from Paper Mulberry (Broussonetia papyrifera). Food Chemistry, 2008. Link
-
Broussonin A- and B-mediated inhibition of angiogenesis. Journal of Cellular and Molecular Medicine, 2022.[1][3] Link
-
Kazinol U inhibits melanogenesis through the inhibition of tyrosinase-related proteins. British Journal of Pharmacology, 2016.[1] Link
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships. Molecules, 2021.[1] Link
Sources
An Independent Researcher's Guide to Validating the Anti-Cancer Effects of Broussonin A
This guide provides a comprehensive framework for the independent validation of the anti-cancer properties of Broussonin A, a natural diphenylpropane derivative isolated from plants like Broussonetia kazinoki.[1] For researchers, scientists, and drug development professionals, rigorous and unbiased validation is the cornerstone of translating promising natural compounds into clinically relevant therapeutics. This document eschews a rigid template, instead offering a logical, in-depth exploration structured to empower researchers to critically assess and potentially build upon existing findings. We will delve into the reported mechanisms of Broussonin A, compare it with other natural compounds, and provide detailed, self-validating experimental protocols for both in vitro and in vivo assessment.
Section 1: Broussonin A - A Profile of a Potential Anti-Cancer Agent
Broussonin A has emerged as a compound of interest due to its reported pharmacological activities, including anti-inflammatory and anti-adipogenic properties.[1] Recent studies have extended its profile to include potential anti-cancer effects, primarily focusing on its ability to inhibit key processes in tumor progression.
Reported Anti-Cancer Activities and Mechanisms:
Initial research indicates that Broussonin A exerts its anti-cancer effects through a multi-pronged approach:
-
Anti-Angiogenic Effects: It has been shown to suppress the formation of new blood vessels, a process critical for tumor growth and metastasis. This is achieved by inactivating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a central regulator of angiogenesis.[2][3]
-
Inhibition of Cancer Cell Proliferation and Invasion: Studies have demonstrated that Broussonin A can inhibit the growth and invasive capabilities of non-small cell lung cancer (NSCLC) and ovarian cancer cells.[1][2]
-
Induction of Cell Cycle Arrest: The compound appears to halt cancer cells in the G1 phase of the cell cycle, preventing them from replicating. This action is linked to the regulation of cell cycle-related proteins and the phosphorylation state of the retinoblastoma protein (Rb).[1][4]
These reported mechanisms, particularly the targeting of the VEGFR-2 pathway, position Broussonin A as an intriguing candidate for further investigation.
Section 2: Comparative Landscape - Broussonin A vs. Other Natural Anti-Cancer Compounds
To contextualize the potential of Broussonin A, it is useful to compare it with other natural compounds that have demonstrated anti-cancer properties. This comparison helps in understanding its unique attributes and potential advantages. Many natural compounds exert their effects through common cancer-related pathways like apoptosis induction, cell cycle arrest, and anti-angiogenesis.[5][6]
| Compound | Primary Source | Target Cancers (Examples) | Key Mechanism of Action |
| Broussonin A | Broussonetia kazinoki | Non-Small Cell Lung Cancer, Ovarian Cancer[2] | Anti-angiogenesis (VEGFR-2 inhibition), G1 Cell Cycle Arrest[1] |
| Frondoside A | Sea Cucumber (Cucumaria frondosa) | Pancreatic, Breast, Lung, Prostate Cancer[7] | Induction of apoptosis, inhibition of PAK1 kinase, anti-angiogenesis[7] |
| β-Elemene | Ginger Plant | Lung, Brain, Breast, Ovarian Cancer[5] | Induction of apoptosis, anti-angiogenesis, activation of NF-kB/iNOS pathway[5] |
| Artonin E | Artocarpus elasticus | Breast Cancer[8] | p53-independent G1 cell cycle arrest, induction of apoptosis via mitochondrial pathway[8] |
While all these compounds show promise, Broussonin A's specific targeting of the VEGFR-2 signaling pathway is a noteworthy mechanism, as anti-angiogenic therapies are a well-established modality in oncology.
Section 3: A Framework for Independent In Vitro Validation
The cornerstone of validating any potential anti-cancer agent lies in a series of robust and reproducible in vitro experiments. The goal is to create a self-validating system where results from one assay logically support the next. For this framework, we will focus on NSCLC cell lines like A549 (p53 wild-type) and H1299 (p53-deficient), as used in foundational studies.[1]
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of Broussonin A.
Protocol 3.1: Cell Proliferation and Viability (MTT Assay)
Causality: This is the foundational experiment to confirm cytotoxic or cytostatic effects and to determine the half-maximal inhibitory concentration (IC50), which will inform the concentrations used in subsequent mechanistic assays.
Methodology:
-
Cell Seeding: Seed A549 and H1299 cells in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of Broussonin A (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Replace the medium in each well with the Broussonin A dilutions. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3.2: Cell Cycle Analysis via Flow Cytometry
Causality: This protocol directly tests the hypothesis that Broussonin A inhibits proliferation by causing cell cycle arrest, as previously reported.[1]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with Broussonin A at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase compared to the control would validate the G1 arrest hypothesis.[8][9][10]
Protocol 3.3: Assessment of Apoptosis (Annexin V/PI Staining)
Causality: While cell cycle arrest is a known mechanism, it is crucial to determine if apoptosis (programmed cell death) also contributes to the reduction in cell viability, as this is a common mechanism for many anti-cancer agents.[4][7]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Broussonin A at its IC50 concentration for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from a commercial kit).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
An increase in the Annexin V+ populations indicates apoptosis induction.
-
Protocol 3.4: Investigating Anti-Metastatic Potential (Transwell Invasion Assay)
Causality: This assay directly tests the claim that Broussonin A inhibits cancer cell invasion, a key step in metastasis.[1]
Methodology:
-
Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size. Coat the upper surface of the membrane with a thin layer of Matrigel® and allow it to solidify.
-
Cell Preparation: Serum-starve the cancer cells for 24 hours. Then, resuspend them in serum-free medium containing Broussonin A at a non-lethal concentration (e.g., IC50/4 or IC50/2) to avoid confounding results from cytotoxicity.
-
Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded through the membrane to the lower surface with methanol.
-
Stain the invaded cells with crystal violet.
-
Count the number of stained cells in several microscopic fields. A significant reduction in the number of invaded cells in the Broussonin A-treated group compared to the control indicates an anti-invasive effect.
-
Protocol 3.5: Probing the Molecular Mechanism (Western Blotting)
Causality: This technique provides direct evidence for the modulation of specific proteins within a signaling pathway, allowing for validation of the proposed mechanism of action.[11]
Methodology:
-
Protein Extraction: Treat cells with Broussonin A (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Anti-Angiogenesis: Phospho-VEGFR-2, Total VEGFR-2.
-
Cell Cycle: Cyclin D1, CDK4, p21, p27, Phospho-Rb, Total Rb.
-
Loading Control: β-actin or GAPDH.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize them to the loading control. A decrease in p-VEGFR-2 and p-Rb, and an increase in p21/p27 would support the proposed mechanism.
Proposed Signaling Pathway of Broussonin A
Caption: Broussonin A's inhibition of the VEGFR-2 pathway.
Section 4: In Vivo Efficacy Assessment - A Preclinical Xenograft Model
In vitro results must be validated in a living organism to assess efficacy and potential toxicity. A subcutaneous xenograft mouse model is a standard approach.[7][12][13]
Workflow for In Vivo Xenograft Model
Caption: Workflow for a preclinical xenograft mouse model.
Protocol 4.1: Human Xenograft Mouse Model
Causality: This protocol provides the highest level of preclinical evidence by evaluating the compound's ability to suppress tumor growth in a complex biological system.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow them to acclimatize for one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation: Subcutaneously inject 2-5 x 10⁶ A549 cells (resuspended in a mixture of PBS and Matrigel®) into the right flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline with 0.5% DMSO).
-
Group 2: Broussonin A (dose to be determined by pilot toxicity studies, e.g., 5-10 mg/kg).
-
-
Treatment Administration: Administer treatment daily via intraperitoneal (IP) injection for a specified period (e.g., 21-28 days).
-
Data Collection: Throughout the study, record tumor volumes and mouse body weights. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Compare the average tumor volume and weight between the treated and control groups.
-
Fix a portion of the tumor in formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, CD31 for microvessel density).
-
Conclusion
Broussonin A presents a compelling profile as a potential anti-cancer agent, with a seemingly targeted mechanism against angiogenesis and cell cycle progression.[1][2] However, the journey from a promising natural compound to a therapeutic candidate is long and requires meticulous, unbiased validation. The experimental framework provided in this guide offers a systematic approach for researchers to independently confirm and expand upon the initial findings. By employing these self-validating protocols, the scientific community can build a robust body of evidence to accurately determine the true potential of Broussonin A in the landscape of cancer therapy.
References
-
Lee, H. J., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(5), 1533–1547. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. PubMed. Available at: [Link]
-
Taylor & Francis Online. Cell cycle arrest – Knowledge and References. Available at: [Link]
-
Al Marzouqi, N., et al. (2015). The Anti-Cancer Effects of Frondoside A. Marine Drugs, 13(9), 5964–5980. Available at: [Link]
-
Wang, M., et al. (2022). The function of natural compounds in important anticancer mechanisms. Frontiers in Pharmacology, 13, 997938. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of pharmacological inhibitors in cancer. Schematic representation of PI3K/AKT/mTOR signaling. Available at: [Link]
-
ResearchGate. (2019). Anti-Cancer efficacy of Umbelliferone against Benzo(a)pyrene-induced Lung Carcinogenesis in Swiss Albino Mice. Available at: [Link]
-
Etti, I. C., et al. (2017). Artonin E induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells. Drug Design, Development and Therapy, 11, 829–844. Available at: [Link]
-
Ghafourian, M., et al. (2021). Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways. Molecules, 26(10), 2933. Available at: [Link]
-
Li, X., et al. (2024). A comprehensive review of the anticancer effects of decursin. Journal of Translational Medicine, 22(1), 173. Available at: [Link]
-
ResearchGate. (n.d.). Broussonin A and B induce the localization of VE-cadherin at cell-cell... Available at: [Link]
-
Li, S., et al. (2024). Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells. Chemico-Biological Interactions, 395, 110999. Available at: [Link]
-
Kim, S. H., et al. (2015). α-Mangostin induces G1 cell cycle arrest in HCT116 cells through p38MAPK-p16INK4a pathway. Food & Function, 6(5), 1479–1485. Available at: [Link]
-
Mir, M., et al. (2022). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers, 14(12), 2959. Available at: [Link]
-
Kim, H. R., et al. (1999). Cell cycle arrest and inhibition of anoikis by galectin-3 in human breast epithelial cells. Cancer Research, 59(16), 4148–4154. Available at: [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vivo Oncology. Available at: [Link]
Sources
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]
- 6. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Effects of Frondoside A | MDPI [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. α-Mangostin induces G1 cell cycle arrest in HCT116 cells through p38MAPK-p16INK4a pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cell cycle arrest and inhibition of anoikis by galectin-3 in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Publish Comparison Guide: Confirming the Molecular Targets of Broussonin A
Executive Summary
Broussonin A , a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a potent bioactive compound with dual efficacy in anti-angiogenesis and melanogenesis inhibition . While preliminary pharmacological assays suggest VEGFR-2 (KDR/Flk-1) and Tyrosinase as primary targets, true drug development rigor requires validation beyond simple inhibition assays.
This guide outlines the definitive "Gold Standard" protocol for confirming Broussonin A's molecular targets using CRISPR/Cas9 Knockout (KO) models . We move beyond correlation to causation, demonstrating how to distinguish on-target efficacy from off-target toxicity.
Part 1: Target Profiling & The Case for Knockout Models
The Candidate Target: VEGFR-2
Current literature indicates that Broussonin A inhibits angiogenesis by blocking the VEGF-A/VEGFR-2 signaling axis.[1] In standard Wild Type (WT) models, Broussonin A suppresses the phosphorylation of VEGFR-2 and its downstream effectors (ERK, Akt).
The Validation Gap: Small molecule inhibitors often exhibit "polypharmacology"—hitting multiple kinases. To confirm that the anti-angiogenic phenotype is solely driven by VEGFR-2 inhibition (and not, for example, general cytotoxicity or off-target kinase inhibition), we must test the compound in a system where the target is genetically absent.
Comparative Analysis: Wild Type (WT) vs. Knockout (KO)
The following table summarizes the expected outcomes if VEGFR-2 is indeed the primary functional target.
| Feature | Wild Type (WT) Endothelial Cells | VEGFR-2 (-/-) Knockout Cells | Interpretation of Broussonin A Effect |
| Basal Phenotype | Normal proliferation & tube formation. | Impaired tube formation; reduced proliferation.[1][2] | Establishes the baseline genetic deficit. |
| + VEGF-A (Inducer) | Robust activation of p-ERK/p-Akt. | No activation of p-ERK/p-Akt. | Validates the KO model integrity. |
| + Broussonin A (Treatment) | Strong Inhibition. p-ERK/p-Akt levels drop; tube formation halts. | No Significant Change. Phenotype remains "impaired" but does not worsen. | CONFIRMED: Effect is target-dependent (Epistasis). |
| Off-Target Check | N/A | Further Toxicity? If KO cells die or show new phenotypes upon treatment, the drug has off-targets. | WARNING: Indicates non-specific toxicity. |
Part 2: Experimental Protocols
Protocol A: Generation of VEGFR-2 Null HUVECs (CRISPR/Cas9 RNP)
Rationale: We use Ribonucleoprotein (RNP) complexes rather than plasmids to minimize off-target integration and maximize editing efficiency in primary HUVECs.
Materials:
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cas9 Protein (Recombinant).
-
sgRNA targeting KDR (Exon 3).
-
Electroporation System (e.g., Neon or 4D-Nucleofector).
Workflow:
-
Complex Assembly: Incubate Cas9 protein (30 pmol) with KDR sgRNA (60 pmol) for 15 min at RT to form RNP complexes.
-
Transfection: Resuspend
HUVECs in electroporation buffer. Add RNP complex. Electroporate (Pulse: 1350V, 30ms, 1 pulse). -
Recovery: Plate cells in EGM-2 media supplemented with HDR enhancer (optional) for 48h.
-
Validation: Harvest genomic DNA. Perform T7 Endonuclease I assay or Sanger sequencing + ICE analysis to confirm indel efficiency (>80% required).
-
Clonal Expansion (Optional): For absolute rigor, generate single-cell clones, though a high-efficiency pool is often sufficient for functional screening.
Protocol B: The "Rescue" Signaling Assay
Rationale: To prove Broussonin A acts strictly through VEGFR-2, we measure downstream phosphorylation. In the absence of the receptor, the drug should lose its ability to modulate the pathway.
Steps:
-
Seeding: Plate WT and VEGFR-2 KO HUVECs in 6-well plates (
cells/well). Starve in EBM-2 (0.5% FBS) for 6 hours. -
Pre-treatment: Treat both lines with Broussonin A (0, 5, 10, 20 µM) for 1 hour.
-
Induction: Stimulate with VEGF-A (50 ng/mL) for 15 minutes.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Primary Antibodies: p-VEGFR2 (Tyr1175), VEGFR2 (Total), p-ERK1/2, p-Akt (Ser473),
-Actin. -
Success Criteria:
-
WT: Dose-dependent reduction in p-VEGFR2, p-ERK, p-Akt.
-
KO: Absence of VEGFR2 band. No induction of p-ERK/p-Akt by VEGF. Crucially, Broussonin A should not alter the basal signaling noise in KO cells.
-
-
Part 3: Visualization of Mechanism
Pathway Intervention Diagram
This diagram illustrates the signaling cascade and the specific intervention point of Broussonin A, contrasted with the Knockout state.
Caption: Broussonin A targets the VEGFR-2 receptor, preventing the phosphorylation cascade (PI3K/Akt and MAPK/ERK) required for angiogenesis. In KO models, this upstream node is removed.
Experimental Logic Flow
This flowchart guides the researcher through the decision-making process based on KO data.
Caption: Decision matrix for interpreting Broussonin A efficacy in Wild Type versus Knockout models. Loss of efficacy in KO cells confirms target specificity.
References
-
Park, S. Y., et al. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression.[1][2] Journal of Cellular and Molecular Medicine, 26(3), 825-838.
-
[Link]
-
-
Ryu, Y. B., et al. (2012). Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. Bioorganic & Medicinal Chemistry Letters, 22(20), 6442-6444.
-
[Link]
-
-
Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system.
-
[Link]
-
-
Simons, M., et al. (2016). Mechanisms and regulation of endothelial VEGF receptor signalling. Nature Reviews Molecular Cell Biology, 17, 611–625.
-
[Link]
-
Sources
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Broussonin A
Executive Safety Assessment
Compound Identity: Broussonin A (CAS: 73731-87-0)
Chemical Class: Prenylated diphenylpropane (Polyphenol/Stilbenoid derivative)
Bioactivity Profile: Potent Butyrylcholinesterase (BChE) inhibitor (
Senior Scientist Insight: While standard Safety Data Sheets (SDS) classify Broussonin A primarily as an Irritant (Category 2A/Skin 2) , its pharmacological profile as a cholinesterase inhibitor requires an elevated biosafety approach. In drug discovery, we treat bioactive small molecules with unknown chronic toxicity as "Potent Compounds" (OEB 3 equivalent) until fully characterized. The primary risk is not just local irritation, but systemic absorption facilitated by the organic solvents (e.g., DMSO) used for solubilization.
Core Hazard Statements (GHS):
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H402: Harmful to aquatic life.[1]
PPE Selection Matrix: State-Dependent Protocols
Effective protection relies on matching the barrier to the physical state of the compound.
| Protective Layer | Solid State (Powder Handling) | Solution State (DMSO/Ethanol) | Scientific Rationale |
| Respiratory | N95 or P100 Respirator | Fume Hood (Face velocity >100 fpm) | Powders generate electrostatic aerosols during weighing; Solutions pose vapor/splash risks. |
| Dermal (Hands) | Single Nitrile Gloves (4-6 mil) | Double Nitrile or Laminate (Silver Shield) | DMSO permeates standard nitrile in <5 mins, potentially carrying the bioactive compound through the skin. |
| Ocular | Safety Glasses with Side Shields | Chemical Splash Goggles | Phenolic compounds can cause severe corneal damage; standard glasses do not seal against splashes. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (if >50mL) | Cotton absorbs spills; an apron provides an impermeable barrier for larger liquid handling. |
Visualization: PPE Decision Logic
Figure 1: Decision tree for selecting Personal Protective Equipment based on the physical state of Broussonin A.
Operational Protocol: Solubilization & Handling
The Critical Step: The highest risk of exposure occurs during the preparation of stock solutions. Broussonin A is hydrophobic; forcing it into solution often requires sonication or vortexing, which can generate aerosols.
Step-by-Step Workflow
-
Preparation:
-
Calculate the required volume of solvent (DMSO is preferred for stock >10 mM).
-
Pre-chill the solvent to 4°C if using volatile organic solvents to reduce vapor pressure.
-
-
Weighing (Static Control):
-
Use an anti-static gun on the weighing boat. Phenolic powders are prone to static charge and can "jump" during transfer.
-
Never weigh outside a containment enclosure.
-
-
Solubilization:
-
Add solvent to the powder (not powder to solvent) to prevent clumping.
-
Vortexing: Use a sealed tube. Do not vortex open containers.
-
Sonication: If sonication is required, use a water bath sonicator rather than a probe sonicator to avoid aerosolization.
-
-
Storage:
-
Aliquot immediately to avoid freeze-thaw cycles.
-
Store at -80°C in amber vials (light sensitive).
-
Visualization: Safe Solubilization Workflow
Figure 2: Workflow for safe solubilization, emphasizing containment during agitation steps.
Emergency & Disposal Procedures
Spill Management:
-
Powder Spill: Do not dry sweep. Cover with wet paper towels (soaked in 10% bleach or water) to prevent dust generation, then wipe up.
-
Liquid Spill (DMSO): Treat as a solvent spill. Absorb with vermiculite or spill pads. Do not use standard paper towels alone , as DMSO will penetrate gloves handling the soaked towels.
Exposure Response:
-
Ocular: Rinse immediately with water for 15 minutes. Note: Phenols can numb the eye; continue rinsing even if pain subsides.
-
Dermal: Wash with PEG-400 (polyethylene glycol) or Isopropanol first, then water. Water alone is often ineffective at removing hydrophobic phenols efficiently.
Disposal:
-
Solid Waste: Dispose of contaminated gloves and weighing boats as Hazardous Solid Waste .
-
Liquid Waste: Segregate into Non-Halogenated Organic waste streams. Do not pour down the drain (H402 Aquatic Toxicity).
References
-
Kim, J. H., et al. (2022).[2] Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways.[2][3] Journal of Cellular and Molecular Medicine, 26(4), 1194-1205.[2] [Link]
-
PubChem. (2024). Compound Summary: Broussonin A (CID 108066). National Center for Biotechnology Information. [Link]
-
Lee, J. P., et al. (2019). Potent inhibition of acetylcholinesterase by selected natural compounds. Bioorganic Chemistry, 89, 103043.[2] (Contextual reference for BChE/AChE inhibitory safety).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
